molecular formula C11H9FN2O2S B1366098 ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid CAS No. 851879-33-9

([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Cat. No.: B1366098
CAS No.: 851879-33-9
M. Wt: 252.27 g/mol
InChI Key: YGMHOOWRUWSDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is a useful research compound. Its molecular formula is C11H9FN2O2S and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)imidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHOOWRUWSDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406949
Record name ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851879-33-9
Record name 2-[[1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. The strategic incorporation of a fluorophenyl group and a thioacetic acid moiety has given rise to a class of compounds with significant pharmacological promise. This technical guide provides a comprehensive examination of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, a molecule of considerable interest for its potential therapeutic applications. This document details its chemical properties, outlines a probable synthetic route with step-by-step protocols, and explores its anticipated biological activities based on extensive research of analogous structures. By synthesizing available data and providing expert insights, this guide aims to be an essential resource for researchers engaged in the discovery and development of novel imidazole-based therapeutics.

Introduction

Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the imidazole ring allow it to interact with a wide array of biological targets.[3] The introduction of a fluorophenyl substituent can enhance metabolic stability and binding affinity, while the thioacetic acid group provides a handle for further derivatization and can contribute to the molecule's overall biological profile.[4] this compound emerges from this chemical rationale as a promising candidate for drug discovery endeavors. This guide will provide an in-depth analysis of its chemical characteristics and a predictive exploration of its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂O₂S
Molecular Weight 252.26 g/mol
CAS Number 851879-33-9Not explicitly found, but inferred from commercial listings.
Appearance Predicted to be a solidInferred from related compounds.
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Inferred from related compounds.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis cluster_0 Step 1: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol cluster_1 Step 2: Synthesis of this compound 3-Fluoroaniline 3-Fluoroaniline Intermediate_Thiourea Intermediate Thiourea Derivative 3-Fluoroaniline->Intermediate_Thiourea 1. HCl Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Intermediate_Thiourea 2. KSCN Potassium_thiocyanate Potassium thiocyanate Imidazole_Thiol 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Intermediate_Thiourea->Imidazole_Thiol Cyclization (e.g., HCl, heat) Final_Product This compound Imidazole_Thiol->Final_Product Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Final_Product Base Base (e.g., NaOH) Base->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols
  • Formation of the Thiourea Intermediate: To a solution of 3-fluoroaniline in a suitable solvent (e.g., ethanol), an equimolar amount of an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) is added, followed by acidification with hydrochloric acid. An aqueous solution of potassium thiocyanate is then added, and the mixture is heated to form the N-(3-fluorophenyl)-N'-(2,2-dimethoxyethyl)thiourea intermediate.

  • Cyclization: The isolated thiourea derivative is then subjected to acidic cyclization. Refluxing in aqueous hydrochloric acid will facilitate the intramolecular condensation and subsequent formation of the 1-(3-fluorophenyl)-1H-imidazole-2-thiol. The product can be purified by recrystallization.

  • S-Alkylation: The 1-(3-fluorophenyl)-1H-imidazole-2-thiol is dissolved in an appropriate solvent, such as ethanol or DMF, containing a base (e.g., sodium hydroxide or potassium carbonate).

  • Reaction with Chloroacetic Acid: An equimolar amount of chloroacetic acid is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for this compound.[6][7][8]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 13.0-12.0 (br s, 1H, -COOH)

  • δ 7.6-7.2 (m, 4H, Ar-H)

  • δ 7.1-6.9 (m, 2H, Imidazole-H)

  • δ 4.0 (s, 2H, -S-CH₂-)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 170.0 (-COOH)

  • δ 163.0 (d, J=245 Hz, C-F)

  • δ 140.0 (C-S)

  • δ 138.0 (Ar-C)

  • δ 131.0 (d, J=9 Hz, Ar-CH)

  • δ 125.0 (Imidazole-CH)

  • δ 115.0 (d, J=21 Hz, Ar-CH)

  • δ 113.0 (d, J=23 Hz, Ar-CH)

  • δ 110.0 (Ar-CH)

  • δ 35.0 (-S-CH₂-)

FTIR (KBr, cm⁻¹):

  • 3400-2500 (br, O-H stretch of carboxylic acid)

  • 1710 (C=O stretch of carboxylic acid)

  • 1600, 1580, 1490 (C=C and C=N stretching of aromatic and imidazole rings)

  • 1250 (C-F stretch)

  • 700-600 (C-S stretch)

Mass Spectrometry (ESI-MS):

  • m/z: 253.04 [M+H]⁺, 275.02 [M+Na]⁺

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is not available, the extensive body of research on related imidazole derivatives allows for a strong predictive assessment of its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of imidazole-containing molecules.[2][3] The incorporation of a fluorophenyl ring, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines, including breast, prostate, and glioblastoma.[6]

Potential Mechanisms of Action:

  • Kinase Inhibition: The imidazole scaffold is a well-known pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Fluorophenyl imidazole derivatives have been demonstrated to induce programmed cell death in cancer cells through various mechanisms, including DNA damage.[3]

Anticancer_Pathway Target_Compound This compound Kinase Protein Kinases (e.g., EGFR, Abl) Target_Compound->Kinase Inhibition Tubulin Tubulin Polymerization Target_Compound->Tubulin Inhibition Signaling_Pathway Oncogenic Signaling Pathways Kinase->Signaling_Pathway Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Imidazole derivatives are the basis for many antifungal and antibacterial drugs.[10] The thioacetic acid moiety in the target compound is also found in various antimicrobial agents. The combination of these two pharmacophores suggests a high probability of antimicrobial activity.

Potential Mechanisms of Action:

  • Inhibition of Ergosterol Biosynthesis: In fungi, imidazole-based drugs often target the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Disruption of Bacterial Cell Wall Synthesis: The molecule may interfere with key enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.

  • Inhibition of Nucleic Acid Synthesis: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase or topoisomerase, leading to the cessation of DNA replication and cell death.

Future Directions and Conclusion

This compound is a molecule with significant, albeit currently underexplored, therapeutic potential. The synthetic route proposed herein is robust and based on well-established chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of this compound.

The primary focus of future research should be the synthesis and subsequent biological evaluation of this compound. In vitro screening against a panel of cancer cell lines and various bacterial and fungal strains is a crucial next step. Mechanistic studies should then be undertaken to elucidate its mode of action.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. ([Link])

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. ([Link])

  • Synthesis of Fluorinated Imidazole[4,5f][4]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Inorganic Chemistry. ([Link])

  • Biological evaluation of the synthesized compounds. ResearchGate. ([Link])

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society. ([Link])

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. ([Link])

  • Synthetic route of fluorinated imidazole[4,5f][4]phenanthroline derivatives. ResearchGate. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. ([Link])

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. ([Link])

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. ([Link])

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry. ([Link])

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. Arkivoc. ([Link])

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences. ([Link])

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. ([Link])

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules. ([Link])

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education and scientific studies. ([Link])

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. ([Link])

  • Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Preprints.org. ([Link])

  • 13 C NMR spectra of [EMIM][OAc] in bulk (a) and confined between HF... ResearchGate. ([Link])

  • SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. International Journal of Creative Research Thoughts. ([Link])

  • Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. ResearchGate. ([Link])

  • ACETIC ACID, M-FLUOROPHENYL-, - Optional[13C NMR] - Chemical Shifts. SpectraBase. ([Link])

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. ([Link])

Sources

A Strategic Framework for Elucidating the Mechanism of Action of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid is a novel small molecule built upon the imidazole scaffold, a heterocyclic moiety renowned for its presence in a wide array of pharmacologically active compounds.[1] While the specific biological activity and molecular target of this particular derivative remain uncharacterized in public-domain literature, its structural features—a substituted phenyl-imidazole core linked to a thioacetic acid group—suggest a high potential for interaction with biological systems. Imidazole derivatives have been reported to exhibit diverse activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1][2][3][4]

This technical guide abandons a conventional descriptive format due to the nascent stage of research on this compound. Instead, it presents a comprehensive, forward-looking strategic framework designed for drug development professionals and researchers. Its purpose is to outline a rigorous, multi-phase experimental plan to systematically de-orphanize this compound: to identify its molecular target(s), elucidate its mechanism of action (MoA), and characterize its functional cellular consequences. This document serves as both a roadmap and a technical resource, providing not only the strategic "what" and "why" but also the detailed "how" for key experimental protocols.

Part 1: Compound Profile and Mechanistic Hypothesis Generation

Molecular Structure and Physicochemical Properties

The foundational step in any MoA study is to understand the molecule itself.

  • IUPAC Name: this compound

  • CAS Number: 851879-33-9[5][6]

  • Molecular Formula: C₁₁H₉FN₂O₂S

  • Core Scaffolds:

    • 1-(3-Fluorophenyl)-1H-imidazole: A substituted imidazole ring. The fluorine atom can significantly alter protein-ligand interactions through hydrogen bonding or by modifying the electronic properties of the phenyl ring.

    • Thioacetic Acid: The thiol linkage (-S-) and the carboxylic acid group (-COOH) are key functional features. The thiol can participate in covalent or non-covalent interactions, while the carboxylic acid is a common pharmacophore for interacting with basic residues (like lysine or arginine) in protein binding pockets.

PropertyPredicted ValueRationale / Implication
Molecular Weight ~252.26 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP ~2.0 - 2.5Indicates moderate lipophilicity, suggesting the compound may be membrane-permeable and able to access intracellular targets.
pKa (Carboxylic Acid) ~3.5 - 4.5The acidic proton suggests the molecule will be negatively charged at physiological pH, potentially influencing its interaction with targets and its cellular transport mechanisms.
Hydrogen Bond Donors 1 (from COOH)Can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 4 (N, N, O, O)Multiple sites for forming hydrogen bonds, enhancing binding affinity and specificity.
Hypothesis Generation from Analog Scaffolds

Given the absence of direct data, we must formulate hypotheses based on the known activities of related chemical structures. The imidazole-2-thioacetic acid core is a versatile pharmacophore.

  • Hypothesis 1: Enzyme Inhibition. Many imidazole- and thiol-containing compounds are known enzyme inhibitors. The thioacetic acid moiety could act as a zinc-binding group for metalloenzymes or a covalent modifier for enzymes with reactive cysteine or serine residues in their active sites. For example, Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that can be targeted by mechanism-based inhibitors.[7]

  • Hypothesis 2: Receptor Modulation. The rigid, aromatic structure is well-suited for fitting into the binding pockets of various receptors. The diverse activities of imidazole derivatives suggest they could potentially modulate G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Hypothesis 3: Disruption of Protein-Protein Interactions (PPIs). The compound's size and functionality could allow it to occupy a "hot spot" at the interface of a protein complex, thereby acting as a PPI inhibitor, a class of targets of growing therapeutic interest.

Part 2: A Phased Strategy for Mechanism of Action (MoA) Elucidation

This section details a logical, three-phase workflow designed to move from broad, unbiased screening to specific, validated mechanistic insights.

MoA_Workflow cluster_0 Phase I: Target Identification (Unbiased) cluster_1 Phase II: Target Validation & Pathway Analysis cluster_2 Phase III: Functional Characterization AP_MS Affinity Purification- Mass Spectrometry Binding Direct Binding Assays (SPR, ITC, CETSA) AP_MS->Binding Identify Candidate Proteins CRISPR CRISPR/Cas9 Screens (Resistance/Sensitization) CRISPR->Binding Identify Essential Genes Biochemical Biochemical/Enzymatic Assays Binding->Biochemical Confirm Target Signaling Cellular Pathway Analysis (Western Blot, RNA-Seq) Biochemical->Signaling Quantify Activity Cell_Assays Phenotypic Cell-Based Assays (Viability, Migration, etc.) Signaling->Cell_Assays Link Target to Pathway In_Vivo In Vivo Model Validation Cell_Assays->In_Vivo Confirm Phenotype Hypothetical_MoA cluster_0 Hypothetical MoA: Kinase Inhibition Compound ([1-(3-Fluorophenyl)-1H-imidazol- 2-yl]thio)acetic acid Kinase Target Kinase (e.g., EGFR) Compound->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Pathway Downstream Signaling (e.g., PI3K/AKT) pSubstrate->Pathway Activates Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) Pathway->Phenotype Drives

Sources

An In-depth Technical Guide to ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the prospective biological significance of the heterocyclic compound, ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. While this specific molecule is noted in the patent literature as part of a broader class of therapeutically relevant imidazole derivatives, detailed experimental data remains largely unpublished. This document, therefore, synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded guide for researchers interested in this and related compounds. The guide covers its IUPAC nomenclature, detailed molecular structure, a plausible, step-by-step synthetic protocol with mechanistic insights, and a discussion of its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a target of significant interest in metabolic disease research.

Chemical Identity and Structure

The compound at the center of this guide is a substituted imidazole derivative with a thioacetic acid moiety, a structural motif of interest in medicinal chemistry.

IUPAC Nomenclature and CAS Number

The formal IUPAC name for the molecule is 2-((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)acetic acid .[1][2]

  • CAS Number : 851879-33-9[1][2]

  • Molecular Formula : C₁₁H₉FN₂O₂S

  • Molecular Weight : 252.27 g/mol [1]

Molecular Structure

The structure of this compound is characterized by a central imidazole ring. A 3-fluorophenyl group is attached to one of the nitrogen atoms of the imidazole ring, and a thioacetic acid group is linked to the C2 position of the imidazole via a sulfur atom.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the title compound.

Proposed Synthesis Protocol

While a specific protocol for the synthesis of this compound is not explicitly detailed in the public domain, a logical and efficient two-step synthesis can be proposed based on established methodologies for analogous imidazole-2-thiol derivatives. The general strategy involves the initial synthesis of the key intermediate, 1-(3-Fluorophenyl)-1H-imidazole-2-thiol, followed by its S-alkylation with a haloacetic acid.

Step 1: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

The formation of the N-arylated imidazole-2-thiol can be achieved through the condensation of 3-fluoroaniline with a suitable synthon for the glyoxal and thiocyanate components. A common and effective method is the reaction of the corresponding arylamine with chloroacetaldehyde and potassium thiocyanate.

Reaction: 3-Fluoroaniline + Chloroacetaldehyde + KSCN → 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq), potassium thiocyanate (1.1 eq), and a suitable solvent such as a mixture of water and ethanol (e.g., 1:1 v/v).

  • Addition of Chloroacetaldehyde: While stirring the mixture, slowly add a solution of chloroacetaldehyde (typically a 40-50% aqueous solution, 1.05 eq). The addition should be controlled to manage any exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Causality of Experimental Choices:

  • The use of a protic solvent system like ethanol/water is crucial for dissolving the reactants, particularly the potassium thiocyanate.

  • Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • The slight excess of potassium thiocyanate and chloroacetaldehyde ensures the complete consumption of the limiting reagent, 3-fluoroaniline.

Step 2: Synthesis of this compound

The final step involves the S-alkylation of the synthesized imidazole-2-thiol with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base.

Reaction: 1-(3-Fluorophenyl)-1H-imidazole-2-thiol + ClCH₂COOH → this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(3-Fluorophenyl)-1H-imidazole-2-thiol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature. The base deprotonates the thiol group, forming a more nucleophilic thiolate.

  • Alkylation: To the stirred suspension, add chloroacetic acid (1.1 eq) portion-wise.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4. This will protonate the carboxylic acid and cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol.

Causality of Experimental Choices:

  • A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

  • An inorganic base like potassium carbonate is sufficiently strong to deprotonate the thiol without causing side reactions.

  • The reaction is warmed to increase the rate of the alkylation reaction.

  • Acidification during work-up is essential to isolate the final product in its carboxylic acid form rather than as a salt.

Figure 2: Proposed Synthesis Workflow

G Start 3-Fluoroaniline, KSCN, Chloroacetaldehyde Step1 Step 1: Condensation and Cyclization (Reflux in EtOH/H₂O) Start->Step1 Intermediate 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Step1->Intermediate Step2 Step 2: S-Alkylation (DMF, 50-60°C) Intermediate->Step2 Reagents2 Chloroacetic Acid, K₂CO₃ Reagents2->Step2 FinalProduct This compound Step2->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification G Compound This compound PPAR PPAR Nuclear Receptor Compound->PPAR Binds and Activates GeneExpression Modulation of Gene Expression PPAR->GeneExpression MetabolicEffects Therapeutic Metabolic Effects GeneExpression->MetabolicEffects

Caption: Hypothesized mechanism via PPAR activation.

Recommended In Vitro Assays for Target Validation

To validate the hypothesis of PPAR modulation, the following in vitro assays are recommended:

  • Luciferase Reporter Gene Assay: To determine if the compound can activate PPARα, PPARδ, and PPARγ subtypes in cells transfected with a reporter gene construct.

  • Competitive Ligand Binding Assay: To assess the binding affinity of the compound to the ligand-binding domain of the different PPAR isoforms.

  • Quantitative PCR (qPCR): To measure the upregulation of known PPAR target genes (e.g., CPT1A, PDK4) in a relevant cell line (e.g., HepG2, 3T3-L1) upon treatment with the compound.

Conclusion

This compound represents a molecule of interest at the intersection of heterocyclic chemistry and drug discovery. While detailed experimental data is currently sparse in the public domain, this guide provides a robust framework for its synthesis and initial biological evaluation. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The hypothesis of PPAR modulation provides a clear direction for future research into the therapeutic potential of this compound. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on the study of this and related imidazole derivatives.

References

  • Imidazole compounds, process for the synthesis and uses thereof. (2015). Justia Patents. Retrieved from [Link]

  • PPAR-Mediated Toxicology and Applied Pharmacology. (2018). PMC - PubMed Central. Retrieved from [Link]

Sources

Spectroscopic Characterization of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide also outlines detailed experimental protocols for acquiring this critical data, underpinned by the principles of scientific integrity and field-proven insights.

The structural elucidation of new chemical entities is paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of synthesized compounds. For this compound, a molecule with potential pharmacological applications, a thorough spectroscopic analysis is the foundational step in its developmental journey.

Molecular Structure and Predicted Spectroscopic Data

The chemical structure of this compound is presented below. The predicted spectroscopic data are derived from the analysis of its functional groups and structural motifs, drawing parallels with similar compounds reported in the literature.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[1]
~7.2 - 7.8Multiplet4HAromatic protons (fluorophenyl ring)The protons on the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
~7.1 - 7.3Doublet1HImidazole C4-HProtons on the imidazole ring are in a distinct electronic environment.
~7.0 - 7.2Doublet1HImidazole C5-HProtons on the imidazole ring are in a distinct electronic environment.
~3.8 - 4.0Singlet2H-S-CH₂-The methylene protons adjacent to the sulfur and carbonyl group will appear as a singlet.

Table 1. Predicted ¹H NMR data for this compound.

The causality behind these predictions lies in the electronic environment of each proton. The electron-withdrawing nature of the fluorine atom and the imidazole ring will influence the chemical shifts of the aromatic protons. The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[2]
~160 - 165 (d, ¹JCF)Aromatic C-FThe carbon directly attached to the fluorine will show a large coupling constant.
~145Imidazole C2The carbon atom of the imidazole ring bonded to sulfur and two nitrogen atoms will be significantly deshielded.
~110 - 140Aromatic and Imidazole CarbonsThe remaining aromatic and imidazole carbons will appear in this region, with their specific shifts influenced by their substituents and position.
~35-S-CH₂-The methylene carbon adjacent to the sulfur atom will be shielded compared to the aromatic carbons.

Table 2. Predicted ¹³C NMR data for this compound.

The predicted chemical shifts are based on established ranges for similar functional groups found in various databases and publications.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic acidThe broadness is due to hydrogen bonding.
~1700C=O stretchCarboxylic acidThis is a characteristic strong absorption for a carbonyl group.[5]
~1600, ~1480C=C and C=N stretchAromatic and Imidazole ringsThese absorptions are typical for aromatic and heteroaromatic systems.
~1200C-F stretchAryl fluorideThis bond vibration appears in the fingerprint region.
~700-800C-H bend (out-of-plane)Aromatic ringThe substitution pattern on the benzene ring can often be inferred from these bands.

Table 3. Predicted IR data for this compound.

The presence of a broad O-H stretch and a strong C=O stretch would be key indicators of the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₉FN₂O₂S), the expected molecular weight is approximately 268.27 g/mol .

Expected Observations:

  • Molecular Ion Peak (M⁺): An ion peak at m/z ≈ 268 would correspond to the intact molecule.

  • Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak with an intensity of about 4.4% relative to the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), the thioacetic acid side chain (-SCH₂COOH, 91 Da), and fragmentation of the fluorophenyl and imidazole rings. Analyzing these fragments helps to confirm the molecular structure.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of a reference standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acq3->acq4 proc1 Apply Fourier transformation. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Figure 2. Workflow for NMR data acquisition and processing.

Step-by-Step Protocol for NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is then "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons. For both spectra, the peaks are picked and their chemical shifts are reported in parts per million (ppm).

IR Data Acquisition Workflow

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition (FT-IR) cluster_proc_ir Data Processing prep_ir1 Place a small amount of the solid sample directly on the ATR crystal. prep_ir2 Apply pressure using the anvil. prep_ir1->prep_ir2 acq_ir1 Collect a background spectrum of the empty ATR crystal. prep_ir2->acq_ir1 acq_ir2 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq_ir1->acq_ir2 proc_ir1 The software automatically subtracts the background from the sample spectrum. acq_ir2->proc_ir1 proc_ir2 Identify and label the major absorption bands. proc_ir1->proc_ir2

Figure 3. Workflow for IR data acquisition using an ATR-FT-IR spectrometer.

Step-by-Step Protocol for IR Spectroscopy (using ATR):

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is collected. This is essential to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure anvil is used to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: The IR spectrum of the sample is then collected. Typically, 32 scans at a resolution of 4 cm⁻¹ are averaged to obtain a high-quality spectrum.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (e.g., ESI-MS) cluster_proc_ms Data Analysis prep_ms1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). prep_ms2 Dilute the solution to a low concentration (e.g., 1-10 µg/mL). prep_ms1->prep_ms2 acq_ms1 Infuse the sample solution into the mass spectrometer's ion source. prep_ms2->acq_ms1 acq_ms2 Optimize ion source parameters (e.g., capillary voltage, gas flow). acq_ms1->acq_ms2 acq_ms3 Acquire the mass spectrum over a relevant m/z range. acq_ms2->acq_ms3 proc_ms1 Identify the molecular ion peak and its isotopic pattern. acq_ms3->proc_ms1 proc_ms2 Analyze the fragmentation pattern to confirm the structure. proc_ms1->proc_ms2

Figure 4. Workflow for mass spectrometry data acquisition using ESI-MS.

Step-by-Step Protocol for Mass Spectrometry (using ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is a critical and indispensable step in its scientific evaluation. The predicted data and detailed protocols provided in this guide offer a robust framework for researchers to confirm the structure and purity of this compound, thereby enabling further investigation into its potential applications. The synergy of these analytical techniques provides a high degree of confidence in the structural assignment, a cornerstone of modern chemical research.

References

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. Available at: [Link]

  • SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Cumhuriyet Science Journal. (n.d.). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Available at: [Link]

  • National Institutes of Health. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • PubMed Central. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Supporting Information. (n.d.). 3. Available at: [Link]

  • ACS Publications. (2021). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Available at: [Link]

  • ResearchGate. (2003). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Available at: [Link]

  • PubMed. (2007). Enhanced detection of thiol peptides by matrix-assisted laser desorption/ionization mass spectrometry after selective derivatization with a tailor-made quaternary ammonium tag containing maleimidyl group. Available at: [Link]

  • SpectraBase. (n.d.). N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 1-((3-Fluorophenyl)thio)-2-methylpropan-2-ol - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

solubility of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior. Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and ultimately, therapeutic failure. Understanding and accurately quantifying the solubility of a novel compound, such as this compound, is therefore not merely a routine characterization step but a critical juncture in its journey from a promising lead to a viable drug candidate.

This guide provides a comprehensive framework for determining the solubility of this compound. It moves beyond a simple recitation of protocols to offer a deeper understanding of the principles at play, the rationale behind experimental choices, and the practical nuances that ensure data integrity. As your virtual Senior Application Scientist, I will walk you through the theoretical underpinnings and the meticulous execution of solubility studies, empowering you to generate reliable and reproducible data.

Section 1: Understanding the Physicochemical Landscape of this compound

Before embarking on experimental work, a theoretical assessment of the target molecule can provide valuable insights into its expected solubility profile. The structure of this compound, with its combination of aromatic and heterocyclic rings, a carboxylic acid group, and a fluorine substituent, suggests a molecule with moderate lipophilicity and the potential for pH-dependent solubility.

  • The Imidazole Moiety: The imidazole ring can act as both a hydrogen bond donor and acceptor, contributing to potential interactions with polar solvents.

  • The Carboxylic Acid Group: This functional group is ionizable, meaning its charge state and, consequently, its solubility will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is significantly more soluble in aqueous media.

  • The Fluorophenyl Group: The presence of the fluorophenyl group increases the lipophilicity of the molecule, which may decrease its aqueous solubility.

  • The Thioether Linkage: The thioether group is generally considered to be less polar than an ether linkage, which could also influence solubility.

Given these features, it is anticipated that the solubility of this compound will be lowest at acidic pH and will increase as the pH becomes more alkaline.

Section 2: The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of pharmaceutical sciences, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic solubility.[1][2]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2][3] It is a high-throughput screening method often used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[4] However, it can often overestimate the true solubility as it may lead to the formation of supersaturated solutions.[1]

  • Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[1] It is the "gold standard" for solubility measurement and is the focus of this guide due to its accuracy and relevance for formulation development and biopharmaceutical classification.[5][6] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[1]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Common Methodologies A Kinetic Solubility C High-throughput Early-stage screening Risk of supersaturation A->C E DMSO stock dilution Nephelometry A->E B Thermodynamic (Equilibrium) Solubility D Gold Standard Accurate & Reproducible Formulation & BCS B->D F Shake-Flask Method B->F G A Prepare Solvent Systems B Add Excess Compound to Solvent A->B C Equilibrate with Agitation (Constant Temperature) B->C D Phase Separation (Centrifugation/Filtration) C->D E Analyze Supernatant (e.g., HPLC) D->E F Calculate Solubility E->F

Sources

Whitepaper: A Multi-pronged Strategy for the Identification and Validation of Biological Targets for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target(s) is a critical and often rate-limiting step in drug discovery and chemical biology. The novel compound, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, belongs to a class of imidazole derivatives that are known to interact with a wide range of biological targets, necessitating a systematic and multi-faceted approach for target deconvolution. This technical guide outlines a comprehensive, field-proven strategy for identifying and validating the specific molecular targets of this compound. We will detail a logical progression from broad, computational predictions to high-confidence validation using orthogonal biochemical and cell-based methodologies. The emphasis is on the causality behind experimental choices and the integration of multiple data points to build a robust and validated target profile.

Introduction: The Challenge of Target Deconvolution

The therapeutic efficacy and toxicological profile of any small molecule are intrinsically linked to its interactions with endogenous macromolecules. For this compound, the presence of an imidazole ring, a common moiety in many approved drugs, suggests a high potential for biological activity. Imidazole-containing compounds are known to target a diverse array of proteins, including enzymes (such as kinases and metalloproteinases), G-protein coupled receptors (GPCRs), and ion channels. This promiscuity, while offering broad therapeutic potential, presents a significant challenge: pinpointing the specific target or targets responsible for a desired phenotypic effect.

This guide presents a hierarchical workflow designed to systematically narrow the field of potential targets, validate interactions with high confidence, and establish a clear mechanism of action. Our approach is built on the principle of orthogonality—the practice of using multiple, independent methods to verify a hypothesis, thereby minimizing the risk of method-specific artifacts and false positives.

Phase I: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step is to leverage computational techniques to predict potential protein targets. This in silico phase generates an initial, testable set of hypotheses, guiding subsequent wet-lab experimentation and preventing a purely speculative, "brute-force" screening approach.

Ligand-Based and Structure-Based Approaches

Our primary computational strategy involves a two-pronged approach:

  • Ligand-Based Screening: This method relies on the principle that similar molecules often have similar biological targets. We will utilize databases such as ChEMBL and PubChem to identify known drugs or bioactive compounds that are structurally similar to this compound. By analyzing the known targets of these analogs, we can infer a list of probable targets for our compound of interest.

  • Structure-Based Screening (Reverse Docking): If the 3D structure of potential protein targets is known, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites. A reverse docking workflow screens our molecule against a library of hundreds or thousands of protein structures, scoring the most likely interactions. This method is particularly powerful for identifying direct, physical binding partners.

Workflow for In Silico Target Prediction

cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: Experimental Validation A Compound Structure This compound B Ligand-Based Screening (Similarity Search in ChEMBL, PubChem) A->B C Structure-Based Screening (Reverse Docking against PDB) A->C D Target List from Analogs B->D E Target List from Docking Scores C->E F Prioritized Target List (Hypothesis Generation) D->F E->F F->G Proceed to Wet Lab

Caption: A high-level workflow for computational target prediction.

The output of this phase is not a definitive answer, but a ranked list of potential targets. This list is critical for designing the focused, resource-intensive experiments in Phase II.

Phase II: Unbiased In Vitro Target Identification

While in silico methods provide hypotheses, they require experimental validation. To avoid bias from our computational predictions, we recommend running parallel, unbiased experimental screens to identify interacting proteins directly from the cellular proteome.

Chemical Proteomics using Affinity Chromatography

One of the most powerful unbiased techniques is affinity chromatography coupled with mass spectrometry (MS). This method involves immobilizing the small molecule onto a solid support (e.g., resin beads) to "fish" for its binding partners from a cell lysate.

Causality Behind the Experimental Design: The core principle is that proteins with a specific affinity for the compound will be retained on the column, while the vast majority of non-interacting proteins will flow through. By subsequently eluting and identifying the bound proteins via MS, we can generate a list of high-confidence interactors. To ensure trustworthiness, a control experiment using a structurally similar but biologically inactive analog is crucial to distinguish specific binders from non-specific background proteins.

Experimental Protocol: Affinity Chromatography-MS
  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe should also be synthesized.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if an anti-proliferative phenotype was observed) and prepare a native cell lysate, ensuring protein complexes remain intact.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads in parallel.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The buffer composition at this step is critical and must be optimized.

  • Elution: Elute the specifically bound proteins, often by using a competitive binder (excess free compound) or by changing buffer conditions (e.g., pH, salt concentration).

  • Proteomic Analysis: Resolve the eluate by SDS-PAGE and identify the proteins in specific bands using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Compare the protein lists from the active compound and control columns. Genuine targets should be significantly enriched in the active compound's eluate.

Phase III: Target Validation and Mechanistic Confirmation

Data from the unbiased screens and computational predictions must now be rigorously validated through orthogonal, hypothesis-driven experiments. The goal is to confirm a direct physical interaction and to demonstrate that this interaction leads to a functional cellular consequence.

Confirming Direct Physical Binding

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures real-time binding kinetics between an analyte (our compound) and a ligand (the purified target protein) immobilized on a sensor chip. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. A confirmed, high-affinity interaction in a purified system is strong evidence of a direct target.

Isothermal Titration Calorimetry (ITC): As an orthogonal method to SPR, ITC measures the heat change that occurs upon binding. It directly determines the binding affinity, stoichiometry, and thermodynamic profile of the interaction, providing a comprehensive biophysical characterization.

Technique Principle Key Outputs Advantages Considerations
SPR Change in refractive index upon bindingKD, ka, kdReal-time, label-free, high sensitivityRequires protein immobilization
ITC Measures heat of bindingKD, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, no immobilizationRequires larger amounts of pure protein
Verifying Target Engagement in a Cellular Context

Confirming that the compound binds its target within the complex environment of a living cell is the ultimate validation.

Cellular Thermal Shift Assay (CETSA): CETSA is a groundbreaking method for verifying target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.

cluster_0 CETSA Workflow A Treat Cells/Lysate with Compound or Vehicle (DMSO) B Heat Samples (Temperature Gradient) A->B C Separate Soluble vs. Aggregated Proteins (Centrifuge) B->C D Quantify Soluble Protein (Western Blot or MS) C->D E Generate Melt Curve D->E F Thermal Shift Observed? (ΔTm) E->F G Target Engagement Confirmed F->G Yes H No Target Engagement F->H No

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Harvest and Lyse: Harvest the cells and resuspend them in a physiological buffer.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein remaining using Western Blot analysis with a specific antibody.

  • Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating ligand-induced stabilization.

Conclusion: Synthesizing a Coherent Narrative

The identification of a drug's target is not a linear process but an iterative cycle of hypothesis generation and validation. For this compound, this guide proposes a robust, multi-pronged strategy. By integrating computational predictions with unbiased proteomic screening and validating the top candidates with orthogonal biophysical (SPR, ITC) and cellular (CETSA) assays, researchers can build a high-confidence case for a specific mechanism of action. This validated target knowledge is the bedrock upon which successful, mechanism-driven drug development programs are built.

References

  • Title: The role of the imidazole ring in biological systems. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazole as a Privileged Scaffold in Medicinal Chemistry. Source: Chemical Reviews URL: [Link]

  • Title: ChEMBL: a large-scale bioactivity database for drug discovery. Source: Nucleic Acids Research URL: [Link]

  • Title: A guide to molecular docking. Source: Nature Protocols URL: [Link]

  • Title: Surface plasmon resonance (SPR): a comprehensive overview of its principles and applications in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

An In-Depth Technical Guide to the In Silico Prediction of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of the novel compound, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. Given the prevalence of the imidazole scaffold in modern oncology, this document outlines a hypothetical, yet scientifically rigorous, workflow to assess its potential as an anticancer agent, specifically targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. The methodologies described herein are designed to be self-validating, providing a robust computational framework for initial drug discovery phases.

Introduction: Rationale and Strategic Overview

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Recent research has increasingly highlighted the potential of imidazole derivatives as potent anticancer agents, capable of modulating a variety of oncological targets, including protein kinases.[3][4] The subject of this guide, this compound, combines this promising heterocycle with a fluorophenyl group—a common moiety in bioactive compounds known to enhance metabolic stability and binding affinity—and a thioacetic acid linker.

Given the structural alerts present in this molecule, a plausible and compelling therapeutic hypothesis is its potential to inhibit key enzymes in cancer signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein from the tyrosine kinase receptor family that is frequently overexpressed in a variety of human tumors, making it a prime target for anticancer drug development.[5] Several approved EGFR inhibitors, such as erlotinib and gefitinib, are heterocyclic compounds that compete with ATP at the kinase's binding site.[6][7]

This guide, therefore, will proceed under the working hypothesis that this compound is a potential inhibitor of the EGFR kinase domain. We will outline a multi-faceted in silico approach to predict its activity, integrating molecular docking, pharmacophore modeling, and QSAR analysis to build a comprehensive and predictive model of its biological function.

Overall Predictive Workflow

The following diagram illustrates the integrated workflow that will be detailed in this guide. This multi-pronged approach allows for a more robust and reliable prediction of the compound's activity by cross-validating findings from different computational techniques.

G cluster_0 Initial Setup & Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation ligand_prep Ligand Preparation (Target Compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (EGFR Kinase Domain) protein_prep->docking pharmacophore Pharmacophore Modeling docking->pharmacophore Structure-Based interpretation Integrated Data Interpretation docking->interpretation pharmacophore->interpretation qsar QSAR Analysis qsar->interpretation hypothesis Activity Hypothesis & Experimental Design interpretation->hypothesis

Caption: Integrated workflow for in silico activity prediction.

Foundational Preparatory Work: Ligand and Protein Structures

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand this compound) and the target protein (EGFR kinase domain).

Ligand Preparation

The first step is to generate a high-quality 3D conformation of the ligand.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, if a PubChem CID or SMILES string is available, it can be directly imported. The molecular formula is C11H9FN2O2S.[8]

  • Convert to 3D: Use a computational chemistry tool to convert the 2D structure into a 3D conformation. Most molecular modeling packages have this functionality.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to obtain a stable, low-energy conformation. This step is crucial for realistic docking simulations.

  • Assign Charges and Atom Types: Correctly assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the docking algorithm to accurately calculate electrostatic and van der Waals interactions.

  • Save in a Docking-Compatible Format: Save the prepared ligand structure in a format compatible with your docking software, such as .pdbqt for AutoDock Vina.

Protein Target Preparation

For this guide, we will use the crystal structure of the EGFR kinase domain in complex with a known inhibitor, erlotinib (PDB ID: 1M17).[9][10] This provides a validated binding pocket for our docking studies.

Protocol:

  • Download Crystal Structure: Obtain the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. For this study, remove all water molecules and any co-crystallized ligands (in this case, erlotinib) from the PDB file.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues are appropriate for a physiological pH.

  • Assign Charges and Repair Missing Atoms: Assign partial charges to all atoms (e.g., Kollman charges) and check for any missing atoms or residues in the structure. If any are found, they should be modeled in using tools like SWISS-MODEL or Modeller.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand (erlotinib) in the original PDB file. This will be used to define the grid box for the docking simulation.

  • Save in a Docking-Compatible Format: As with the ligand, save the prepared protein structure in a .pdbqt format.

Core Predictive Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.

G start Prepared Ligand & Protein (.pdbqt files) grid Define Grid Box (Binding Site) start->grid docking Run Docking Simulation (e.g., AutoDock Vina) grid->docking analysis Analyze Results (Binding Affinity & Poses) docking->analysis interaction Visualize Interactions (Hydrogen Bonds, Hydrophobic, etc.) analysis->interaction

Caption: The molecular docking workflow.

Protocol for Molecular Docking with AutoDock Vina:

  • Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid box on the coordinates of the active site, as determined from the co-crystallized ligand in 1M17. Ensure the grid box is large enough to accommodate the ligand in various orientations.

  • Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter controls the thoroughness of the search. A higher value will yield more accurate results but will be more computationally intensive.

  • Run the Docking Simulation: Execute the docking run using the prepared ligand and protein files, along with the grid box and docking parameters.

  • Analyze the Results: The output will include a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

  • Visualize and Interpret Interactions: Load the docked complex into a molecular visualization program (e.g., PyMOL or Chimera) to analyze the interactions between the ligand and the protein. Look for key interactions, such as hydrogen bonds with residues like Met769, which is crucial for the binding of many EGFR inhibitors.[5]

Data Presentation: Docking Results

To provide context, it is best practice to dock a known inhibitor as a positive control.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Met769, Leu694, Cys773
Erlotinib (Reference)-9.8Met769, Gln767, Thr766

Note: The values in this table are hypothetical and for illustrative purposes only.

Core Predictive Methodology II: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity, including hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[11]

Protocol for Structure-Based Pharmacophore Modeling:

  • Generate Pharmacophore from Docked Complex: Using the most favorable docked pose of this compound within the EGFR binding site, generate a pharmacophore model. Software like LigandScout or MOE can automate this process by identifying key interaction points.

  • Identify Key Features: The resulting pharmacophore will highlight essential features. For our target compound, this might include:

    • A hydrogen bond acceptor from the carboxylic acid group.

    • A hydrophobic region from the fluorophenyl ring.

    • An aromatic ring feature from the imidazole core.

  • Refine and Validate the Model: The pharmacophore model can be refined by comparing it with models generated from other known EGFR inhibitors. A robust model should be able to distinguish active compounds from inactive ones.

  • Virtual Screening: The validated pharmacophore can then be used as a 3D query to screen large compound libraries for other potential EGFR inhibitors.

Core Predictive Methodology III: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[9][12] This allows for the prediction of the activity of new compounds based on their structural features.

G dataset Dataset Preparation (Known EGFR inhibitors & activities) descriptors Calculate Molecular Descriptors (e.g., 2D, 3D descriptors) dataset->descriptors split Split Dataset (Training and Test sets) descriptors->split model Build QSAR Model (e.g., MLR, PLS) split->model validation Validate Model (Internal & External validation) model->validation prediction Predict Activity of New Compound validation->prediction

Caption: The QSAR model development workflow.

Protocol for QSAR Model Development:

  • Dataset Preparation: Compile a dataset of structurally diverse compounds with known EGFR inhibitory activities (e.g., IC50 values). These can be sourced from databases like ChEMBL or BindingDB.

  • Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.[3]

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for building the model and a test set for validating it.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (using the test set) validation methods. Key statistical parameters to assess are the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

  • Prediction for the Target Compound: Once a statistically robust and validated QSAR model is established, calculate the same set of molecular descriptors for this compound and use the model to predict its EGFR inhibitory activity.

Data Presentation: QSAR Model Performance
ParameterValue (Hypothetical)Description
0.85Coefficient of determination for the training set
0.75Cross-validated coefficient of determination
R²_pred0.80R² for the external test set

Note: The values in this table are hypothetical and for illustrative purposes only.

Integrated Analysis and Conclusion

The true predictive power of this in silico approach lies in the integration of the results from molecular docking, pharmacophore modeling, and QSAR analysis. A strong positive prediction would be characterized by:

  • Favorable Docking Score: A high predicted binding affinity from molecular docking, comparable to or better than known inhibitors.

  • Key Interactions: The docked pose shows interactions with key residues in the EGFR active site.

  • Pharmacophore Fit: The compound fits a validated pharmacophore model for EGFR inhibitors.

  • QSAR Prediction: A validated QSAR model predicts high activity for the compound.

If this compound demonstrates these characteristics, it would be a strong candidate for synthesis and experimental validation through in vitro enzyme assays and cell-based studies. This guide provides a robust and scientifically sound framework for making such a prediction, thereby accelerating the early stages of drug discovery.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]

  • Crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved January 17, 2026, from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 17, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • A structure-based view of Epidermal Growth Factor Receptor regulation. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[3][9][13]triazines. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). RCSB PDB. Retrieved January 17, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Selected anticancer drugs containing imidazole and fused imidazole moieties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. Retrieved January 17, 2026, from [Link]

  • The docking result of the EGFR inhibitors with EGFR. (a) The binding... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciAlert. Retrieved January 17, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Periplasmic Targets for the Development of Effective Antimicrobials against Gram-Negative Bacteria. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Novel compound with potential of an antibacterial drug targets FtsZ protein. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. (2021). Biosciences Biotechnology Research Asia. Retrieved January 17, 2026, from [Link]

  • Thioacetic acid | C2H4OS | CID 10484. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • o-Chlorophenyl thioacetic acid | C8H7ClO2S | CID 29153. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-methyl-1-((2-methylpropan-2-yl)oxy)-1-oxopropan-2-yl)oxyiminoacetic acid | C12H18N4O5S | CID 13577059. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: Starting Materials and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted imidazole ring linked to a thioacetic acid moiety, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The imidazole core is a prevalent scaffold in numerous pharmaceuticals, and the introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the starting materials, precursors, and synthetic strategies for the preparation of this important molecule.

Synthetic Strategy Overview

The most logical and convergent synthetic approach to this compound involves a two-step sequence. The first critical step is the construction of the key precursor, 1-(3-Fluorophenyl)-1H-imidazole-2-thiol . This is followed by the S-alkylation of the thiol with a suitable acetic acid synthon and subsequent hydrolysis to yield the final product.

Synthetic_Pathway 3-Fluoroaniline 3-Fluoroaniline Precursor_synthesis Precursor Synthesis 3-Fluoroaniline->Precursor_synthesis Aminoacetaldehyde_synthon Aminoacetaldehyde Synthon Aminoacetaldehyde_synthon->Precursor_synthesis Thiocyanate_source Thiocyanate Source Thiocyanate_source->Precursor_synthesis Precursor 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Precursor_synthesis->Precursor Alkylation S-Alkylation Precursor->Alkylation Haloacetic_acid_ester Haloacetic Acid Ester Haloacetic_acid_ester->Alkylation Ester_intermediate Ethyl ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetate Alkylation->Ester_intermediate Hydrolysis Hydrolysis Ester_intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

PART 1: Synthesis of the Key Precursor: 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

The synthesis of 1-aryl-1H-imidazole-2-thiols can be achieved through several established methods. A common and effective approach involves the cyclization of an N-aryl-α-amino aldehyde or its equivalent with a thiocyanate salt.

Starting Materials and Reagents
Starting Material/ReagentCAS NumberKey PropertiesSupplier Examples
3-Fluoroaniline372-19-0Commercially available liquid.[1]Sigma-Aldrich, TCI, Alfa Aesar
Aminoacetaldehyde dimethyl acetal22483-09-6Stable precursor to aminoacetaldehyde.Sigma-Aldrich, Combi-Blocks
Potassium thiocyanate333-20-0Common thiocyanate source.Fisher Scientific, VWR
Hydrochloric acid7647-01-0Used for in situ aldehyde generation.Standard lab supplier
Ethanol64-17-5Reaction solvent.Standard lab supplier
Reaction Pathway

The synthesis commences with the reaction of 3-fluoroaniline with aminoacetaldehyde dimethyl acetal, which, upon in situ hydrolysis with acid, forms the corresponding Schiff base. This intermediate is then cyclized with potassium thiocyanate to yield the desired imidazole-2-thiol.

Precursor_Synthesis cluster_0 Step 1: Schiff Base Formation (in situ) cluster_1 Step 2: Cyclization 3-Fluoroaniline 3-Fluoroaniline Schiff_base N-(3-Fluorophenyl)amino- acetaldehyde 3-Fluoroaniline->Schiff_base + H+ Aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_acetal->Schiff_base Precursor 1-(3-Fluorophenyl)-1H- imidazole-2-thiol Schiff_base->Precursor + KSCN KSCN KSCN

Caption: Synthetic route to 1-(3-Fluorophenyl)-1H-imidazole-2-thiol.

Experimental Protocol
  • Schiff Base Formation and Cyclization:

    • To a solution of 3-fluoroaniline (1 equivalent) in ethanol, add aminoacetaldehyde dimethyl acetal (1.1 equivalents).

    • Slowly add aqueous hydrochloric acid (e.g., 3M, 2 equivalents) to the mixture while stirring at room temperature. The acid catalyzes the hydrolysis of the acetal to the aldehyde and promotes the formation of the Schiff base.

    • After stirring for 1-2 hours, add potassium thiocyanate (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

PART 2: Synthesis of this compound

The final step involves the S-alkylation of the synthesized 1-(3-fluorophenyl)-1H-imidazole-2-thiol with an appropriate haloacetic acid derivative, followed by hydrolysis of the ester to the carboxylic acid.

Starting Materials and Reagents
Starting Material/ReagentCAS NumberKey PropertiesSupplier Examples
1-(3-Fluorophenyl)-1H-imidazole-2-thiol(Synthesized in Part 1)Key precursor.N/A
Ethyl chloroacetate105-39-5Alkylating agent.Sigma-Aldrich, Alfa Aesar
Potassium carbonate584-08-7Mild inorganic base.Fisher Scientific, VWR
Acetone67-64-1Reaction solvent.Standard lab supplier
Sodium hydroxide1310-73-2Used for ester hydrolysis.Standard lab supplier
Dichloromethane75-09-2Extraction solvent.Standard lab supplier
Reaction Pathway

The thiol group of the precursor is deprotonated by a mild base, and the resulting thiolate nucleophilically attacks the electrophilic carbon of ethyl chloroacetate. The resulting ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.

Final_Product_Synthesis cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrolysis Precursor 1-(3-Fluorophenyl)-1H- imidazole-2-thiol Ester_intermediate Ethyl ([1-(3-Fluorophenyl)-1H- imidazol-2-yl]thio)acetate Precursor->Ester_intermediate + K2CO3, Acetone Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Ester_intermediate Final_Product ([1-(3-Fluorophenyl)-1H- imidazol-2-yl]thio)acetic acid Ester_intermediate->Final_Product 1. NaOH, EtOH/H2O 2. H+

Caption: Synthesis of the final product from the imidazole-2-thiol precursor.

Experimental Protocol
  • S-Alkylation:

    • In a round-bottom flask, dissolve 1-(3-fluorophenyl)-1H-imidazole-2-thiol (1 equivalent) in dry acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

    • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting thiol is consumed.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

  • Ester Hydrolysis:

    • Dissolve the crude ester intermediate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents in water) to the ester solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

    • The precipitated product, this compound, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the pure product.

Conclusion

The synthesis of this compound is a straightforward process that relies on the robust and well-established chemistry of imidazole synthesis and S-alkylation. The key to a successful synthesis lies in the efficient preparation of the 1-(3-fluorophenyl)-1H-imidazole-2-thiol precursor, for which a reliable method has been outlined. The subsequent alkylation and hydrolysis steps are generally high-yielding and provide the target molecule in good purity. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.Journal of the Serbian Chemical Society. [Link not available]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH.[Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.Indian Journal of Chemistry - Section B. [Link not available]
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.[Link]

  • Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea.International Journal of Organic Chemistry. [Link not available]
  • Preparation of 2-mercaptoimidazoles.
  • Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate.[Link]

  • 2-mercaptobenzimidazole. Organic Syntheses.[Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.[Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate.[Link]

  • 3-Fluoroaniline. PubChem - NIH.[Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.[Link]

  • Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate.[Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate.[Link]

  • Synthesis of New 1, 3-oxazole and imidazole-5-one derived from Aspirin. ResearchGate.[Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof.
  • Preparation method of 2-mercapto-1-methylimidazole.
  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry.[Link]

  • Ethyl 1-[3-(1h-Imidazol-1-Yl)propyl]-2-(4-Chlorophenyl)-1h-Benzo[d]imidazole-5-Carboxylate Dihydrate. Amanote Research.[Link]

  • Iron III Chloride Reaction With Potassium Thiocyanate (FeCl3 + KSCN). YouTube.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is a novel compound with potential therapeutic applications. As with any new chemical entity, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control.[1][2][3] This document provides a comprehensive guide to the development and validation of analytical methods for the precise and accurate quantification of this compound in various matrices. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet stringent regulatory requirements.[4]

The molecular structure, featuring a fluorophenyl-imidazole core linked to a thioacetic acid moiety, presents unique analytical considerations. The imidazole ring offers sites for protonation and potential metal chelation, while the carboxylic acid group dictates its acidic nature and influences its solubility and extraction characteristics.[5] The presence of a sulfur atom and a fluorine atom also provides specific detection opportunities. This guide will primarily focus on two powerful and widely applicable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for this novel compound may be limited, its structure allows for the prediction of key properties that will influence method design.

  • Acidity (pKa): The carboxylic acid group imparts acidic properties to the molecule. The pKa is anticipated to be in the range of 3-5, similar to other acetic acid derivatives. This is a critical parameter for optimizing sample preparation, particularly for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as the charge state of the analyte can be manipulated by adjusting the pH.[6][7]

  • Lipophilicity (LogP): The presence of a phenyl ring suggests a degree of lipophilicity. The fluorine atom will slightly increase this property. The LogP value will influence the choice of organic solvent for extraction and the selection of a suitable reversed-phase HPLC column.[8]

  • UV Absorbance: The imidazole and phenyl rings are chromophores that will absorb UV radiation. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity with an HPLC-UV system.

  • Ionization: The molecule can be readily ionized for mass spectrometric detection. The carboxylic acid group can be deprotonated to form a negative ion [M-H]-, and the imidazole ring can be protonated to form a positive ion [M+H]+. Electrospray ionization (ESI) is an appropriate technique for this compound.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

The HPLC-UV method is a robust and cost-effective technique suitable for the quantification of the active pharmaceutical ingredient (API) in bulk material and pharmaceutical formulations.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm filter s3->s4 h1 Inject Sample s4->h1 h2 Isocratic/Gradient Elution on C18 Column h1->h2 h3 UV Detection at λmax h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Method Development
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[9]

    • Elution: Start with an isocratic elution (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) and optimize the ratio for optimal resolution and run time. A gradient elution may be necessary for complex matrices.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the determined λmax.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation (for drug substance): Accurately weigh the drug substance and prepare a solution of a known concentration in the diluent.

    • Sample Preparation (for dosage forms): For tablets, grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and extract with the diluent. Sonication may be required to ensure complete dissolution.[11] Centrifuge and filter the extract before injection.

Method Validation (as per ICH Q2(R1) Guidelines)[4]

The developed HPLC-UV method must be validated to ensure it is suitable for its intended purpose.[1][2]

Validation Parameter Acceptance Criteria Typical Experimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze a minimum of five concentrations over the desired range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The recovery should be within 98.0% to 102.0%.Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).
Precision (Repeatability and Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2%.[12]Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. Intermediate Precision: Perform the repeatability assay on a different day, with a different analyst, and/or on a different instrument.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined by serial dilution of the standard solution or calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[10]Determined by serial dilution of the standard solution or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results with small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate and observe the effect on the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in biological matrices (e.g., plasma, urine), where high sensitivity and selectivity are required, an LC-MS/MS method is the gold standard.[13][14]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Aliquot Biological Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation or Liquid-Liquid Extraction or Solid-Phase Extraction p2->p3 p4 Evaporate & Reconstitute p3->p4 l1 Inject Sample p4->l1 l2 UPLC/HPLC Separation l1->l2 l3 ESI Ionization (+/-) l2->l3 l4 MRM Detection l3->l4 da1 Integrate Peak Areas (Analyte & IS) l4->da1 da2 Calculate Peak Area Ratios da1->da2 da3 Quantify using Calibration Curve da2->da3

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol for LC-MS/MS Method Development
  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software.

  • Mass Spectrometer Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Determine the precursor ion in both positive ([M+H]+) and negative ([M-H]-) modes.

    • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used. Optimize MRM transitions for the IS as well.

  • Chromatographic Conditions (Starting Point):

    • Column: A fast-acquiring UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is recommended to reduce run times.

    • Mobile Phase: Similar to the HPLC-UV method, a mixture of 0.1% formic acid in water and acetonitrile/methanol is a good starting point.

    • Elution: A fast gradient is typically employed to ensure rapid elution and high throughput.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 2-10 µL.

  • Sample Preparation for Biological Matrices:

    • The goal of sample preparation is to remove proteins and other interfering matrix components.[6][7][14]

    • Protein Precipitation (PPT): This is a simple and fast method. Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[7] The supernatant is then evaporated and reconstituted in the mobile phase.

    • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract. Adjust the pH of the plasma sample to below the pKa of the analyte to ensure it is in its neutral form. Extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[15] The organic layer is then separated, evaporated, and the residue is reconstituted.

    • Solid-Phase Extraction (SPE): This method provides the cleanest samples and allows for pre-concentration of the analyte. A mixed-mode or polymer-based sorbent can be used. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

Bioanalytical Method Validation (as per FDA/EMA Guidelines)

The validation of bioanalytical methods is crucial for ensuring the reliability of data from preclinical and clinical studies.

Validation Parameter Acceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve At least six non-zero standards. r² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Intra- and inter-assay precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).

Conclusion

The analytical methods outlined in this document provide a robust framework for the reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being well-suited for quality control of the drug substance and product, while LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity.[14] Adherence to the principles of method development and validation described herein will ensure the generation of high-quality, reproducible data that can confidently support drug development programs.[1][2][4]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). PMC - NIH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.).
  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. (2024, October 4). MDPI.
  • Tolomeu, H. V., Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

Sources

Application Notes and Protocols for Developing a Cell-Based Assay for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of a suite of cell-based assays to characterize the biological activity of the novel compound, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. Given the prevalence of imidazole-based compounds in drug discovery, particularly as inhibitors of inflammatory signaling pathways, we propose a tiered assay development strategy. This strategy begins with a primary assessment of cytotoxicity, followed by secondary, mechanism-of-action assays focused on the p38 MAPK and NF-κB signaling cascades. Detailed, step-by-step protocols for cytotoxicity testing, a luciferase-based NF-κB reporter assay, and a cell-based ELISA for phosphorylated p38 MAPK are provided. This guide is intended to equip researchers with the necessary tools to robustly evaluate the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for Assay Development

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] Compounds bearing a substituted fluorophenyl imidazole core, in particular, have shown promise as anti-inflammatory agents.[2][3] Mechanistically, many imidazole derivatives exert their effects by modulating key intracellular signaling pathways, with the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways being prominent targets.[2][4] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production, while the NF-κB pathway is a master regulator of the inflammatory response.[1][4]

The compound of interest, this compound, shares structural similarities with known inhibitors of these pathways. Therefore, a logical first step in its characterization is to develop cell-based assays to assess its impact on cell viability and its potential to modulate p38 MAPK and NF-κB signaling. This application note details a systematic approach to developing these assays, from initial cytotoxicity profiling to more in-depth mechanistic studies.

Tiered Assay Development Strategy

A tiered approach to assay development allows for an efficient and cost-effective evaluation of a compound's biological activity. We propose a three-assay cascade:

  • Primary Assay: Cytotoxicity/Viability. This initial screen is crucial to determine the concentration range at which the compound exhibits biological activity without causing overt toxicity. It also provides a baseline for interpreting the results of subsequent mechanistic assays.

  • Secondary Assays: Mechanism of Action. Based on the structural alerts within the compound, we will focus on two key inflammatory pathways:

    • NF-κB Signaling Assay: To determine if the compound can inhibit the activation of this key transcription factor.

    • p38 MAPK Signaling Assay: To assess the compound's ability to block the phosphorylation, and thus activation, of p38 MAPK.

G cluster_0 Tier 1: Primary Screening primary_assay Cytotoxicity/Viability Assay (e.g., MTT Assay) nf_kb_assay NF-κB Reporter Assay primary_assay->nf_kb_assay Determine Non-Toxic Concentration Range p38_assay p-p38 MAPK ELISA primary_assay->p38_assay Determine Non-Toxic Concentration Range

Figure 1: Tiered assay development workflow.

Recommended Cell Line: A549 Human Lung Carcinoma

For the purpose of these protocols, we recommend the use of the A549 human lung carcinoma cell line . This cell line is widely used in cancer research and drug discovery and is known to possess active p38 MAPK and NF-κB signaling pathways that can be stimulated to study the effects of inhibitory compounds.[5][6][7] A549 cells are adherent, robust, and relatively easy to culture, making them suitable for the plate-based assays described herein.

Primary Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials
  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (Test Compound)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank from all other values.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis in software such as GraphPad Prism.[8][9]

ParameterDescription
IC50 Half-maximal inhibitory concentration. A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.

Secondary Assay Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials
  • HEK293T cells (or A549 cells stably transfected with an NF-κB reporter construct)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

  • Test Compound

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293T cells at a density of 2 x 10⁴ cells per well in 100 µL of complete medium in a white, opaque 96-well plate.[7]

    • Incubate overnight.

    • On Day 2, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation (Day 3):

    • Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway.[10]

    • Include appropriate controls: unstimulated cells, stimulated cells with vehicle, and a known NF-κB inhibitor.

    • Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay (Day 3):

    • Remove the medium and lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer.[11]

Data Analysis
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

  • Determine the % inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated vehicle control.

  • Plot the % inhibition against the log of the compound concentration and calculate the IC50 value.

G cluster_pathway NF-κB Signaling Pathway cluster_compound Compound Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Reporter Luciferase Gene Expression Nucleus->Reporter Compound ([1-(3-Fluorophenyl)-1h-imidazol- 2-yl]thio)acetic acid Compound->IKK inhibits?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

Secondary Assay Protocol: Cell-Based ELISA for Phospho-p38 MAPK

This assay quantifies the phosphorylation of p38 MAPK at Thr180/Tyr182, a key indicator of its activation, in a 96-well plate format.

Materials
  • A549 cells

  • Anisomycin (or another suitable p38 MAPK activator)

  • Test Compound

  • 96-well tissue culture plate

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching solution (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK

  • HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

  • TMB substrate and AP substrate

  • Stop solution

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed A549 cells (e.g., 30,000 cells/well) in a 96-well plate and incubate overnight.[12]

    • Pre-treat cells with the test compound for 1-2 hours.

    • Stimulate cells with anisomycin (e.g., 10 µg/mL) for 30 minutes to induce p38 MAPK phosphorylation.

  • Fixing and Permeabilization:

    • Fix the cells with 4% formaldehyde for 20 minutes.

    • Wash the wells with PBS.

    • Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking and Antibody Incubation:

    • Block non-specific binding with blocking buffer for 1-2 hours.

    • Incubate with primary antibodies (a cocktail of anti-phospho-p38 and anti-total p38) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the wells and incubate with a cocktail of HRP- and AP-conjugated secondary antibodies for 1-2 hours.

    • Wash again and add the respective substrates for HRP and AP.

  • Data Acquisition:

    • Read the absorbance for both substrates at the appropriate wavelengths.

Data Analysis
  • Normalize the phospho-p38 signal to the total p38 signal for each well.

  • Calculate the % inhibition of p38 phosphorylation for each concentration of the test compound relative to the stimulated vehicle control.

  • Plot the % inhibition against the log of the compound concentration and calculate the IC50 value.

Assay ParameterDescription
Phosphorylation The addition of a phosphate group to a molecule, often leading to activation or inactivation of an enzyme.
Total Protein Normalization A method to correct for variations in cell number and protein content between wells.

Assay Validation and Quality Control

For high-throughput screening, it is essential to validate the robustness and reproducibility of the developed assays. Key parameters to assess include:

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By employing a tiered approach, researchers can efficiently determine the compound's cytotoxic profile and investigate its potential mechanism of action through the p38 MAPK and NF-κB signaling pathways. These assays are amenable to a high-throughput format, making them suitable for screening compound libraries and for structure-activity relationship studies. The data generated from these assays will be crucial in guiding the further development of this and related imidazole-based compounds as potential therapeutic agents.

References

  • Versteeg, G. A., et al. (2000). A new phosphospecific cell-based ELISA for p42/p44 mitogen-activated protein kinase (MAPK), p38 MAPK, protein kinase B and cAMP-response-element-binding protein. Biochemical Journal, 350(Pt 3), 717–722.
  • Newton, R., et al. (2019). Interplay between nuclear factor-κB, p38 MAPK, and glucocorticoid receptor signaling synergistically induces functional TLR2 in lung epithelial cells. Science Signaling, 12(605), eaav4664.
  • ResearchGate. (2018). A new phosphospecific cell-based ELISA for p42/p44 mitogen-activated protein kinase (MAPK), p38 MAPK, protein kinase B and cAMP-response-element-binding protein. Retrieved from [Link]

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016.
  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • ResearchGate. (2017). Inactivation of TGF-β1-induced p38 MAPK by 5-MTP. Retrieved from [Link]

  • dos Santos Nascimento, M. V. P., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 111, 108573.
  • Qi, X., et al. (2016). Role of reactive oxygen species-mediated MAPK and NF-κB activation in polygonatum cyrtonema lectin-induced apoptosis and autophagy in human lung adenocarcinoma A549 cells. The Journal of Biochemistry, 160(5), 283–294.
  • Lin, X. M., et al. (2020). 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways.
  • Mehto, S., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System - Technical Protocol. Retrieved from [Link]

  • Pérez, C., et al. (2022). Identification and study of new NF-κB-inducing kinase ligands derived from the imidazolone scaffold. Archiv der Pharmazie, 355(10), e2200223.
  • ResearchGate. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Retrieved from [Link]

  • Yang, L., et al. (2011). Survival of HT29 cancer cells is influenced by hepatocyte growth factor receptor inhibition through modulation of self-DNA-triggered TLR9-dependent autophagy response. The Journal of biological chemistry, 286(37), 32412–32421.
  • Cellosaurus. (n.d.). HT-29 (CVCL_0320). Retrieved from [Link]

  • Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Genes & cancer, 4(9-10), 342–359.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • YouTube. (2018). How to calculate IC50. Retrieved from [Link]

  • YouTube. (2021). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Antimicrobial Susceptibility Testing of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Imidazole derivatives, known for their diverse biological activities, represent a promising class of compounds for antimicrobial drug development.[1][2] This document provides a comprehensive, in-depth guide for researchers and drug development professionals on the standardized in vitro testing of a specific imidazole derivative, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as a qualitative assessment via the agar disk diffusion (Kirby-Bauer) method. The methodologies are grounded in the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity.[3][4]

Scientific Principles & Rationale

The primary objective of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism.[5] This is a critical first step in evaluating the potential of a new chemical entity (NCE) like this compound.

  • Minimum Inhibitory Concentration (MIC): The MIC is the most fundamental measure of a compound's potency. It is defined as the lowest concentration (in µg/mL) of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7] An MIC value provides a quantitative measure of the compound's bacteriostatic activity. A lower MIC value indicates higher potency.[7]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic effect), the MBC determines the concentration required to kill the microorganism (bactericidal effect). It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial population.[8] MBC testing is a crucial secondary assay to distinguish between bacteriostatic and bactericidal agents, providing a more complete profile of antimicrobial effectiveness.[8]

  • Disk Diffusion (Kirby-Bauer Test): This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9] An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient as the compound diffuses into the agar.[10] If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[11] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the drug.

Scientist's Note: The choice of testing methodology is critical. Broth microdilution is considered the "gold standard" for determining MIC due to its quantitative nature and high-throughput capability.[12][13] The disk diffusion method serves as an excellent preliminary screening tool.[14] Adherence to standardized guidelines from bodies like CLSI is not merely procedural; it ensures that results are comparable and reproducible across different laboratories worldwide.[15][16]

Experimental Workflow Overview

The overall process for evaluating the antimicrobial properties of the test compound follows a logical progression from preparation to data interpretation. Quality control (QC) is an integral part of every stage to ensure the validity of the results.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_compound Prepare Test Compound Stock Solution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_media Prepare Culture Media (Mueller-Hinton Broth/Agar) mic_assay Protocol 1: Broth Microdilution (Serial Dilution in 96-Well Plate) prep_inoculum->mic_assay disk_assay Protocol 3: Agar Disk Diffusion (Lawn Culture & Disk Placement) prep_inoculum->disk_assay incubation Incubate Plates (16-20h at 35°C) mic_assay->incubation disk_assay->incubation read_mic Read MIC Results (Lowest concentration with no visible growth) incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones mbc_assay Protocol 2: Determine MBC (Subculture from clear MIC wells) read_mic->mbc_assay interpret Interpret & Report Results mbc_assay->interpret measure_zones->interpret

Caption: High-level workflow for in vitro antimicrobial susceptibility testing.

Materials and Reagents

  • Test Compound: this compound.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • (These are standard QC strains recommended by CLSI and EUCAST)[17]

  • Positive Control Antibiotics:

    • Ciprofloxacin (for Gram-negative bacteria).

    • Vancomycin (for Gram-positive bacteria).

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Mueller-Hinton Agar (MHA).[10][18]

    • Tryptic Soy Broth (TSB) or Saline (0.85%) for inoculum preparation.

  • Equipment & Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Sterile Petri dishes (100 mm or 150 mm).

    • Adjustable single and multichannel micropipettes and sterile tips.

    • Sterile serological pipettes.

    • Spectrophotometer or turbidimeter.

    • 0.5 McFarland turbidity standard.

    • Sterile cotton swabs.

    • Incubator (35 ± 2 °C).

    • Vortex mixer.

    • Sterile forceps.

    • Blank sterile paper disks (6 mm diameter).

Protocol 1: Broth Microdilution for MIC Determination

This protocol quantitatively determines the MIC of the test compound and is adapted from CLSI M07 guidelines.[19]

Step 1: Preparation of Test Compound Stock Solution

  • Accurately weigh the test compound. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL).

  • Ensure the compound is fully dissolved. This stock solution will be used for serial dilutions.

    • Rationale: DMSO is used as it can dissolve a wide range of organic compounds. The initial concentration should be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in the assay low (<1%) to avoid solvent-induced toxicity to the bacteria.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile TSB or saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Rationale: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to falsely high or low MIC values, respectively. The 15-minute window is crucial to prevent changes in bacterial density before inoculation.

Step 3: 96-Well Plate Setup and Serial Dilution

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[20]

  • Add an additional 100 µL of the appropriate 2x concentrated test compound (prepared from the stock) to the wells in Column 1. This will make the total volume in Column 1 200 µL.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix by pipetting up and down 6-8 times.[20]

  • Repeat this transfer from Column 2 to 3, and so on, down to Column 10.

  • After mixing in Column 10, discard 100 µL.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB instead of compound. This well will receive bacteria but no drug.

    • Column 12 (Sterility Control): This well contains only 100 µL of uninoculated CAMHB.[21]

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from Step 2.5) to wells in Columns 1 through 11. Do not add bacteria to Column 12.

  • This brings the final volume in each well to 200 µL and dilutes the compound concentrations by half, achieving the final desired test concentrations.

  • Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[22]

Step 5: Reading and Interpreting the MIC

  • After incubation, visually inspect the plate. The Sterility Control (Column 12) should be clear. The Growth Control (Column 11) should be turbid.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[21]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct continuation of the MIC assay.

  • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also select the Growth Control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, take a 10 µL aliquot from each well and spot-inoculate it onto a quadrant of a fresh MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) from each spot.

  • The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count from the Growth Control spot.[8]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

This protocol provides a qualitative screen for antimicrobial activity, following the principles outlined by Kirby, Bauer, and standardized by CLSI/EUCAST.[23][24]

  • Prepare MHA Plates: Use MHA plates with a uniform depth of 4 mm. Ensure the surface is dry before use.[10]

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1, Step 2.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[23]

    • Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate 60° and repeat the streaking twice more to ensure full coverage.[11]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Preparation and Placement:

    • Prepare a solution of the test compound at a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile blank paper disks by adding a precise volume (e.g., 20 µL) to each disk to achieve a specific drug load (e.g., 20 µ g/disk ). Allow disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated test disk, a positive control antibiotic disk, and a negative control disk (impregnated with DMSO solvent only) onto the inoculated agar surface.[23]

    • Ensure disks are placed at least 24 mm apart and gently press them down to ensure full contact with the agar.[10]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours within 15 minutes of disk placement.[11]

  • Interpretation: Measure the diameter of the zone of inhibition (in mm) for each disk. The solvent control disk should have no zone. A larger zone diameter for the test compound indicates greater in vitro activity against that strain.

Data Presentation: Sample Results Table

The following table presents hypothetical data for the test compound against standard QC strains.

Microorganism (ATCC Strain)Test Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (29213)16N/A1
E. faecalis (29212)64N/A2
E. coli (25922)32≤0.25N/A
P. aeruginosa (27853)>1280.5N/A

N/A: Not Applicable. Data is for illustrative purposes only.

References

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Al-Saeed, F. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4492.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • SEAFDEC. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Singh, A., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of PharmTech Research.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Al-Saeed, F. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • SEAFDEC. (2004). Disk diffusion method.
  • Sharma, D., et al. (2012). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research, 21(9), 2039-2048.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety.
  • ESCMID. (n.d.). EUCAST.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • EUCAST. (n.d.). Home.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3).
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • EUCAST. (n.d.). Guidance Documents.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • MDPI. (n.d.). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.
  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One, 10(9), e0136190.
  • Shcherbyna, R., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 365-370.
  • Brickner, S. J., et al. (2003). The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. Bioorganic & Medicinal Chemistry Letters, 13(23), 4247-4250.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Application Notes & Protocols: Measuring the Anti-inflammatory Effects of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore a critical area of therapeutic research.

This document provides a comprehensive, multi-tiered guide to evaluating the anti-inflammatory potential of the novel compound ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid . Imidazole derivatives have shown promise as anti-inflammatory agents, with mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes, modulation of neutrophil activity, and suppression of reactive oxygen species.[1][2][3] This guide details a systematic approach, from initial in vitro screening in macrophage cell models to mechanistic pathway analysis and subsequent in vivo validation.

Phase 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase focuses on a well-established in vitro model using the murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce a variety of pro-inflammatory mediators.[4][5] This model allows for the rapid assessment of the compound's ability to suppress this response.

Protocol 1.1: Assessment of Cytotoxicity (MTT Assay)

Rationale: Before evaluating anti-inflammatory effects, it is crucial to determine the concentrations at which the test compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a colorimetric method that measures cellular metabolic activity, which correlates with cell viability.[4]

Materials:

  • RAW 264.7 cells

  • DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/mL and incubate overnight.[6]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium and treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-toxic concentrations for subsequent experiments.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. NO is a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[7][8]

Materials:

  • Supernatant from cell cultures (Protocol 1.1 setup)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[9][10]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells and allow them to adhere overnight.

  • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 24 hours.[11] Include control groups: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., Dexamethasone).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[9][12]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[10]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[13]

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to orchestrating the inflammatory response.[5] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant.[14][15]

Materials:

  • Supernatant from cell cultures (same setup as Protocol 1.2)

  • Commercial ELISA kits for TNF-α and IL-6[16][17]

  • Microplate reader

Procedure:

  • Collect supernatants from RAW 264.7 cells treated as described in Protocol 1.2 (compound pre-treatment followed by LPS stimulation). Note: Optimal incubation time for cytokine production may be shorter than for NO (e.g., 6-18 hours).[15]

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[18][19] This typically involves:

    • Adding supernatants and standards to antibody-coated wells.

    • Incubating to allow cytokine capture.

    • Washing, then adding a detection antibody.

    • Incubating, then washing again.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubating, washing, and adding a substrate solution.

    • Stopping the reaction and measuring absorbance.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Expected Data Summary (Phase 1):

AssayEndpointVehicle ControlLPS OnlyTest Compound (X µM) + LPS% Inhibition
MTT Cell Viability100%~100%>95%N/A
Griess NO₂⁻ (µM)BaselineHighReducedCalculated
ELISA TNF-α (pg/mL)BaselineHighReducedCalculated
ELISA IL-6 (pg/mL)BaselineHighReducedCalculated

Phase 2: Mechanistic Elucidation In Vitro

After confirming the compound's ability to reduce inflammatory mediators, the next phase investigates the underlying molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory gene expression program.[20][21]

Workflow for Mechanistic Studies

G cluster_cell LPS-Stimulated Macrophage cluster_analysis Western Blot Analysis lps LPS Stimulation lysis Cell Lysis (Cytoplasmic & Nuclear) lps->lysis compound Test Compound Pre-treatment protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds SDS-PAGE protein_quant->sds transfer Transfer to Membrane sds->transfer probing Antibody Probing (p-p65, p-IκBα, etc.) transfer->probing detect Detection & Imaging probing->detect data Determine Inhibition of Pathway Activation detect->data Densitometry Analysis

Caption: Workflow for Investigating Intracellular Signaling Pathways.

Protocol 2.1: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: The NF-κB pathway is a master regulator of inflammation.[22][23] In resting cells, NF-κB (e.g., the p65 subunit) is held in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the release of p65, which then translocates to the nucleus to activate gene transcription.[24][25] Key indicators of pathway activation are the phosphorylation of IκBα (p-IκBα) and p65 (p-p65).[26][27] Similarly, the phosphorylation of MAPK proteins like p38 and JNK is a critical event in the inflammatory response.[28][29] Western blotting allows for the quantification of these specific phosphorylated proteins.

Materials:

  • RAW 264.7 cells treated as in Protocol 1.2, but for shorter time points (e.g., 15-60 minutes) to capture peak phosphorylation events.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • After treatment, wash cells with cold PBS and lyse them. For nuclear translocation, perform cytoplasmic and nuclear fractionation.[30]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a membrane.[31]

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours.

  • Wash again, then apply a chemiluminescence substrate and image the protein bands.

  • Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.

Key Inflammatory Signaling Pathway

G cluster_nuc Nuclear Events lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk_path MAPK Cascade (p38, JNK) tlr4->mapk_path Activates ikk IKK Complex tlr4->ikk Activates compound ([1-(3-Fluorophenyl)-1h- imidazol-2-yl]thio)acetic acid compound->mapk_path Inhibits? compound->ikk Inhibits? ikba_p65 IκBα p65 ikk->ikba_p65:f0 Phosphorylates ikba_p p-IκBα (Degradation) ikba_p65:f0->ikba_p Ubiquitination p65 p65 ikba_p65:f1->p65 Releases nucleus Nucleus p65->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Activates Transcription

Caption: Potential inhibition points in LPS-induced signaling pathways.

Phase 3: In Vivo Validation

Positive and potent in vitro results warrant validation in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[32][33][34]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The subplantar injection of carrageenan, an irritant, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring paw volume.[35] The first phase involves the release of histamine and serotonin, while the second, later phase (3-5 hours) is mediated by prostaglandins and cytokines, making it sensitive to inhibitors of these pathways.[32][33]

Materials:

  • Male Wistar rats (180-200 g)[36]

  • This compound (Test Compound)

  • Carrageenan (1% solution in saline)

  • Indomethacin or Diclofenac (Reference Drug)

  • Plebismometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups (n=6-8): Vehicle Control, Carrageenan Control, Reference Drug + Carrageenan, Test Compound (at various doses) + Carrageenan.

  • Administer the test compound and reference drug (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[34]

  • Measure the initial volume of the right hind paw of each rat (V₀).

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[35]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[37]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • Edema Volume = Vₜ - V₀

    • % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

Expected Data Summary (Phase 3):

GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition at 3 hr
Carrageenan Control -0.85 ± 0.050%
Reference Drug 100.38 ± 0.0455.3%
Test Compound 250.65 ± 0.0623.5%
Test Compound 500.45 ± 0.0547.1%
Test Compound 1000.35 ± 0.0458.8%
Data are representative examples. Statistical significance (p < 0.05) vs. Carrageenan Control should be determined.
Protocol 3.2: Histopathological and Biochemical Analysis

Rationale: At the end of the in vivo experiment, collecting the inflamed paw tissue allows for deeper analysis. Histopathology can visualize the extent of edema and inflammatory cell infiltration.[35][36] Measuring the levels of pro-inflammatory markers (e.g., TNF-α, IL-6, PGE₂) in the tissue homogenate provides a biochemical correlation to the observed physical effects.

Procedure:

  • Dissect the inflamed paw tissue.

  • Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining).

  • Homogenize the remaining tissue in a suitable buffer for biochemical analysis (ELISA for cytokines, etc.).

Conclusion

This comprehensive guide provides a structured, three-phase approach to rigorously evaluate the anti-inflammatory properties of this compound. By systematically progressing from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can build a robust data package to characterize the compound's therapeutic potential. The successful inhibition of inflammatory mediators, suppression of key signaling pathways like NF-κB, and reduction of edema in an animal model would provide strong evidence for its further development as a novel anti-inflammatory agent.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Available from: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available from: [Link]

  • Raposo, C., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 497. Available from: [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. Available from: [Link]

  • Mai, H. N., et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2154. Available from: [Link]

  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]

  • ScienceDirect. (n.d.). MAPK signalling pathway: Significance and symbolism. Available from: [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Available from: [Link]

  • Huang, P., et al. (2011). MAPK signaling in inflammation-associated cancer development. PMC - NIH. Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available from: [Link]

  • Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC - PubMed Central. Available from: [Link]

  • Journal of Pharmaceutical Research and Development. (2021). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Available from: [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. Available from: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]

  • Al-Trad, B., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. Available from: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available from: [Link]

  • Puig Parellada, P. (1985). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. International Journal of Tissue Reactions, 7(6), 509-512. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. Available from: [Link]

  • Armstrong, L., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available from: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Available from: [Link]

  • Lee, Y.-G., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). In vitro macrophage activation: A technique for screening anti-inflammatory, immunomodulatory and anticancer activity of phytomo. Available from: [Link]

  • Riaz, F. A., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed Central. Available from: [Link]

  • ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Available from: [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Available from: [Link]

  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... Available from: [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Available from: [Link]

  • IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • Rani, N., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available from: [Link]

  • Kim, B., et al. (2024). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. MDPI. Available from: [Link]

  • Budiasih, S., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. PubMed. Available from: [Link]

  • Sangani, M. R., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC - NIH. Available from: [Link]

Sources

Application Notes & Protocols: Elucidating the Analgesic Profile of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The imidazole nucleus is a critical pharmacophore found in numerous compounds with a wide spectrum of biological activities. Specifically, derivatives of imidazolyl acetic acid have shown promise as potent anti-inflammatory and analgesic agents.[1][2] Studies on related structures suggest that this class of compounds may exert its effects through various mechanisms, including the modulation of inflammatory pathways and interaction with nociceptive signaling.[3][4][5] The compound of interest, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, combines this active imidazole core with a fluorophenyl group, a substitution known to often enhance biological activity and pharmacokinetic properties.

This guide provides a comprehensive experimental framework for characterizing the analgesic potential of this novel compound. A multi-assay approach is essential to build a complete pharmacological profile, distinguishing between peripherally and centrally mediated effects. We will detail three well-established and validated preclinical models:

  • Acetic Acid-Induced Writhing Test: A highly sensitive model for screening peripheral analgesic activity, primarily mediated by the inhibition of inflammatory pain pathways.[6][7]

  • Hot Plate Test: A thermal nociception model used to assess centrally acting analgesics, involving supraspinally integrated responses.[8][9]

  • Tail-Flick Test: Another thermal pain model that primarily measures spinal reflexes, allowing for further characterization of central analgesic mechanisms.[10][11]

By employing these distinct models, researchers can effectively determine the efficacy and begin to elucidate the potential mechanism of action of this compound as a novel analgesic candidate.

Experimental Design: A Multi-Modal Approach to Pain Assessment

A robust evaluation of a potential analgesic requires a strategic selection of assays that probe different facets of the pain response. Our experimental design is structured to first identify any analgesic activity and then to differentiate between its site of action (central vs. peripheral nervous system).

G cluster_0 Phase 1: Screening & Characterization cluster_1 Peripheral Analgesia Assessment cluster_2 Central Analgesia Assessment cluster_3 Phase 2: Data Analysis & Interpretation TestCompound This compound AnimalPrep Animal Acclimatization & Grouping TestCompound->AnimalPrep WrithingTest Acetic Acid-Induced Writhing Test AnimalPrep->WrithingTest HotPlate Hot Plate Test AnimalPrep->HotPlate TailFlick Tail-Flick Test AnimalPrep->TailFlick WrithingData Measure % Inhibition of Writhing WrithingTest->WrithingData Stats Statistical Analysis (ANOVA, Dunnett's Test) WrithingData->Stats CentralData Measure Reaction Latency (s) HotPlate->CentralData TailFlick->CentralData CentralData->Stats Profile Determine Analgesic Profile (Peripheral, Central, or Mixed) Stats->Profile

Caption: Overall Experimental Workflow.

Causality Behind Experimental Choices
  • Why start with the Writhing Test? This test is an excellent primary screen for analgesic and anti-inflammatory effects.[12] Acetic acid acts as a chemical irritant, inducing visceral pain by triggering the release of endogenous mediators like prostaglandins and bradykinin in the peritoneal fluid.[7] Compounds that inhibit this response are often effective against inflammatory pain. A positive result in this assay strongly justifies further investigation.

  • Why use two thermal tests (Hot Plate and Tail-Flick)? While both assess central nociception, they measure different endpoints. The hot plate test measures a more complex behavioral response (paw licking/jumping), which is integrated at the supraspinal level (in the brain).[9] In contrast, the tail-flick is a simpler, faster reflex mediated primarily at the spinal cord level.[13] Comparing results between these two tests can provide initial insights into whether the compound acts at the spinal or supraspinal level.

  • Why are Control Groups Critical?

    • Vehicle Control: This group receives the carrier solvent used to dissolve the test compound. It establishes the baseline pain response, ensuring that any observed effect is due to the compound itself and not the vehicle.

    • Positive Control (Standard Drug): This group receives a known analgesic (e.g., Diclofenac, Morphine). This validates the experimental model, confirming that the animals are responding to a known therapeutic agent as expected.[14]

G cluster_0 Pain Models cluster_1 Primary Mechanism Probed Writhing Writhing Test (Chemical Stimulus) Peripheral Peripheral Analgesia (e.g., Anti-inflammatory) Writhing->Peripheral Sensitive to inhibition of inflammatory mediators HotPlate Hot Plate Test (Thermal Stimulus) Central Central Analgesia (Spinal/Supraspinal) HotPlate->Central Measures supraspinal integrated response TailFlick Tail-Flick Test (Thermal Stimulus) TailFlick->Central Measures spinal reflex

Caption: Logical Relationship Between Pain Models and Mechanisms.

Materials & Reagents

CategoryItemSpecifications
Test Compound This compoundPurity >98%, synthesis confirmed by NMR/HRMS
Animals Swiss Albino MiceMale, 20-25 g body weight
Standard Drugs Diclofenac Sodium (or Indomethacin)For Writhing Test
Morphine SulfateFor Hot Plate and Tail-Flick Tests
Vehicle 0.5% Carboxymethylcellulose (CMC) or 5% DMSO in SalineEnsure solubility and non-toxicity
Chemical Reagent Glacial Acetic AcidAnalytical Grade
Equipment Hot Plate AnalgesiometerUgo Basile or equivalent
Tail-Flick Analgesiometer (Radiant Heat)IITC Life Science or equivalent
Observation ChambersTransparent Plexiglas boxes
Animal Weighing Scale
Syringes & Needles1 mL syringes, 26-gauge needles (i.p.), oral gavage needles
Stopwatch

Detailed Experimental Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee (IAEC) and appropriate national regulations (e.g., CPCSEA in India).[12] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water, except for pre-test fasting where specified.

Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This protocol is designed to induce visceral pain through chemical irritation, a model highly sensitive to peripherally acting analgesics.[7][12]

  • Animal Preparation: Acclimatize male Swiss albino mice for at least one week. Fast the animals for 12 hours before the experiment, with water provided ad libitum.[6]

  • Grouping and Dosing: Randomly divide mice into at least five groups (n=6-8 per group).

    • Group I (Vehicle Control): Administer Vehicle (e.g., 0.5% CMC, 10 mL/kg, p.o.).

    • Group II (Standard): Administer Diclofenac Sodium (10 mg/kg, p.o.).

    • Group III-V (Test Compound): Administer this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) using a gavage needle.

  • Induction of Writhing: Sixty (60) minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) into each mouse.[6][15]

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, record the total number of writhes for a continuous 20-minute period.[12] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[16]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (% Inhibition) using the following formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

Protocol 2: Hot Plate Test (Central Analgesia - Supraspinal)

This test measures the reaction time of an animal to a thermal stimulus, indicating the efficacy of centrally acting analgesics.[9][17]

  • Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 0.5°C.

  • Animal Preparation & Baseline: Acclimatize mice as described above. Before drug administration, gently place each mouse on the hot plate and record its baseline reaction time (latency) to either lick a hind paw or jump. This is the pre-drug latency. Immediately remove the animal upon reaction. A cut-off time of 30-60 seconds must be established to prevent tissue damage.[18] Animals with a baseline latency greater than 15 seconds should be excluded.

  • Grouping and Dosing: Use the same animal groups as in the writhing test, but with Morphine as the standard.

    • Group I (Vehicle Control): Administer Vehicle (10 mL/kg, p.o.).

    • Group II (Standard): Administer Morphine Sulfate (5 mg/kg, i.p., 30 min prior to testing).

    • Group III-V (Test Compound): Administer the test compound at three doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Post-Drug Measurement: At specified time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: Compare the post-drug latencies to the pre-drug baseline for each animal and across groups. An increase in reaction time indicates an analgesic effect.

Protocol 3: Tail-Flick Test (Central Analgesia - Spinal)

This method provides a quantifiable measure of a spinal reflex to a thermal stimulus.[10][11]

  • Apparatus Setup: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[19]

  • Animal Preparation & Baseline: Gently restrain the mouse, allowing its tail to be positioned over the apparatus window. Record the baseline latency for the animal to flick its tail away from the heat source. This is the pre-drug latency. A cut-off time of 10-15 seconds is crucial to prevent tail tissue damage.[19]

  • Grouping and Dosing: Use the same grouping and dosing strategy as for the Hot Plate Test.

  • Post-Drug Measurement: At specified time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency for each animal.

  • Data Analysis: Calculate the mean latency for each group at each time point. A significant increase in the time taken to flick the tail indicates central analgesic activity.

Data Presentation and Statistical Analysis

All quantitative data should be presented as Mean ± Standard Error of the Mean (SEM). Statistical significance between the control and treated groups should be determined using a one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 is typically considered statistically significant.

Table 1: Hypothetical Analgesic Activity Data
Treatment GroupDose (mg/kg)Mean Writhing Count (± SEM)% InhibitionHot Plate Latency (s) at 60 min (± SEM)Tail-Flick Latency (s) at 60 min (± SEM)
Vehicle Control10 mL/kg45.2 ± 3.1-8.5 ± 0.63.1 ± 0.3
Standard Drugs
Diclofenac1015.1 ± 1.966.6%N/AN/A
Morphine5N/AN/A22.4 ± 1.88.9 ± 0.9
Test Compound
Dose 12533.5 ± 2.825.9%10.2 ± 0.93.5 ± 0.4
Dose 25024.1 ± 2.246.7%14.8 ± 1.34.8 ± 0.5
Dose 310018.9 ± 2.058.2%18.1 ± 1.56.2 ± 0.7
p < 0.05 compared to Vehicle Control group.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia. Benchchem.
  • Wikipedia. (2023). Tail flick test. Wikipedia. [Link]

  • Slideshare. (n.d.). Hot plate analgesiometer. Slideshare. [Link]

  • Kulkarni, S. K. (2009). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 349. [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Panlab. [Link]

  • Wikipedia. (2023). Hot plate test. Wikipedia. [Link]

  • Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 69-75. [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. RJPT SimLab. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Taylor & Francis Online. [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. ConductScience. [Link]

  • ResearchGate. (n.d.). The writhing test in male mice consisted of the injection of 0.6%... ResearchGate. [Link]

  • I-Kno. (n.d.). Tail flick response: Significance and symbolism. I-Kno. [Link]

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. SlidePlayer. [Link]

  • Al-Ghorbani, M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online, 33(1), 127-139. [Link]

  • Haseeb, A., et al. (2021). Peripheral analgesic activity of seeds - An experimental study Moringa oleifera. Asian Journal of Pharmacy and Pharmacology, 7(5), 589-593. [Link]

  • Le, P. M., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology, 59(1), 18.1-18.19. [Link]

  • Georgiev, G. D., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 431-438. [Link]

  • Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology, 11, 1-6. [Link]

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. ResearchGate. [Link]

  • Gnezdilov, O. I., et al. (2022). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology, 8(4), 1-6. [Link]

  • Demirayak, S., et al. (2010). Synthesis of some imidazolyl-thioacetyl-pyrazolinone derivatives and their antinociceptive and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 74-79. [Link]

  • Cussotto, S., et al. (1987). Research on heterocyclic compounds. XXXIII--Synthesis and analgesic activity of imidazo[1,2-b]pyridazine-2-acetic acid derivatives. Il Farmaco; edizione scientifica, 42(2), 117-127. [Link]

Sources

formulation of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a viable formulation for the novel compound, this compound, intended for preclinical in vivo studies. Due to its amphoteric nature and predicted low aqueous solubility, a systematic approach is required to achieve a homogenous, stable, and administrable dosage form. This note details the pre-formulation rationale, a step-by-step protocol for preparing a pH-adjusted aqueous solution using a co-solvent, and essential quality control and stability assessments to ensure data integrity in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Part 1: Pre-formulation Characterization & Strategy

Predicted Physicochemical Profile

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the foundation of successful formulation development.[1][2] For this compound, no experimental data is publicly available; therefore, its properties are inferred from its chemical structure:

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic imidazole ring.[3] This amphoteric character means its net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium.[4][5]

  • Poor Intrinsic Solubility: The presence of the lipophilic 3-fluorophenyl group suggests that the intrinsic solubility of the neutral form of the molecule (S₀) in water is likely to be low. Over 40% of new drug candidates exhibit poor water solubility, which is a major hurdle for preclinical development.[6][7][8]

  • Ionization Constants (pKa): The pKa of the carboxylic acid is predicted to be in the range of 3-5, while the pKa of the imidazole ring is predicted to be around 6-7. This creates a U-shaped solubility-pH profile, with the lowest solubility occurring at the isoelectric point (pI), where the molecule has no net charge.[9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicFormulation Implication
Chemical StructureImidazole-thioacetic acid derivativeAmphoteric nature; potential for pH-dependent solubility.[5]
Molecular Weight~280.3 g/mol (Estimated)Within the typical range for small molecule drugs.
LogP2.5 - 3.5 (Estimated)Indicates moderate lipophilicity and likely poor aqueous solubility.
pKa (Acidic)3.0 - 5.0 (Estimated)The carboxylic acid will be ionized (soluble) at pH > 5.
pKa (Basic)6.0 - 7.0 (Estimated)The imidazole ring will be protonated (soluble) at pH < 6.
Intrinsic Solubility (S₀)Low (< 0.1 mg/mL)A simple aqueous vehicle is unlikely to be sufficient.
Formulation Strategy: pH-Adjusted Co-solvent System

Given the predicted properties, the primary goal is to shift the formulation's pH away from the isoelectric point to ionize the molecule, thereby dramatically increasing its aqueous solubility.[8][10][11][] A pH-adjusted solution is a simple and rapid approach, often considered a primary strategy before investigating more complex systems.[][13]

Chosen Strategy: A buffered, pH-adjusted aqueous solution containing a co-solvent.

  • Rationale for pH Adjustment: By raising the pH to ~7.4, the carboxylic acid group will be deprotonated to its highly soluble carboxylate salt form (-COO⁻). This physiological pH is also ideal for minimizing irritation and ensuring compatibility with in vivo systems.

  • Rationale for Co-solvent: While pH adjustment is the primary solubilization tool, a co-solvent like polyethylene glycol 400 (PEG 400) is included.[8][] Co-solvents disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and further enhancing the solubility of lipophilic compounds.[] PEG 400 is a common, well-tolerated excipient in preclinical oral studies.[14]

Part 2: Formulation Development Workflow

The development process follows a logical sequence from vehicle preparation to final quality control, ensuring a robust and reproducible formulation.

FormulationWorkflow cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization cluster_qc Phase 3: Quality Control Prep_Buffer Prepare Phosphate Buffer (e.g., 10 mM) Prep_Vehicle Add Co-solvent (e.g., 20% PEG 400) Prep_Buffer->Prep_Vehicle Adjust_pH Adjust Vehicle pH to ~9.0-10.0 Prep_Vehicle->Adjust_pH Add_API Weigh & Add API This compound Adjust_pH->Add_API Vehicle Ready Mix Mix/Vortex/Sonicate Until Dissolved Add_API->Mix Final_pH Adjust Final pH to 7.4 with HCl Mix->Final_pH Visual_Inspect Visual Inspection (Clarity, Color) Final_pH->Visual_Inspect Conc_Verify Concentration Verification (HPLC-UV) Visual_Inspect->Conc_Verify Stability_Test Stability Assessment (e.g., 24h RT & 4°C) Conc_Verify->Stability_Test caption Figure 1. Workflow for pH-adjusted co-solvent formulation.

Caption: Figure 1. Workflow for pH-adjusted co-solvent formulation.

Part 3: Detailed Experimental Protocol

This protocol describes the preparation of a 100 mL stock formulation at a target concentration of 10 mg/mL. Adjust volumes as needed.

Materials and Equipment
  • API: this compound

  • Reagents:

    • Sodium Phosphate Dibasic (Na₂HPO₄)

    • Sodium Phosphate Monobasic (NaH₂PO₄)

    • Polyethylene Glycol 400 (PEG 400)

    • Sodium Hydroxide (NaOH), 1N solution

    • Hydrochloric Acid (HCl), 1N solution

    • Purified Water (e.g., Milli-Q or equivalent)

  • Equipment:

    • Analytical balance

    • Calibrated pH meter

    • Volumetric flasks and graduated cylinders

    • Magnetic stirrer and stir bars

    • Vortex mixer

    • Bath sonicator

    • Sterile filters (if required for the study)

Vehicle Preparation (100 mL)
  • Prepare 10 mM Phosphate Buffer:

    • Weigh and dissolve approximately 0.142 g of Na₂HPO₄ and 0.120 g of NaH₂PO₄ in ~70 mL of Purified Water in a beaker. Mix until fully dissolved. This creates a buffer near physiological pH.

  • Add Co-solvent:

    • Add 20 mL of PEG 400 to the phosphate buffer solution.

    • Stir until the solution is homogenous.

  • Initial pH Adjustment:

    • While stirring, slowly add 1N NaOH dropwise to the vehicle to raise the pH to approximately 9.0 - 10.0. This pre-alkalized environment ensures rapid dissolution of the acidic API by immediately converting it to its salt form.

API Solubilization and Final Formulation
  • Weigh API: Accurately weigh 1.00 g of this compound.

  • Dissolve API:

    • Slowly add the weighed API to the stirring, pre-alkalized vehicle from step 3.3.

    • Continue stirring. If dissolution is slow, use a vortex mixer and/or a bath sonicator for 5-10 minute intervals until all solid material is dissolved and the solution is clear.

  • Final pH Adjustment:

    • Once the API is fully dissolved, slowly titrate the solution with 1N HCl dropwise to bring the pH down to the target of 7.4 ± 0.2 . Perform this step carefully to avoid overshooting and causing precipitation at the isoelectric point.

  • Final Volume Adjustment (QS):

    • Transfer the final solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of Purified Water and add it to the flask.

    • Bring the solution to the final volume of 100 mL with Purified Water and mix thoroughly.

Quality Control Checks
  • Visual Inspection: The final formulation must be a clear, particle-free solution.

  • pH Verification: Confirm the final pH is within the specified range (7.2 - 7.6).

  • Concentration Verification: Analyze the formulation via a suitable validated method (e.g., HPLC-UV) to confirm the concentration is within ±10% of the target (9.0 - 11.0 mg/mL).[15]

Part 4: Stability Assessment

Establishing the stability of a preclinical formulation is a critical component of drug development to ensure the test system receives the correct dose.[16][17] A short-term stability study is mandatory.[13][18]

Table 2: Short-Term Stability Protocol

ConditionTime PointsAcceptance Criteria
Room Temperature (~25°C)0, 4, 8, 24 hoursConcentration: 90-110% of initial. Appearance: Clear, no precipitation.
Refrigerated (2-8°C)0, 24, 48 hours, 7 daysConcentration: 90-110% of initial. Appearance: Clear, no precipitation.

Protocol:

  • Prepare the formulation as described in Part 3.

  • Dispense aliquots into appropriate storage vials (e.g., glass vials).

  • Store aliquots under the conditions specified in Table 2.

  • At each time point, remove an aliquot, allow it to return to room temperature if refrigerated, and perform visual inspection, pH measurement, and concentration analysis by HPLC.

  • The formulation is considered stable for the duration and condition under which it meets all acceptance criteria.

Part 5: In Vivo Administration Considerations

  • Route of Administration: This formulation is designed primarily for oral gavage (PO) in rodents. It may also be suitable for intraperitoneal (IP) or intravenous (IV) injection, provided sterility is ensured through filtration (e.g., 0.22 µm filter) and pyrogen testing is considered.

  • Excipient Safety: The selected excipients (phosphate salts, PEG 400) are generally regarded as safe for oral administration in common preclinical species like rats and mice at these concentrations.[19][20] However, the formulator must always consult species-specific excipient safety databases.[1]

  • Dosing Volume: Ensure dosing volumes are appropriate for the species being studied (e.g., typically 5-10 mL/kg for rats via oral gavage).

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Pharmaceutical Technology. (2014). Preclinical Dose-Formulation Stability. Available from: [Link]

  • Muttil, P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available from: [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Available from: [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology. Available from: [Link]

  • Li, P., & Zhao, L. (2007). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Fares, H. M. (2011). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry. Available from: [Link]

  • Moolman, S., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]

  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Streng, W. H., & Yu, C. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics. Available from: [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. Available from: [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available from: [Link]

  • Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. (n.d.). Fluthiacet. Available from: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available from: [Link]

  • Lee, E.-H., et al. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. Pharmaceutics. Available from: [Link]

  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • PubChem. (n.d.). Thioacetic acid. Available from: [Link]

  • ResearchGate. (2018). Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine. Available from: [Link]

  • Amanote Research. (2018). Synthesis, Physical-Chemical and Biological Properties of Derivatives of 3-Methyl-7-Ethylxanthinyl-8-Thioacetic Acid Hydrazide. Available from: [Link]

  • PubChem. (n.d.). o-Chlorophenyl thioacetic acid. Available from: [Link]

Sources

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Cytotoxicity Profiling

The assessment of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety evaluation. This document provides a comprehensive guide for determining the in vitro cytotoxicity of the novel compound, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. Given the absence of existing biological data for this specific molecule, a multi-assay, multi-cell line approach is recommended to build a robust and nuanced cytotoxicity profile.

The protocols outlined herein are designed not merely as procedural steps but as a self-validating framework. By employing assays that measure different indicators of cellular health—metabolic activity, membrane integrity, and lysosomal function—we can mitigate the risk of compound-specific artifacts and generate a more reliable dataset. The rationale behind each methodological choice is explained to empower researchers to adapt and troubleshoot effectively.

Part 1: Foundational Strategy - Cell Line Selection and Compound Preparation

The selection of appropriate cell lines is paramount for the relevance of any cytotoxicity study.[1][2][3] The choice should be guided by the putative therapeutic target of the compound class or, in the absence of such information, a panel of cell lines representing diverse tissue origins should be used for a general toxicity screen.

Recommended Cell Lines

For a primary cytotoxicity screen of a novel compound, a combination of a non-cancerous fibroblast cell line and a representative cancer cell line is recommended.

Cell LineTypeRationale for InclusionSource
MRC-5 Human Lung FibroblastRepresents a "normal" cell line to assess baseline toxicity against non-cancerous cells.[3]ATCC
HepG2 Human Hepatocellular CarcinomaRepresents a liver cell line, a primary site of drug metabolism and potential toxicity.ATCC
MCF-7 Human Breast AdenocarcinomaA commonly used cancer cell line to screen for potential anti-cancer activity.ATCC

Note: All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with contamination or misidentification.[4] Cells should be maintained in a low-passage number to avoid genetic drift.[4]

Preparation of this compound Stock Solution

The solubility of the test compound is a critical factor. It is imperative to first determine a suitable solvent and the maximum soluble concentration. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

  • Solubility Testing: Prepare a high-concentration stock solution (e.g., 100 mM) of the test compound in 100% DMSO. Observe for complete dissolution. If precipitation occurs, adjust the concentration downwards until a clear solution is achieved.

  • Stock Solution Preparation: Once the maximum solubility is determined, prepare a 1000x stock solution (e.g., 10 mM for a final highest concentration of 10 µM) in sterile DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in serum-free cell culture medium immediately before addition to the cells.[5] The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6][7]

Part 2: The Multi-Assay Protocol for Robust Cytotoxicity Assessment

To ensure a comprehensive evaluation, we will employ three distinct cytotoxicity assays in parallel. This approach provides a multi-faceted view of the compound's effect on cell health.

Workflow Overview

Caption: General workflow for in vitro cytotoxicity testing.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][12]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[12]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: It is crucial to include the following controls[15][16]:

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound.

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before the assay to induce complete cell lysis.[15]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][15] Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[15][16]

Assay 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[17][18] The amount of dye retained by the cells is proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a third 96-well plate.

  • Neutral Red Incubation: After the desired exposure time, remove the treatment medium and add 100 µL of medium containing Neutral Red solution (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[17]

  • Dye Removal and Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[17]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[17]

  • Shaking and Reading: Shake the plate on a microplate shaker for 10 minutes to extract the dye and ensure a homogeneous solution.[17] Measure the optical density at 540 nm.[17][18]

Part 3: Data Analysis and Interpretation

A crucial aspect of generating trustworthy data is the method of analysis. For each assay, the results should be expressed as a percentage of the vehicle-treated control cells.

Calculating Percentage Viability

For MTT and Neutral Red Assays: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay: Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of High Control - Absorbance of Vehicle Control)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the cell viability by 50%. This value is a standard measure of a compound's cytotoxicity.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Interpreting the Results

A reduction of cell viability by more than 30% is generally considered a cytotoxic effect.[19] By comparing the IC50 values obtained from the three different assays, a more complete picture of the compound's cytotoxic mechanism can be inferred.

AssayCellular TargetInterpretation of Positive Result
MTT Mitochondrial DehydrogenasesInhibition of cellular respiration and metabolic activity.
LDH Plasma MembraneLoss of membrane integrity and cell lysis.
Neutral Red LysosomesDamage to lysosomal membranes.

Discrepancies between the results of the different assays can provide valuable mechanistic insights. For instance, a compound might significantly inhibit mitochondrial function (low IC50 in MTT assay) without causing immediate membrane lysis (high IC50 in LDH assay).

Data Summary Table
Compound Concentration% Viability (MTT)% Cytotoxicity (LDH)% Viability (Neutral Red)
0.1 µM
1 µM
10 µM
50 µM
100 µM

Conclusion

This detailed protocol provides a robust framework for the initial cytotoxicity assessment of this compound. By adhering to these guidelines, researchers can generate reliable and reproducible data that will be crucial for the continued development or safety assessment of this compound. The multi-assay approach ensures scientific integrity and provides a nuanced understanding of the compound's interaction with living cells.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). National Institutes of Health. [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • How to choose the right cell line for your experiments. (2023). faCellitate. [Link]

Sources

derivatization of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid for Enhanced Biological Activity and Improved Pharmacokinetic Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The target molecule, this compound, combines this potent heterocyclic core with a thioacetic acid moiety. While the carboxylic acid group can be crucial for target engagement through ionic or hydrogen bonding interactions, it often presents significant challenges in drug development. These challenges include poor membrane permeability, high plasma protein binding, and susceptibility to metabolic inactivation through processes like acyl glucuronidation, which can lead to the formation of reactive metabolites.[3][4]

This application note provides a comprehensive guide to the strategic derivatization of the terminal carboxylic acid group of this compound. The goal is to generate a focused library of analogues with potentially enhanced biological activity and superior drug-like properties. We will explore three primary derivatization pathways: esterification for prodrug development, amide formation for structure-activity relationship (SAR) exploration, and bioisosteric replacement to fundamentally improve the compound's pharmacokinetic profile.

Rationale for Derivatization: Targeting the Carboxylic Acid Moiety

The decision to modify the carboxylic acid is a strategic one, aimed at overcoming its inherent liabilities while retaining or enhancing the pharmacophore's interaction with its biological target.

  • Improving Permeability and Oral Bioavailability: The ionizable nature of carboxylic acids (pKa ~4-5) means they are largely deprotonated at physiological pH, resulting in a charged species with limited ability to cross lipid membranes. Masking this acidic group through esterification or replacing it with a less acidic or neutral group can significantly increase lipophilicity and, consequently, passive diffusion.[3]

  • Modulating Target Binding: Converting the acid to an amide introduces new hydrogen bond donor and acceptor capabilities, allowing for novel interactions within a target's binding pocket. This fine-tuning of intermolecular forces is a cornerstone of SAR studies.

  • Enhancing Metabolic Stability: Carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance.[5] Replacing the acid with a metabolically robust bioisostere, such as a tetrazole, can block this metabolic pathway, thereby increasing the compound's half-life and exposure.[5][6]

Strategic Derivatization Pathways

The derivatization strategy for the parent compound can be visualized as a branching pathway, where each branch represents a distinct chemical modification aimed at achieving a specific therapeutic goal.

G cluster_0 Derivatization Strategies parent This compound (Parent Compound) ester Esterification parent->ester Prodrugs, Improved Permeability amide Amidation parent->amide SAR Exploration, New H-Bonds bioisostere Bioisosteric Replacement parent->bioisostere Improved PK Profile, Metabolic Stability

Caption: Core derivatization strategies for the parent compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification

Principle: This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, with 4-(dimethylamino)pyridine (DMAP) serving as a nucleophilic catalyst to facilitate ester formation under mild conditions.[7] This reaction is highly efficient, even for sterically hindered alcohols.[7][8]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Principle: This is a widely used method for amide bond formation in medicinal chemistry.[9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions and minimize racemization. The resulting water-soluble urea byproduct simplifies purification.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt hydrate (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and stir until dissolved.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). b. Combine the organic layers and wash sequentially with saturated NH₄Cl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude amide by flash column chromatography on silica gel (e.g., DCM/methanol gradient).

Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of a 5-Substituted Tetrazole Bioisostere

Principle: The conversion of a carboxylic acid to a tetrazole is a multi-step process that replaces the acid group with a metabolically stable bioisostere.[10] This protocol outlines a common route via an amide and nitrile intermediate.

Materials:

  • Product from Protocol 2 (amide derivative with ammonia, i.e., R-CONH₂)

  • Trifluoroacetic anhydride (TFAA) or other dehydrating agent (e.g., POCl₃)

  • Sodium azide (NaN₃)

  • Triethylammonium chloride or Zinc bromide (ZnBr₂)

  • Anhydrous solvents (Pyridine, Toluene, DMF)

Step-by-Step Procedure:

  • Step A: Dehydration of Amide to Nitrile a. Dissolve the primary amide (1.0 eq) in anhydrous pyridine and cool to 0 °C. b. Add trifluoroacetic anhydride (1.5 eq) dropwise. c. Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. d. Carefully quench the reaction with ice-cold water and extract the product with ethyl acetate. Wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and concentrate. Purify the nitrile intermediate by column chromatography.

  • Step B: [2+3] Cycloaddition to form Tetrazole a. To a solution of the nitrile intermediate (1.0 eq) in anhydrous toluene or DMF, add sodium azide (3.0 eq) and triethylammonium chloride (3.0 eq) (or a catalytic amount of ZnBr₂). b. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Caution: Azides are explosive; perform this step with extreme care and behind a blast shield. c. Cool the reaction to room temperature. Acidify the mixture with 1 M HCl to pH ~2-3. d. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. e. Purify the final tetrazole product by column chromatography or recrystallization.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the nitrile peak in the IR spectrum and the appearance of characteristic tetrazole signals in NMR are key indicators.

Summary of Synthesized Derivatives

A library of derivatives should be cataloged to track structural modifications and their corresponding biological data.

Derivative IDModification TypeR Group / BioisostereExpected LogP ChangeNotes
Parent --OHBaselineStarting material; hydrophilic.
E-01 Ester-OCH₂CH₃ (Ethyl)IncreaseProdrug candidate; increased lipophilicity.
E-02 Ester-OCH(CH₃)₂ (Isopropyl)Significant IncreaseMore sterically hindered; potentially slower hydrolysis.
A-01 Amide-NHCH₂Ph (Benzylamine)IncreaseIntroduces H-bond donor and aromatic group.
A-02 Amide-N(CH₃)₂ (Dimethylamine)Slight IncreaseTertiary amide; H-bond acceptor only.
B-01 Bioisostere5-substituted TetrazoleIncreaseCarboxylic acid mimic; metabolically stable.[5]

Workflow for Biological Evaluation

Once synthesized, the library of derivatives must be systematically evaluated to identify compounds with improved activity.

G cluster_0 Synthesis & Screening cluster_1 Lead Characterization A Synthesized Derivative Library B Primary Screening (e.g., In vitro enzyme assay or cell viability) A->B Test @ fixed conc. C Dose-Response (IC₅₀/EC₅₀ Determination) B->C Active 'Hits' D Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D Potent Compounds E ADME/PK Profiling (Permeability, Stability) D->E F Lead Compound Identification E->F

Caption: A generalized workflow for biological evaluation.

  • Primary Screening: All synthesized derivatives are tested at a single, high concentration in a relevant biological assay (e.g., enzyme inhibition, antimicrobial activity, or cancer cell cytotoxicity).[11]

  • Dose-Response Analysis: "Hits" from the primary screen are subjected to dose-response studies to determine their potency (IC₅₀ or EC₅₀ values).

  • Secondary Assays: Potent compounds are further characterized in secondary assays to confirm their mechanism of action and assess selectivity against related targets.

  • ADME/PK Profiling: The most promising leads undergo in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic (PK) profiling to assess properties like cell permeability (e.g., PAMPA assay), metabolic stability (e.g., liver microsome stability assay), and plasma protein binding.

Conclusion

The derivatization of the carboxylic acid moiety of this compound represents a powerful and rational approach to drug discovery. By systematically applying esterification, amidation, and bioisosteric replacement strategies, researchers can generate a diverse set of analogues. The detailed protocols and evaluation workflow provided in this note offer a clear path from chemical synthesis to the identification of lead compounds with enhanced biological activity and optimized, drug-like properties, ultimately accelerating the drug development process.

References

  • Hall A, Chatzopoulou M, Frost J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Peretto I, et al. (2024). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

  • Colell E, et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery Blog. [Link]

  • G, Rasajna, et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 03(01), 121-129. [Link]

  • Hall A, et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]

  • G, Rasajna, et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Kumar R, et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Health Sciences. [Link]

  • Anderson, R. J., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Todd, J. H., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following information is based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

I. Introduction to Purification Challenges

This compound is a substituted imidazole derivative. The purification of such molecules can be challenging due to the presence of various impurities stemming from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and isomers. The presence of both an acidic carboxylic acid group and a basic imidazole ring gives the molecule amphoteric properties, which can further complicate purification schemes.

A thorough understanding of the potential impurities and the physicochemical properties of the target compound is crucial for developing an effective purification strategy. This guide will walk you through common issues and provide robust solutions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product is an intractable oil and won't crystallize. How can I purify it?

A1: Oiling out is a common issue when impurities prevent the formation of a stable crystal lattice.

  • Initial Assessment: First, attempt to obtain a solid by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. If these methods fail, it indicates a significant level of impurity.

  • Recommended Workflow:

    • Acid-Base Extraction: This is a highly effective first-pass purification for amphoteric molecules like yours.[1] Dissolve the crude oil in an organic solvent such as ethyl acetate or dichloromethane. Perform an extraction with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Your desired product, being an acid, will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Separate the aqueous layer and then acidify it with a dilute acid (e.g., 1 M HCl) to a pH of around 4-5 to precipitate your purified product.

    • Column Chromatography: If acid-base extraction does not yield a solid or the purity is still insufficient, column chromatography is the next logical step.[1][2]

      • Stationary Phase: Standard silica gel is often the first choice.

      • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by adding methanol. A common gradient could be from 100% ethyl acetate to a mixture of ethyl acetate/methanol (e.g., 9:1).

  • Causality: The presence of unreacted starting materials or by-products disrupts the intermolecular interactions necessary for crystallization. The acid-base extraction leverages the carboxylic acid functionality to selectively separate the target compound from neutral or basic impurities.

Q2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column.

A2: Streaking, or tailing, is a common phenomenon with basic compounds like imidazoles on acidic silica gel. [1]

  • The Cause: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[1] The TEA will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your compound and resulting in sharper bands.

    • Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and can provide better separation for basic compounds.[1]

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water/acetonitrile or water/methanol can be an excellent alternative.

Q3: After purification, my NMR spectrum shows the presence of residual starting materials. How can I remove them?

A3: The removal of starting materials depends on their chemical properties relative to your product.

  • Identify the Starting Materials: The likely starting materials for the synthesis of this compound are 1-(3-fluorophenyl)-1H-imidazole-2-thiol and a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid).

  • Purification Strategy:

    • 1-(3-fluorophenyl)-1H-imidazole-2-thiol (a thiol): This starting material is less acidic than your carboxylic acid product. A careful acid-base extraction should be effective. When you extract with a weak base like sodium bicarbonate, your product will be extracted into the aqueous phase, while the less acidic thiol may remain in the organic phase.

    • Haloacetic Acid (an acid): If residual haloacetic acid is present, it will be extracted along with your product during the basic wash. In this case, recrystallization is often the best method for removal.

  • Experimental Protocol: Recrystallization

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. Your product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Good starting points for imidazole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[2]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Q4: My final product has a slight yellow or brown discoloration. What is the cause and how can I fix it?

A4: Discoloration often arises from trace impurities, which may be oxidized by-products or residual reagents.

  • Decolorization Technique:

    • Activated Carbon Treatment: Dissolve your product in a suitable solvent. Add a small amount (typically 1-5% by weight) of activated carbon. Heat the mixture gently with stirring for 10-15 minutes. The colored impurities will adsorb onto the surface of the activated carbon.

    • Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

    • Crystallization: Allow the filtrate to cool and crystallize as described in the recrystallization protocol.

  • Important Note: Using too much activated carbon can lead to a significant loss of your desired product.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: While specific data can vary slightly based on the solvent and instrument, you should expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the protons on the fluorophenyl ring, the imidazole ring, and the methylene protons of the thioacetic acid group. The carboxylic acid proton will likely be a broad singlet.

  • ¹³C NMR: Resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉FN₂O₂S).

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the C=O of the carboxylic acid, the O-H of the carboxylic acid (which will be broad), and C-S stretching.

Q2: How should I store the purified compound?

A2: this compound should be stored in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, keeping it in a tightly sealed container at -20°C is recommended to prevent potential degradation.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of small molecules. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of proton-containing impurities.

  • Melting Point Analysis: A sharp melting point range (typically within 1-2°C) is a classic indicator of a pure crystalline solid.

IV. Visualized Workflows and Data

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product (Oil or Impure Solid) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography If Impurities Remain Recrystallization Recrystallization Acid_Base->Recrystallization If Solid is Obtained Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Streaking on TLC/Column Modify_Eluent Add 0.1-1% Triethylamine to Mobile Phase Start->Modify_Eluent Change_Stationary_Phase Switch to Neutral or Basic Alumina Start->Change_Stationary_Phase Reverse_Phase Use Reverse-Phase (C18) Chromatography Start->Reverse_Phase Result Improved Peak Shape and Separation Modify_Eluent->Result Change_Stationary_Phase->Result Reverse_Phase->Result

Caption: Decision tree for troubleshooting peak tailing in column chromatography.

Typical Solvent Systems for Purification
Purification MethodSolvent SystemTypical RatioNotes
Column Chromatography Ethyl Acetate / Hexane → Ethyl Acetate / MethanolGradientStart with a less polar mixture and gradually increase polarity.
Recrystallization EthanolN/AA common choice for many imidazole derivatives.
IsopropanolN/AAnother good option for recrystallization.
Ethyl Acetate / HexaneVariableThe product should be soluble in ethyl acetate and insoluble in hexane.

V. References

  • Dhawas, A. et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 614-623. Available at: [Link]

  • Schunack, W. (1974). Process for the preparation of imidazoleacetic acid derivatives. US Patent 4,379,927A. Available at:

Sources

Technical Support Center: Stability of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this molecule in solution. Understanding the intrinsic stability of this compound is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.[1][2] This guide synthesizes data from established chemical principles and forced degradation studies to offer a comprehensive resource for your experimental work.

The structure of this compound incorporates three key functional moieties that influence its stability profile: an imidazole ring, a thioether linkage, and a carboxylic acid group. Each of these presents potential pathways for degradation under common experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: Based on its chemical structure, the molecule is susceptible to three main degradation pathways:

  • Hydrolysis: The thioester-like bond in the thioacetic acid moiety is prone to cleavage, particularly under acidic or basic conditions. This reaction would yield 1-(3-Fluorophenyl)-1H-imidazole-2-thiol and acetic acid. Studies on similar thioacetic acid derivatives confirm that their hydrolysis is thermodynamically favorable and can be catalyzed by both acids and bases.[3][4][5]

  • Oxidation: The sulfur atom in the thioether linkage is a primary target for oxidation, which can lead to the formation of the corresponding sulfoxide and, under more aggressive conditions, the sulfone. Additionally, the electron-rich imidazole ring can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or through photo-oxidation.[1][6]

  • Photodegradation: Imidazole-containing compounds are frequently sensitive to light and UV radiation.[6][7] Exposure can lead to complex degradation pathways, often initiated by the formation of reactive oxygen species that attack the imidazole ring.[7][8]

Q2: How does the pH of the solution impact the stability of the compound?

A2: The pH is a critical factor. The imidazole ring has a pKa of approximately 7.1, meaning its protonation state changes in physiological and experimental pH ranges.[9] This can affect its susceptibility to degradation. Furthermore, hydrolysis of the thioacetic acid moiety is catalyzed by both H+ (acid) and OH- (base). Studies on the imidazole fungicide Prochloraz show it degrades faster in acidic (pH 4.0) and alkaline (pH 9.2) water compared to neutral water (pH 7.0).[10][11] Therefore, solutions of this compound are expected to be most stable at a near-neutral pH, away from strong acidic or basic conditions.

Q3: What are the recommended practices for preparing and storing solutions to minimize degradation?

A3: To ensure the integrity of your solutions, we recommend the following:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If using aqueous solutions, prepare them fresh and consider using buffers to maintain a stable, near-neutral pH (e.g., pH 6.8-7.4).

  • Protection from Light: Prepare and store solutions in amber-colored volumetric flasks or vials, or wrap containers in aluminum foil to prevent photodegradation.[6][7]

  • Inert Atmosphere: For long-term storage, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). For daily use, allow solutions to equilibrate to ambient temperature before use to avoid concentration changes due to solvent evaporation or condensation.

  • Avoid Contaminants: Be mindful of potential contaminants in your solvents or from your equipment that could catalyze degradation (e.g., trace metals can promote oxidation).

Q4: Which analytical techniques are best suited for monitoring the stability of this compound and detecting its degradants?

A4: A stability-indicating analytical method is essential. The most powerful and commonly used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.[12] An ideal HPLC method should be able to:

  • Separate the parent compound from all potential degradation products.

  • Provide accurate and precise quantification of the parent compound and, ideally, the major degradants.

  • Be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, and precision.[2]

LC-MS is particularly valuable for identifying the structures of unknown degradation products formed during stability and forced degradation studies.[6]

Troubleshooting Guide for Common Stability Issues

Observed Problem Probable Cause Recommended Solution & Rationale
Rapid loss of parent compound peak in acidic or basic mobile phases/solvents. Hydrolysis: The thioacetic acid moiety is undergoing acid- or base-catalyzed hydrolysis.[3][5]Action: Adjust the pH of the solution to be near-neutral (pH 6-7.5). Rationale: This minimizes the concentration of catalytic H+ and OH- ions, thereby slowing the rate of hydrolysis.[10][11] If possible for your experiment, consider using aprotic solvents like acetonitrile or DMSO for stock solutions.
Appearance of new, more polar peaks in the chromatogram over time, especially when exposed to air. Oxidation: The thioether sulfur is likely being oxidized to a sulfoxide or sulfone. These oxidized products are more polar and will typically have shorter retention times in RP-HPLC.Action: Prepare solutions using solvents that have been de-gassed. Store solutions under an inert atmosphere (N₂ or Ar). Consider adding a small amount of an antioxidant like L-cysteine hydrochloride.[13] Rationale: Removing dissolved oxygen and preventing its re-entry minimizes the primary reactant for oxidation. Antioxidants can sacrificially protect the target molecule.
Multiple new peaks or a rising baseline appear after the sample is left on a lab bench. Photodegradation: The imidazole ring is likely degrading due to exposure to ambient or UV light.[6][7]Action: Always use amber glassware or light-blocking containers for sample preparation and storage. Protect autosampler trays from direct light. Rationale: Preventing photon exposure is the most direct way to inhibit photochemical reactions.
Inconsistent analytical results or poor reproducibility between experiments. Inconsistent Sample Handling/Storage: Variations in storage time, temperature, or exposure to light/air between experiments are leading to different levels of degradation.Action: Develop and strictly adhere to a Standard Operating Procedure (SOP) for solution preparation, storage, and handling. Always prepare fresh working solutions from a well-maintained stock solution for each experiment. Rationale: Standardization is key to achieving reproducible scientific data by ensuring that pre-analytical variables are controlled.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound: hydrolysis and oxidation.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Compound Thiol 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Parent->Thiol H+ / OH- AceticAcid Acetic Acid Parent->AceticAcid H+ / OH- Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Key degradation routes for the target compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[1]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV or MS detector

  • Class A volumetric flasks and pipettes (amber colored)

  • Photostability chamber (ICH Q1B compliant)

  • Heating block or oven

Workflow Diagram:

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution. Use an amber volumetric flask.

  • Control Sample (Time Zero):

    • Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of 100 µg/mL. Analyze immediately. This serves as the unstressed reference.

  • Acid Hydrolysis:

    • In a flask, mix an aliquot of the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

    • Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to the final concentration if necessary.

  • Base Hydrolysis:

    • In a flask, mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.

    • Incubate at room temperature, as base hydrolysis can be rapid. Withdraw aliquots at 30 min, 1, 2, and 4 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • In a flask, mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL.

    • Store in the dark at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Dilute the stock solution with 50:50 ACN:Water to 100 µg/mL.

    • Incubate the solution in a sealed vial at 70°C. Withdraw aliquots at 1, 2, and 5 days.

    • Also, expose the solid powder to 70°C to check for solid-state stability.

  • Photolytic Degradation:

    • Prepare two samples of the compound in 50:50 ACN:Water at 100 µg/mL.

    • Expose one sample to light in a photostability chamber (ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Wrap the second sample (the "dark control") in aluminum foil and place it in the same chamber to distinguish between thermal and light-induced degradation.

    • Analyze both samples after the exposure period.

  • Sample Analysis and Data Evaluation:

    • Analyze all stressed samples, neutralized samples, and controls by a suitable HPLC method.

    • Calculate the percentage of degradation for each condition.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradants.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing).
  • Edward, J. T., Welch, G., & Wong, S. C. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry, 56(7), 935-941.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Thioacetic acid. Wikipedia. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3050.
  • Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. Available at: [Link]

  • The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. ResearchGate.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate.
  • Sharma, M. C. (2016). Forced degradation studies. MedCrave online.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6927. Available at: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • pH-dependent optical properties of synthetic fluorescent imidazoles. PubMed.
  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Available at: [Link]

  • Berezin, M. Y., Kao, J., & Achilefu, S. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. Chemistry (Weinheim an der Bergstrasse, Germany), 15(14), 3560–3566. Available at: [Link]

  • CIPAC. (2020). Prothioconazole 5251/m.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

Sources

Technical Support Center: Crystallization of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the consistent production of high-quality crystals.

Introduction to Crystallization Challenges

The crystallization of active pharmaceutical ingredients (APIs) is a critical step in drug development, influencing purity, stability, and bioavailability.[1][2] this compound, with its combination of a carboxylic acid, an imidazole ring, and a fluorophenylthioether moiety, presents a unique set of crystallization challenges. This guide will address these specific issues with scientifically grounded, practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of this compound.

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer key properties based on its structural components:

  • Imidazole Ring: The imidazole group can participate in hydrogen bonding and protonation, making the molecule's solubility sensitive to pH.[3]

  • Carboxylic Acid Group: This group is acidic and will also be highly influenced by pH, readily forming salts with bases.[4]

  • Fluorophenyl Group: The fluorophenyl ring introduces aromaticity and potential for π-π stacking interactions, influencing solvent selection.

  • Thioether Linkage: This group adds to the overall molecular structure and can influence crystal packing.

A summary of known information is provided below:

PropertyValue/InformationSource
Chemical Name {[1-(3-fluorophenyl)-1H-imidazol-2-yl]thio}acetic acid[5][6][7][8][9]
CAS Number 851879-33-9[6][7][9]
Molecular Formula C11H9FN2O2S[8]
Molecular Weight 252.26 g/mol [8]

Q2: How do I select an appropriate solvent system for the crystallization of this compound?

A2: The principle of "like dissolves like" is a good starting point.[10] Given the molecule's polarity, polar solvents are likely to be more effective. A systematic solvent screening is crucial.[11][12]

Experimental Protocol: Solvent Screening

  • Initial Solubility Testing:

    • Place a small, known amount of the compound (e.g., 10 mg) into several vials.

    • Add a small volume (e.g., 0.1 mL) of a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane) at room temperature.[10][13]

    • Observe solubility. An ideal single solvent will show low solubility at room temperature but high solubility at an elevated temperature.[10]

  • Binary Solvent System:

    • If a suitable single solvent is not found, explore binary solvent systems (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not).[11]

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Slowly add the "bad" solvent until slight turbidity persists.

    • Heat the mixture until it becomes clear again, then allow it to cool slowly.

Q3: What is polymorphism and why is it a concern for this molecule?

A3: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.[1][2][14] For a molecule like this compound, different polymorphs could arise from variations in crystallization conditions such as the solvent used, cooling rate, and pH.[2][15] It is crucial to identify and control the desired polymorph to ensure consistent product quality.[16]

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no crystals have formed. What should I do?

A: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Potential Causes and Solutions:

  • Insufficient Supersaturation:

    • Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound. If using an anti-solvent, you may need to add more.

  • Inhibition of Nucleation:

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Solution 2: Seeding: Introduce a small crystal of the desired compound (a seed crystal) into the solution.[17] This provides a template for crystal growth and is a highly effective method to induce crystallization and control polymorphism.[18][19][20]

    • Solution 3: Lower Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or refrigerator.

Diagram: Decision Workflow for Inducing Crystallization

start Saturated solution cooled, no crystals form scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed No effect success Crystals form scratch->success Crystals appear evaporate Evaporate some solvent seed->evaporate No effect seed->success Crystals grow cool_further Cool to a lower temperature evaporate->cool_further cool_further->success Crystals appear fail Still no crystals cool_further->fail

Caption: Troubleshooting workflow for initiating crystallization.

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Q: Instead of solid crystals, an oily liquid has separated from my solution. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the temperature of supersaturation is below the melting point of the solid form in the solvent system.[21]

Potential Causes and Solutions:

  • High Solute Concentration:

    • Solution: The concentration of your compound may be too high. Add more of the primary solvent to dilute the solution.[21]

  • Rapid Cooling:

    • Solution: A fast cooling rate can lead to a high degree of supersaturation at a temperature where the compound is still molten. Allow the solution to cool more slowly. Insulating the flask can help.[21]

  • Inappropriate Solvent System:

    • Solution: The chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a different solvent system altogether.[21]

  • Impact of pH:

    • Solution: For an ionizable molecule like this, the pH can significantly affect its solubility and melting point.[21][22] Adjusting the pH of the solution may prevent oiling out. For a carboxylic acid, lowering the pH will generally decrease its solubility in aqueous systems.

Issue 3: Poor Crystal Quality or Impure Product

Q: My crystals are very small, needle-like, or appear to be impure. How can I improve the quality?

A: Poor crystal quality often results from rapid crystallization, which can trap impurities within the crystal lattice.[23][24]

Potential Causes and Solutions:

  • Rapid Crystallization:

    • Solution 1: Slower Cooling: As mentioned previously, a slower cooling rate allows for more orderly crystal growth.

    • Solution 2: Use Less Supersaturation: Start with a slightly more dilute solution to reduce the driving force for rapid nucleation.

  • Presence of Impurities:

    • Solution 1: Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.

    • Solution 2: Wash Crystals: After filtering, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains impurities.[21]

  • Solvent Choice:

    • Solution: The solvent can influence crystal habit. Experimenting with different solvents or solvent combinations may yield crystals of a different and more desirable morphology.

Diagram: Factors Influencing Crystal Quality

CQ Crystal Quality (Size, Purity, Morphology) Cooling Cooling Rate Cooling->CQ Supersat Supersaturation Supersat->CQ Solvent Solvent System Solvent->CQ pH pH of Solution pH->CQ Impurity Impurity Level Impurity->CQ

Caption: Key parameters affecting the quality of crystals.

Issue 4: Low Crystallization Yield

Q: After filtration, I have a very low yield of crystals. What could be the reason and how can I improve it?

A: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[23]

Potential Causes and Solutions:

  • Excessive Solvent:

    • Solution: You may have used too much solvent. Before crystallization, you can gently heat the solution to evaporate some of the solvent.

  • Incomplete Crystallization:

    • Solution: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling to a lower temperature (e.g., in an ice bath) can also increase the yield.

  • High Solubility in the Chosen Solvent at Low Temperature:

    • Solution: The solvent may still be too "good" even at low temperatures. Consider a different solvent or the addition of an anti-solvent to decrease the solubility of your compound.

Part 3: Advanced Considerations

The Role of pH in Crystallizing this compound

The presence of both a carboxylic acid and an imidazole group makes the solubility of this compound highly dependent on pH.[22][25][26]

  • Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and less soluble in water. The imidazole ring may become protonated, increasing aqueous solubility.

  • High pH (Basic Conditions): The carboxylic acid will be deprotonated (-COO-), forming a carboxylate salt, which is generally much more soluble in aqueous solutions.

This pH-dependent solubility can be used to your advantage in a technique called pH-swing crystallization .

Experimental Protocol: pH-Swing Crystallization

  • Dissolution: Dissolve the crude compound in an aqueous basic solution (e.g., dilute NaOH or NaHCO3), where it is highly soluble as the carboxylate salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Slowly add an acid (e.g., dilute HCl or acetic acid) to the clear filtrate with stirring. As the pH drops, the protonated, less soluble form of the carboxylic acid will crystallize out of the solution.

  • Isolation: Filter the crystals and wash them with cold water to remove any remaining salts.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Polymorphism in Drugs: Why Crystal Forms M
  • Seeding Studies For Crystallization - Improve B
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Crystal-seeding. Diamond Light Source.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts.
  • Technical Support Center: Fractional Crystallization for Carboxylic Acid Purific
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • How to choose a solvent for crystalliz
  • {[1-(3-fluorophenyl)-1H-imidazol-2-yl]thio}acetic acid.
  • Common Issues Faced in Crystallization and How to Solve Them. Zhanghua - Filter Dryer.
  • Early screening of crystallization and wash solvents for the rapid...
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Guide for crystalliz
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate.
  • Key Considerations for Crystalliz
  • Small molecules crystallis
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. News - Achieve Chem.
  • Novel Imidazole Liquid Crystals; Experimental and Comput
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • [[1-(3-FLUOROPHENYL)-1H-IMIDAZOL-2-YL]THIO]ACETIC ACID. ChemicalBook.
  • [[1-(3-FLUOROPHENYL)-1H-IMIDAZOL-2-YL]THIO]ACETIC ACID. ChemicalBook.
  • Solvent design for crystallization of carboxylic acids.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • SOP: CRYSTALLIZ
  • 3 Fluorophenyl Acetic Acid Latest Price Exporter.
  • Thioacetic acid. Wikipedia.
  • {[1-(3-fluorophenyl)-1H-imidazol-2-yl]thio}acetic acid. SCBT.
  • [[1-(3-FLUOROPHENYL)-1H-IMIDAZOL-2-YL]THIO]ACETIC ACID. ChemicalBook.
  • Synthesis and Characterization of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • 2-((3-Fluorophenyl)thio)acetic acid. BLDpharm.

Sources

Technical Support Center: Synthesis of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the nuances of this multi-step synthesis, focusing on the critical challenge of minimizing side reactions to maximize yield and purity. This document is structured as a dynamic troubleshooting guide and an in-depth FAQ section to directly address the practical challenges encountered in the laboratory.

I. Synthetic Workflow Overview

The synthesis of this compound is typically a three-step process, beginning with the construction of the imidazole core, followed by S-alkylation and subsequent hydrolysis. Each stage presents unique challenges that can impact the final product's quality.

Synthesis_Workflow Overall Synthetic Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Ester Hydrolysis A 3-Fluoroaniline + Dihydroxyacetone + KSCN B 1-(3-Fluorophenyl)-1H-imidazole-2-thiol A->B Cyclization C 1-(3-Fluorophenyl)-1H-imidazole-2-thiol E Ethyl ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetate C->E Base, Solvent D Ethyl Chloroacetate D->E Base, Solvent F Ethyl Ester Intermediate G This compound F->G NaOH or LiOH, H2O/THF

Figure 1: High-level overview of the synthetic route.

II. Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during your synthesis.

Step 1: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

Q1: My yield of the 1-(3-fluorophenyl)-1H-imidazole-2-thiol is low, or the product is impure. What are the common pitfalls in this step?

A1: The formation of the 2-mercaptoimidazole core is a variation of the Debus-Radziszewski imidazole synthesis. Low yields or impurities often stem from suboptimal reaction conditions or workup procedures.

  • Causality: This one-pot reaction involves multiple equilibria. Incomplete reaction or side reactions, such as the formation of thiourea derivatives from 3-fluoroaniline and potassium thiocyanate, can reduce the yield. The reaction is also sensitive to temperature and reaction time.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure all starting materials are of high purity. Dihydroxyacetone dimer should be handled in a dry environment as it is hygroscopic.

    • Temperature Control: Maintain a consistent reaction temperature. While some protocols suggest room temperature, gentle heating (e.g., 40-50°C) can sometimes drive the reaction to completion more efficiently. However, excessive heat can lead to decomposition and byproduct formation.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product, being more polar than the starting aniline, will have a lower Rf value.

    • Workup and Purification: Upon completion, the product often precipitates from the reaction mixture. It is crucial to wash the crude solid thoroughly with water to remove unreacted potassium thiocyanate and other inorganic salts. A final wash with a non-polar solvent like hexane can remove less polar impurities. If the product remains impure, recrystallization from a solvent like ethanol is recommended[1].

Step 2: S-Alkylation of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

This step is arguably the most critical for minimizing side reactions. The primary challenge is to achieve selective alkylation on the sulfur atom (S-alkylation) while avoiding alkylation on the imidazole ring nitrogen (N-alkylation).

Alkylation_Selectivity Competing N- vs. S-Alkylation Pathways cluster_S Desired Pathway cluster_N Side Reaction Thiol 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Thiol-Thione Tautomerism Base Base Thiol->Base Deprotonation S_Alkylation S-Alkylation Ethyl ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetate Thiolate Thiolate Anion (Soft Nucleophile) Thiolate->S_Alkylation Favored by weak base, polar aprotic solvent N_Alkylation N-Alkylation Isomeric Byproduct Imidazolate Imidazolate Anion (Hard Nucleophile) Imidazolate->N_Alkylation Favored by strong base, polar protic solvent Base->Thiolate Base->Imidazolate Electrophile Ethyl Chloroacetate Electrophile->S_Alkylation Electrophile->N_Alkylation

Figure 2: The critical choice between N- and S-alkylation pathways.

Q2: I am observing a mixture of products in my alkylation reaction. How can I favor the desired S-alkylation over N-alkylation?

A2: The regioselectivity of this alkylation is governed by Hard and Soft Acid and Base (HSAB) theory and is highly dependent on the reaction conditions. The sulfur atom is a "soft" nucleophile, while the nitrogen is a "harder" nucleophile.

  • Causality:

    • Base Strength: Strong bases like sodium hydride (NaH) tend to fully deprotonate the imidazole ring, increasing the nucleophilicity of the "harder" nitrogen atom, which can lead to a higher proportion of the N-alkylated byproduct[2][3]. Weaker bases, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), are less likely to deprotonate the imidazole nitrogen, thus favoring the formation of the more nucleophilic thiolate, leading to preferential S-alkylation[4].

    • Solvent Choice: Polar aprotic solvents like acetone, DMF, or acetonitrile are generally preferred for S-alkylation. They effectively solvate the cation of the base but do not strongly solvate the thiolate anion, leaving it more available to react. In contrast, polar protic solvents like ethanol can hydrogen-bond with the nitrogen atom, potentially increasing its nucleophilicity and leading to more N-alkylation.

    • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable S-alkylated product.

  • Troubleshooting & Optimization:

ParameterRecommended for S-AlkylationRationalePotential Issues if Deviated
Base K2CO3, NaHCO3Weaker bases selectively deprotonate the more acidic thiol group.Stronger bases (NaH, NaOEt) increase N-alkylation.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the thiolate.Protic solvents (e.g., ethanol) can promote N-alkylation.
Temperature Room Temperature to 50°CProvides sufficient energy for reaction without promoting side reactions.Higher temperatures can lead to decreased regioselectivity and over-alkylation.
Alkylating Agent Ethyl ChloroacetateA common and effective electrophile for this transformation.Using more reactive alkylating agents might decrease selectivity.
  • Recommended Protocol for Selective S-Alkylation:

    • To a solution of 1-(3-fluorophenyl)-1H-imidazole-2-thiol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., ethyl acetate/hexane 1:1). The S-alkylated product will have a higher Rf than the starting thiol. The N-alkylated isomer may have a similar Rf, making careful analysis important.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be taken to the next step or purified.

Q3: I suspect I have formed the N-alkylated isomer. How can I confirm its presence and how do I separate it from my desired product?

A3: The N- and S-alkylated isomers can be difficult to distinguish by TLC alone. Spectroscopic methods are definitive. Purification typically requires column chromatography.

  • Identification:

    • ¹H NMR: The most telling sign is the chemical shift of the methylene protons (the -CH2- from the ethyl chloroacetate). In the desired S-alkylated product, these protons are adjacent to a sulfur atom and typically appear around δ 3.8-4.2 ppm. In the N-alkylated isomer, the methylene group is attached to a nitrogen and will likely appear further downfield.

    • ¹³C NMR: The chemical shift of the methylene carbon will also be different for the two isomers.

    • LC-MS: If available, LC-MS can often separate the two isomers, which will have the same mass.

  • Purification Protocol - Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Eluent System: A gradient elution is often most effective. Start with a less polar mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to 30-50% ethyl acetate. The less polar N-alkylated isomer will typically elute before the more polar S-alkylated product.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired product.

Q4: My reaction is slow and does not go to completion, or I am seeing hydrolysis of my ethyl chloroacetate starting material.

A4: Slow reaction rates can be due to insufficient activation of the nucleophile or low reaction temperature. Hydrolysis of the alkylating agent is a common side reaction in the presence of a base and any residual water.

  • Causality: Ethyl chloroacetate can be hydrolyzed to chloroacetic acid under basic conditions, especially if water is present in the solvent or reagents[5]. This consumes both the base and the alkylating agent, leading to incomplete conversion of the starting material.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Use anhydrous solvents and ensure the starting materials are dry. If using K2CO3, it can be dried in an oven before use.

    • Phase Transfer Catalyst: In some cases, adding a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction, especially if there are solubility issues.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C and monitor closely by TLC.

Step 3: Ester Hydrolysis

Q5: The hydrolysis of my ethyl ester is incomplete, or I am observing decomposition of my product.

A5: The final step, saponification of the ethyl ester, is generally straightforward but can present challenges related to reaction completion and product stability, particularly the potential for decarboxylation.

  • Causality:

    • Incomplete Hydrolysis: Insufficient base, low temperature, or short reaction times can lead to incomplete hydrolysis. The reaction can be monitored by the disappearance of the starting ester spot on TLC.

    • Product Decomposition (Decarboxylation): The product, an arylthioacetic acid, can potentially undergo decarboxylation (loss of CO2) under harsh conditions, especially elevated temperatures in an acidic medium[6][7]. While generally stable under basic hydrolysis conditions, care should be taken during the acidic workup.

  • Troubleshooting Protocol:

    • Base and Solvent: Use a slight excess of NaOH or LiOH (e.g., 1.5-2.0 eq.) in a mixture of water and a co-solvent like THF or methanol to ensure solubility of the ester.

    • Temperature: The reaction is typically run at room temperature. If it is slow, gentle heating to 40°C can be applied.

    • Workup: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath before acidification. Add a dilute acid (e.g., 1M HCl) dropwise with stirring to precipitate the carboxylic acid product. Avoid adding a large excess of strong acid or allowing the mixture to warm up significantly during neutralization.

    • Purification: The precipitated product can be collected by filtration and washed with cold water. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is effective[1][8].

Troubleshooting_Workflow General Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield / Incomplete Reaction Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions ImproveWorkup Improve Workup/Purification ImpureProduct->ImproveWorkup IdentifyByproducts Identify Byproducts (NMR, LC-MS) ImpureProduct->IdentifyByproducts N_Alkylation N-Alkylation Detected IdentifyByproducts->N_Alkylation Hydrolysis Ester Hydrolysis Detected IdentifyByproducts->Hydrolysis OtherImpurity Other Impurity IdentifyByproducts->OtherImpurity AdjustBaseSolvent Adjust Base/Solvent for S-Alkylation N_Alkylation->AdjustBaseSolvent UseAnhydrous Use Anhydrous Conditions Hydrolysis->UseAnhydrous Recrystallize Recrystallize Product OtherImpurity->Recrystallize ColumnChrom Perform Column Chromatography OtherImpurity->ColumnChrom

Figure 3: A decision tree for troubleshooting common synthesis issues.

III. References

  • PubChem. Ethyl chloroacetate. National Center for Biotechnology Information. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

  • UoR. SOP: Crystallization. University of Rochester Department of Chemistry. [Link]

  • Thanh, N. D., Hai, D. S., Bich, V. T. N., Hien, P. T. T., Duyen, N. T. K., Mai, N. T., ... & Van, H. T. K. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Journal of Chemistry, 2020.

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Wikipedia. (2023). Decarboxylation. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Regioselectivity of the alkylation of S-substituted 1, 2, 4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-9.

  • Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2017). Identifying and explaining the regioselectivity of alkylation of 1, 2, 4-triazole-3-thiones using NMR, GIAO and docking studies. Journal of Molecular Structure, 1133, 538-545.

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., & Abbas, N. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2038-2047.

  • ResearchGate. (2016). How much base is required to remove hydrogen from 2-nitroimidazole? [Link]

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., & Abbas, N. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2038-2047.

  • Al-Adhami, K. H., & Abbas, L. M. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(1), 15-20.

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., & Abbas, N. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2038-2047.

Sources

Technical Support Center: Optimizing Reaction Conditions for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. Our goal is to move beyond simple step-by-step instructions and empower you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Reaction Overview and Core Principles

The synthesis of this compound is fundamentally an S-alkylation reaction . This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the sulfur atom of 1-(3-fluorophenyl)-1H-imidazole-2-thiol, acting as a potent nucleophile, attacks the electrophilic α-carbon of a haloacetic acid (e.g., chloroacetic or bromoacetic acid), displacing the halide leaving group.

The efficiency of this reaction hinges on several critical factors: the nucleophilicity of the thiol, the strength of the base used for deprotonation, the nature of the leaving group, and the solvent system.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiol 1-(3-Fluorophenyl)-1H- imidazole-2-thiol Base Base (e.g., K₂CO₃) Thiolate Thiolate Anion (Potent Nucleophile) Thiol->Thiolate + Base Haloacetic_Acid Haloacetic Acid (e.g., BrCH₂COOH) Product This compound Thiolate->Product + Haloacetic Acid Leaving_Group Halide Ion (e.g., Br⁻)

Caption: General workflow for the S-alkylation reaction.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding reaction setup and component selection.

Q1: What are the ideal starting materials for this synthesis?

A: The primary reactants are 1-(3-fluorophenyl)-1H-imidazole-2-thiol (which exists in tautomeric equilibrium with its thione form) and an α-haloacetic acid . While chloroacetic acid is often used, bromoacetic acid is generally preferred due to bromide being a better leaving group than chloride, which can lead to faster reaction times and milder required conditions.[1] Ensure both starting materials are of high purity (>98%) to avoid side reactions and simplify purification.

Q2: How do I select the optimal base for the reaction?

A: The base's role is to deprotonate the thiol (pKa ≈ 9-10) to form the much more nucleophilic thiolate anion.

  • For General Use: Anhydrous potassium carbonate (K₂CO₃) is an excellent first choice. It is inexpensive, easy to handle, and sufficiently basic to drive the reaction in polar aprotic solvents.[2]

  • For Faster Reactions: If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used. However, NaH is highly reactive and requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Strong Aqueous Bases: Using bases like NaOH or KOH in aqueous solutions can lead to hydrolysis of the haloacetic acid, reducing your yield.

Q3: What is the best solvent for this S-alkylation?

A: Polar aprotic solvents are strongly recommended as they enhance the rate of SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺) but do not form a strong solvent shell around the thiolate nucleophile, leaving it "naked" and highly reactive.

  • Recommended Solvents: Dimethylformamide (DMF)[2], acetonitrile (ACN), and acetone[3] are excellent choices. DMF is a particularly good solvent for dissolving all reactants but can be difficult to remove during work-up. ACN is often a good compromise.

  • Solvents to Avoid: Protic solvents like ethanol or water should be avoided as they can protonate the thiolate, reducing its nucleophilicity, and participate in side reactions.

Q4: What is the optimal temperature and reaction time?

A: This reaction is typically performed between room temperature (25°C) and a moderately elevated temperature (50-70°C).

  • Initial Setup: Start the reaction at room temperature. The reaction is often exothermic, especially with reactive reagents like bromoacetic acid.

  • Optimization: If the reaction is slow, gently heat the mixture to 50-60°C.[4] Progress should be monitored every 1-2 hours via Thin-Layer Chromatography (TLC). Pushing the temperature too high can lead to the decomposition of the imidazole ring or other side products.[5] Most reactions reach completion within 4-12 hours.

Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to specific problems you may encounter during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base was not strong enough or was hydrated. 2. Poor Leaving Group: Chloroacetic acid is reacting too slowly. 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion.1. Ensure your base (e.g., K₂CO₃) is anhydrous by drying it in an oven. If the issue persists, consider a stronger base like NaH under an inert atmosphere. 2. Switch from chloroacetic acid to the more reactive bromoacetic acid. 3. Increase the reaction time or gently heat the mixture to 50-60°C, monitoring progress carefully by TLC.
Multiple Spots on TLC (Impure Product) 1. N-Alkylation: The haloacetic acid has alkylated one of the imidazole nitrogen atoms. 2. Decomposition: Starting materials or product are degrading under the reaction conditions. 3. Dimerization: Oxidation of the starting thiol to form a disulfide bridge.1. S-alkylation is generally favored over N-alkylation for 2-mercaptoimidazoles.[3][6] If N-alkylation is observed, use milder conditions: lower the temperature and use a less powerful base like K₂CO₃ instead of NaH. 2. Run the reaction at a lower temperature for a longer duration. Ensure the work-up is not overly acidic or basic, as the product's stability can be pH-dependent.[7] 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxidation, especially if the reaction is heated for an extended period.
Product Fails to Precipitate During Work-up 1. High Solubility: The product is soluble in the work-up solvent mixture. 2. Incorrect pH: The pH has not been adjusted correctly to protonate the carboxylic acid.1. After acidification, extract the aqueous phase multiple times with an organic solvent like ethyl acetate or dichloromethane. 2. Use a pH meter or pH paper to ensure the aqueous solution is acidified to a pH of ~3-4 with an acid like 1M HCl or acetic acid to ensure the carboxylate is fully protonated.[8]
Product is an Oily Substance, Not a Solid 1. Residual High-Boiling Solvent: Trapped DMF or other high-boiling solvents can prevent crystallization. 2. Presence of Impurities: Side products are inhibiting the formation of a crystal lattice.1. After extraction, ensure the organic layer is thoroughly dried (e.g., with MgSO₄) and evaporated under high vacuum to remove all solvent traces. 2. Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce precipitation. If this fails, purification via column chromatography is necessary.

digraph "Troubleshooting_Low_Yield" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
start [label="Low Product Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
check_sm [label="Is Starting Thiol\nConsumed on TLC?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 1: Starting material remains
sm_remains [label="No (SM Remains)", shape=Mdiamond];
cause_base [label="Cause: Incomplete Deprotonation\nor Insufficient Reaction Time/Temp", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_base [label="Solution:\n1. Use anhydrous/stronger base.\n2. Increase reaction time/temp.", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 2: Starting material consumed
sm_consumed [label="Yes (SM Consumed)", shape=Mdiamond];
check_side_products [label="Are There Multiple\nNew Spots on TLC?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 2a: Side products present
side_products_yes [label="Yes", shape=Mdiamond];
cause_side_rxn [label="Cause: Side Reactions\n(N-alkylation, Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_side_rxn [label="Solution:\nUse milder conditions\n(lower temp, weaker base).", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 2b: No major side products
side_products_no [label="No", shape=Mdiamond];
cause_workup [label="Cause: Product Loss\nDuring Work-up/Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_workup [label="Solution:\n1. Check pH of aqueous layer.\n2. Perform multiple extractions.", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections
start -> check_sm;
check_sm -> sm_remains [label=" No"];
sm_remains -> cause_base;
cause_base -> solution_base;

check_sm -> sm_consumed [label=" Yes"];
sm_consumed -> check_side_products;

check_side_products -> side_products_yes [label=" Yes"];
side_products_yes -> cause_side_rxn;
cause_side_rxn -> solution_side_rxn;

check_side_products -> side_products_no [label=" No"];
side_products_no -> cause_workup;
cause_workup -> solution_workup;

}

Caption: Troubleshooting logic for diagnosing low product yield.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your synthesis and analysis.

Protocol 1: Optimized Synthesis of this compound
  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-fluorophenyl)-1H-imidazole-2-thiol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN, approx. 20 mL per gram of thiol). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

  • Reactant Addition: In a separate container, dissolve bromoacetic acid (1.1 eq) in a minimal amount of ACN. Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C. Monitor the reaction's progress using TLC (see Protocol 2). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Evaporate the ACN under reduced pressure.

    • Redissolve the resulting residue in deionized water (approx. 50 mL).

    • Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any non-polar impurities.

    • Slowly acidify the aqueous layer to pH ~4 with 1M HCl or glacial acetic acid. A white precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product under vacuum at 40-50°C.

    • For higher purity, recrystallize the crude product from an ethanol/water mixture or isopropanol.[9]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate and Sample: Use silica gel 60 F₂₅₄ plates. Dissolve a small aliquot of the reaction mixture in acetone or methanol.

  • Mobile Phase: A 7:3 mixture of Ethyl Acetate:Hexane with 1% acetic acid is a good starting point. The acetic acid helps to produce sharper spots for acidic compounds.

  • Analysis: The starting thiol will have a higher Rf value than the more polar carboxylic acid product. The reaction is complete when the spot corresponding to the starting thiol is no longer visible.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.

Analytical Characterization

Confirming the identity and purity of your final product is critical.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for assessing the purity of imidazole derivatives.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic singlet for the S-CH₂ protons, typically around 4.0 ppm.[4][9] The aromatic protons from the fluorophenyl and imidazole rings will also be present in their expected regions.

    • ¹³C NMR will confirm the presence of the carbonyl carbon from the acetic acid group (around 170 ppm) and the C-S carbon of the imidazole ring (around 140 ppm).[9]

  • Mass Spectrometry (MS): LC-MS is an excellent tool to confirm the molecular weight of the desired product.[2]

References

  • El-Kihel, A., Zouitina, S., Guesmi, S., Ahbala, M., Bauchat, P., & Biersack, B. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives With Trialkylphosphite. Asian Journal of Chemistry, 28, 1267-1269. [Link]

  • ResearchGate. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF. [Link]

  • ResearchGate. (n.d.). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions | Request PDF. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301321. [Link]

  • Wang, L. H., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 129, 56-64. [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(5), 1156-1167. [Link]

  • Salman, A. S., et al. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4, 269-285. [Link]

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • Chen, J., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5943–5948. [Link]

  • ResearchGate. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards arylthiolated-imidazoles. [Link]

  • Abdel-Fattah, M. A. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(17), 5123. [Link]

  • Semantic Scholar. (1984). Identification and determination of imidazole derivatives in cigarette smoke. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Stasevych, M., et al. (2023). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276536. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491. [Link]

  • MedLife Mastery. (n.d.). The Nucleophilic Substitution Reaction - MCAT Content. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Royal Society of Chemistry. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. [Link]

  • ResearchGate. (n.d.). The Stability of Thioglycollate Solutions. [Link]

  • Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-9. [Link]

  • Fox, D. M., et al. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry, 5, 724-727. [Link]

  • ResearchGate. (n.d.). (PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS. [Link]

  • Royal Society of Chemistry. (1998). Modelling nucleophilic substitution at silicon in solution using hypervalent silicon compounds based on 2-thiopyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Technical Support Center: Degradation Pathways of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid. This guide is designed to provide in-depth, practical answers to common challenges encountered during experimental studies. The information herein is structured to anticipate your questions, troubleshoot common issues, and explain the scientific rationale behind our recommendations.

While specific degradation data for this exact molecule is not extensively published, this guide is built upon established principles of drug metabolism and the known reactivity of its core functional groups: the thioether linkage, the imidazole ring, and the fluorophenyl moiety.

Section 1: Foundational Knowledge & Pathway Prediction

This section addresses the fundamental questions about where and how the molecule is likely to degrade, providing a predictive framework for your experiments.

Q1: What are the most probable metabolic "hotspots" on this compound?

Based on its structure, the molecule has several chemically reactive sites prone to both enzymatic (metabolic) and non-enzymatic (chemical) degradation. The primary hotspots are:

  • Thioether Sulfur: The sulfur atom is the most likely site for oxidation. This is a very common metabolic pathway for thioether-containing drugs. You should expect to see the formation of a sulfoxide and, subsequently, a sulfone.

  • Imidazole Ring: While generally stable, the imidazole ring can undergo oxidative metabolism.[1] Ring opening is a possibility, though typically a less common pathway compared to thioether oxidation.

  • Acetic Acid Side Chain: The carboxylic acid group is a prime candidate for Phase II conjugation reactions, particularly glucuronidation.

  • Fluorophenyl Ring: Aromatic hydroxylation is a possibility, although the presence of the fluorine atom might influence the position of hydroxylation or slightly decrease the ring's susceptibility to oxidation compared to a non-halogenated ring.

Q2: Can you provide a visual representation of the predicted degradation pathways?

Certainly. The following diagram illustrates the most likely degradation products originating from the parent compound. This predictive map is essential for designing your analytical methods to ensure you are looking for the correct potential degradants.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound This compound sulfoxide Sulfoxide Metabolite (+16 Da) parent->sulfoxide Oxidation (CYP450) hydroxylation Hydroxylated Metabolite (+16 Da) parent->hydroxylation Aromatic Hydroxylation (CYP450) glucuronide Glucuronide Conjugate (+176 Da) parent->glucuronide Glucuronidation (UGTs) sulfone Sulfone Metabolite (+32 Da) sulfoxide->sulfone Further Oxidation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Section 2: Experimental Design & Setup

Proper experimental design is critical for obtaining meaningful and reproducible results. This section troubleshoots common issues in setting up degradation studies.

Q3: We are setting up an in vitro metabolic stability assay. Which system (microsomes, S9 fraction, or hepatocytes) should we use?

The choice of in vitro system depends on the metabolic pathways you aim to investigate.

  • Liver Microsomes: Use this system if you are primarily interested in Phase I oxidative metabolism, which is mediated by cytochrome P450 (CYP) enzymes.[2] This is the ideal starting point for investigating the predicted sulfoxidation and aromatic hydroxylation.

  • S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes.[3][4] Choose this system if you want to study both Phase I (CYP-mediated) and some Phase II (e.g., UGTs, SULTs) reactions simultaneously.

  • Hepatocytes: This is the most comprehensive in vitro model, as it contains the full spectrum of metabolic enzymes and cofactor systems.[5] Use hepatocytes to get the most complete picture of metabolism, including Phase I, Phase II, and potential transporter-mediated effects.

Pro-Tip: Start with liver microsomes to screen for major oxidative metabolites. If significant metabolism is observed, or if you suspect conjugation is a major clearance pathway, progress to hepatocytes.

Q4: Our compound seems to be degrading in the control incubation (without NADPH). What could be the cause?

This points to either non-enzymatic degradation or metabolism by enzymes that do not require NADPH.

  • Chemical Instability: The compound may be unstable at the pH or temperature of your incubation buffer. Forced degradation studies are crucial for understanding a drug's intrinsic stability under various stress conditions like heat, light, and pH variations.[6][7][8]

    • Action: Perform a matrix stability test by incubating your compound in the buffer system alone (no enzymes) and at different pH values (e.g., pH 3, 7.4, 9) to assess its chemical stability.

  • Non-NADPH Dependent Enzymes: Enzymes present in the liver preparation, such as flavin-containing monooxygenases (FMOs) or esterases, can metabolize compounds without NADPH.

    • Action: To test for FMO involvement, perform an incubation with heat-inactivated microsomes. FMOs are heat-labile, whereas CYPs are more stable. If degradation is reduced, FMOs may be involved.

Section 3: Analytical Troubleshooting

The analysis of degradation products is often the most challenging step. This section provides solutions to common analytical hurdles.

Q5: We are using LC-MS and see several new peaks, but we are unsure how to identify them. Where do we start?

Systematic identification is key. Use the predicted pathways as your guide and look for specific mass shifts from the parent compound.

Data Summary Table: Expected Mass Shifts for Potential Metabolites

Metabolic ReactionMass Change (Da)Likely Enzyme FamilyNotes
Sulfoxidation+16.0CYP, FMOThe most probable initial metabolite.
Sulfone Formation+32.0CYP, FMOFormed from the sulfoxide.
Aromatic Hydroxylation+16.0CYPCan occur at multiple positions on the fluorophenyl ring.
Carboxylic Acid Glucuronidation+176.0UGTA common Phase II conjugation pathway.

Troubleshooting Workflow:

  • Extract Ion Chromatograms (EICs): For each predicted mass, extract the ion chromatogram from your full scan data. This will tell you if a product with that mass is present.

  • Analyze MS/MS Fragmentation: If a potential metabolite is found, acquire a tandem mass spectrum (MS/MS). The fragmentation pattern is crucial for structural confirmation. The imidazole ring itself is quite stable and does not typically open during fragmentation.[1] Instead, look for the loss of small molecules or cleavage of the side chains.

  • Compare Fragmentation: Compare the fragmentation pattern of the metabolite to that of the parent compound. Shared fragment ions strongly suggest the core structure is intact, helping you pinpoint the site of modification.

Q6: Our HPLC method doesn't resolve the parent compound from a potential metabolite. What are our options?

Co-elution is a common problem, especially when metabolites are structurally similar to the parent drug.[7]

  • Modify the Mobile Phase:

    • Gradient Slope: Make the gradient shallower to increase the separation time between peaks.

    • Organic Modifier: Switch from methanol to acetonitrile (or vice versa). These solvents have different selectivities and can significantly alter retention times.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. Since your compound has a carboxylic acid, its ionization state (and thus retention) will be highly sensitive to pH. A pH around 3 is often a good starting point for acidic compounds on a C18 column.[9][10]

  • Change the Stationary Phase: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to exploit different separation mechanisms.

Q7: How can we design a workflow to systematically troubleshoot analytical issues?

This flowchart provides a logical sequence for identifying and resolving common analytical problems during degradation studies.

G start New Peak Detected in Degradation Sample check_mass Determine Mass Shift from Parent Compound start->check_mass is_plus16 Mass Shift = +16 Da? check_mass->is_plus16 is_plus32 Mass Shift = +32 Da? is_plus16->is_plus32 No suspect_ox Hypothesis: Sulfoxidation or Hydroxylation is_plus16->suspect_ox Yes is_plus176 Mass Shift = +176 Da? is_plus32->is_plus176 No suspect_sulfone Hypothesis: Sulfone Formation is_plus32->suspect_sulfone Yes suspect_gluc Hypothesis: Glucuronidation is_plus176->suspect_gluc Yes other_path Investigate Other Pathways (e.g., Ring Cleavage, Dealkylation) is_plus176->other_path No confirm_msms Confirm with MS/MS Fragmentation Analysis suspect_ox->confirm_msms suspect_sulfone->confirm_msms suspect_gluc->confirm_msms other_path->confirm_msms

Caption: A logical workflow for the initial identification of unknown metabolites.

Section 4: Protocols & Methodologies

This section provides a starting point for a key experimental protocol.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical screening experiment to determine the rate of oxidative metabolism.

1. Reagents and Materials:

  • This compound (Test Compound)

  • Human Liver Microsomes (HLM), pooled

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

  • Control compound (e.g., a compound with known high or low clearance)

2. Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compound in a solvent like methanol or DMSO. Ensure the final solvent concentration in the incubation is <1%.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the master mix (per reaction):

    • 88 µL 0.5 M Phosphate Buffer (pH 7.4)

    • 10 µL HLM (to achieve a final protein concentration of 0.5 mg/mL)

    • 1 µL Test Compound (to achieve a final concentration of 1 µM)

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. To start the reaction, add 10 µL of the pre-warmed NADPH regenerating system. For the "T=0" and "-NADPH" control wells, add 10 µL of buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to 2-3 volumes of ice-cold ACN stopping solution containing an internal standard. This will precipitate the protein and stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[3]

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate.
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). National Institutes of Health (NIH).
  • Drug Metabolism Assays. (n.d.). BioIVT.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Technical Support Center: Understanding Drug Degradation Pathways. (2025). Benchchem.
  • Strategies for using in vitro screens in drug metabolism. (n.d.). Semantic Scholar.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. (2017). U.S. Food and Drug Administration (FDA).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. (1987). PubMed.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate.
  • Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. (2023). Scientific Research Publishing.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate.

Sources

resolving inconsistent results in ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Resolving Inconsistent Experimental Results

Introduction: As researchers and drug development professionals, we understand that navigating the complexities of novel small molecules is both a challenging and rewarding endeavor. ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is a compound with potential applications in various therapeutic areas. However, like any experimental work, achieving consistent and reproducible results requires a meticulous approach. This guide has been developed to serve as a dedicated technical resource, addressing common challenges and inconsistencies that may arise during the synthesis, characterization, and application of this compound. Drawing from established principles in medicinal chemistry and cell biology, this document provides troubleshooting workflows, detailed protocols, and evidence-based solutions to empower you to overcome experimental hurdles and accelerate your research.

Section 1: Troubleshooting Guide - Synthesis and Purification

This section addresses common issues encountered during the chemical synthesis and subsequent purification of the title compound. The proposed synthetic route involves the S-alkylation of 1-(3-fluorophenyl)-1H-imidazole-2-thiol with an acetic acid derivative.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the S-alkylation of a thiol are often traced back to three key areas: suboptimal reaction conditions, degradation of starting materials, or inefficient work-up procedures.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Deprotonation The reaction requires the formation of a thiolate anion, which is a potent nucleophile. Incomplete deprotonation of the thiol starting material by the base leads to a lower concentration of the active nucleophile, thus slowing down the reaction and reducing the final yield.1. Base Selection: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions. 2. Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
Oxidation of Thiol Thiols are susceptible to oxidation, forming disulfides, especially in the presence of air (oxygen) and a basic medium. This disulfide dimer is an inactive byproduct that consumes the starting material.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. 2. Degas Solvents: Use solvents that have been properly degassed prior to use to remove dissolved oxygen.
Poor Solvent Choice The solvent must be able to dissolve the starting materials and be appropriate for the reaction type (SN2). Aprotic polar solvents are generally preferred as they solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity.1. Solvent Screening: Test a range of aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone. DMF is often an excellent choice for this type of reaction.
Inefficient Work-up The desired product is an acid, which can be lost during aqueous extraction if the pH is not carefully controlled.1. pH Control: During the aqueous work-up, acidify the aqueous layer carefully (e.g., with 1M HCl) to a pH of ~3-4 to ensure the carboxylic acid is protonated and will partition into the organic layer.
Q2: I am observing a significant, recurring impurity in my final product according to HPLC and NMR analysis. How can I identify and eliminate it?

The most common impurity in this synthesis is the disulfide dimer of the starting thiol. Another possibility is unreacted starting material.

Troubleshooting Workflow for Impurity Identification:

G A Impurity Detected (e.g., by HPLC/LC-MS) B Analyze Mass Spectrum (MS) of Impurity Peak A->B C Mass matches Disulfide Dimer? (2 * MW of thiol - 2) B->C Yes D Mass matches Starting Thiol? B->D No F Impurity is Disulfide Dimer. Implement anti-oxidation measures. (See Q1) C->F E Mass matches other possibilities? D->E No G Impurity is Unreacted Thiol. Increase equivalents of alkylating agent or extend reaction time. D->G Yes H Further structural elucidation needed. (e.g., 2D NMR, HRMS) E->H

Caption: Workflow for identifying common reaction impurities.

Purification Strategy:

If the impurity is the disulfide dimer or unreacted thiol, a carefully optimized column chromatography protocol should provide separation.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding methanol and a small amount of acetic acid. The acetic acid helps to keep the carboxylic acid product protonated and reduces tailing on the silica gel.

Section 2: FAQs - Compound Handling and Biological Assays

Q1: What is the best way to prepare stock solutions of this compound for in vitro assays?

Due to the carboxylic acid moiety, the compound's solubility is pH-dependent.

  • Primary Stock (High Concentration): Prepare a 10-50 mM stock solution in Dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the DMSO stock in the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) , as DMSO can have its own biological effects.

Q2: My results in a cell-based assay are not reproducible. What are the common sources of variability?

Inconsistent results in cell-based assays are a frequent challenge. A systematic approach is required to pinpoint the source of the variability.

Troubleshooting Decision Tree for Assay Variability:

G cluster_solubility Solubility Issues cluster_cell Cellular Factors cluster_human Technical Execution A Inconsistent Assay Results B Check Compound Solubility A->B C Check Cell Health & Passage Number A->C D Verify Pipetting & Reagent Prep A->D E Evaluate Assay Protocol A->E B1 Is compound precipitating in media? B->B1 C1 Are cells within optimal passage range? C->C1 C3 Is cell density consistent across plates? C->C3 D1 Are pipettes calibrated? D->D1 D3 Are reagents prepared fresh? D->D3 B2 Action: Visually inspect wells. Lower final concentration or add a solubilizing agent (e.g., Pluronic F-68). B1->B2 C2 Action: Use cells from a consistent, low passage number stock. C1->C2 C4 Action: Ensure even cell suspension before plating. Check cell counts. C3->C4 D2 Action: Calibrate pipettes regularly. D1->D2 D4 Action: Prepare fresh working solutions from frozen aliquots for each experiment. D3->D4

Caption: Decision tree for troubleshooting assay variability.

Key Considerations for Reproducibility:

  • Compound Stability: Assess the stability of the compound in your assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

  • Vehicle Control: Always include a "vehicle-only" control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.

  • Positive Control: Use a known active compound as a positive control to ensure the assay is performing as expected.

Section 3: Standardized Experimental Protocols

To promote consistency, we provide the following starting-point protocols. These should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add 1-(3-fluorophenyl)-1H-imidazole-2-thiol (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add a solution of ethyl bromoacetate (1.1 eq) in DMF dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Hydrolysis: Upon completion, add a solution of lithium hydroxide (2.0 eq) in water. Stir at room temperature overnight to hydrolyze the ester.

  • Work-up: Dilute the reaction mixture with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quality Control by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Purity Assessment: Product purity should be ≥95% for use in biological assays.

References

  • The effects of dimethyl sulfoxide (DMSO) on cell-based assays. (2013). Current Protocols in Pharmacology. [Link]

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the definitive structural confirmation of the synthesized target compound, ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. Designed for researchers in drug discovery and medicinal chemistry, this document outlines a robust, self-validating workflow, grounded in established scientific principles. We will explore the rationale behind experimental choices, present detailed protocols, and compare expected analytical outcomes with hypothetical experimental data.

Introduction: The Imperative of Structural Verification

The synthesis of novel heterocyclic compounds, such as this compound, is a cornerstone of modern drug development. The imidazole ring is a critical pharmacophore present in numerous clinically significant agents.[1] The introduction of a fluorophenyl group can modulate pharmacokinetic properties, while the thioacetic acid moiety offers a versatile handle for further functionalization or can itself be crucial for biological activity.

Given these subtleties, unambiguous confirmation of the molecular structure is not merely a procedural step but a fundamental requirement for scientific integrity. An erroneous structural assignment can invalidate all subsequent biological and pharmacological data. This guide presents a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide irrefutable evidence of the target structure.

Synthesis Strategy: A Comparative Overview

While various methods exist for the synthesis of substituted imidazoles, a common and effective route involves the S-alkylation of a corresponding thiol precursor.[2][3] The chosen strategy is compared with an alternative to highlight the rationale behind this selection.

Chosen Method: S-Alkylation of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

This method is selected for its high efficiency, mild reaction conditions, and the ready availability of starting materials. The precursor, 1-(3-fluorophenyl)-1H-imidazole-2-thiol, can be synthesized via the Marckwald synthesis from an appropriate α-amino ketone and potassium thiocyanate.[2] The subsequent S-alkylation with chloroacetic acid proceeds cleanly in the presence of a base.

Alternative Method: Multi-component Reaction (e.g., Debus Synthesis)

The Debus synthesis uses a dicarbonyl compound, an aldehyde, and ammonia to construct the imidazole ring.[2] While powerful for generating C-substituted imidazoles, incorporating the N-aryl and S-acetic acid functionalities in a controlled manner is more complex and may lead to lower yields and a mixture of isomers, complicating purification and analysis.

Experimental Workflow: Synthesis

start 1. Synthesis of Precursor 1-(3-Fluorophenyl)-1H-imidazole-2-thiol react 2. S-Alkylation Reaction + Chloroacetic Acid + Base (e.g., K2CO3) in Acetone start->react Precursor reflux 3. Reflux Monitor by TLC react->reflux Mixture workup 4. Reaction Work-up Filter, Acidify filtrate reflux->workup Completion purify 5. Purification Recrystallization from Ethanol/Water workup->purify Crude Product product Final Product: This compound purify->product Pure Compound

Caption: Workflow for the synthesis of the target compound.

Structural Confirmation: A Multi-Technique Approach

The core of this guide is the systematic process of structural elucidation. No single technique is sufficient; instead, we rely on the synergistic and complementary data from MS, NMR, and IR spectroscopy.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the most direct evidence of the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is indispensable.

Protocol: ESI-HRMS Analysis

  • Prepare a dilute solution (approx. 10 µg/mL) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the ESI source.

  • Acquire the spectrum in both positive and negative ion modes. The carboxylic acid moiety makes negative mode detection highly favorable ([M-H]⁻).

  • Calculate the theoretical exact mass of the target compound (C₁₁H₉FN₂O₂S).

  • Compare the calculated mass with the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.[4]

Data Comparison: Expected vs. Observed Mass

ParameterTheoretical Value (C₁₁H₉FN₂O₂S)Hypothetical Observed ValueDeviation (ppm)
[M+H]⁺ 269.0445269.0451+2.2
[M-H]⁻ 267.0292267.0288-1.5

This comparison validates the elemental composition, ruling out structures with the same nominal mass but different formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for mapping the precise arrangement of atoms within a molecule.[5] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like -COOH.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

  • Acquire a ¹³C NMR spectrum (typically using a proton-decoupled pulse sequence).

  • (Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

Data Comparison: Predicted vs. Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationHypothetical Observed Data
-COOH ~13.0broad singlet1H13.15 (br s, 1H)
Imidazole H4/H5 7.2 - 7.8doublets1H each7.62 (d, 1H), 7.31 (d, 1H)
Fluorophenyl Ar-H 7.1 - 7.7multiplet4H7.65-7.72 (m, 1H), 7.35-7.48 (m, 3H)
-S-CH₂- ~4.0singlet2H4.05 (s, 2H)
  • Causality: The broad singlet far downfield (~13 ppm) is characteristic of a carboxylic acid proton.[6] The singlet at ~4.0 ppm corresponding to two protons is definitive proof of the -S-CH₂- moiety.[1] The complex multiplets in the aromatic region are consistent with a substituted phenyl ring and the imidazole protons. The fluorine atom on the phenyl ring will induce characteristic splitting patterns, which can be further resolved with ¹⁹F NMR or advanced 2D experiments.[7][8]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The distinct vibrational frequencies of bonds like C=O, O-H, and C-S serve as a valuable cross-check.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Identify characteristic absorption bands.

Data Comparison: Characteristic IR Absorption Bands

Functional GroupCharacteristic Frequency (cm⁻¹)Hypothetical Observed Peak (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (very broad)2950 (broad)
C=O (Carboxylic Acid) 1700-17251715 (strong)
C=N, C=C (Aromatic) 1450-16101595, 1510, 1480
C-S Stretch 600-800720
  • Expertise: The presence of a very broad absorption centered around 2950 cm⁻¹ and a strong, sharp peak at 1715 cm⁻¹ is compelling evidence for the carboxylic acid dimer structure in the solid state.[9] The peaks in the 1450-1610 cm⁻¹ region confirm the presence of the imidazole and phenyl aromatic systems.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical flow for integrating the data from all three techniques to arrive at a conclusive structural assignment.

start Synthesized & Purified Compound ms ESI-HRMS (High-Resolution Mass Spec) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir FTIR Spectroscopy (ATR) start->ir ms_check Elemental Formula Confirmed? (Mass Accuracy < 5 ppm) ms->ms_check nmr_check Connectivity Map Matches? (Shifts, Integrals, Multiplicity) nmr->nmr_check ir_check Functional Groups Present? (C=O, O-H, C=N) ir->ir_check ms_check->nmr_check Yes reassess Re-evaluate Synthesis/ Purification or Run Additional Experiments ms_check->reassess No nmr_check->ir_check Yes nmr_check->reassess No conclusion Structure Confirmed: This compound ir_check->conclusion Yes ir_check->reassess No

Caption: Integrated analytical workflow for structural confirmation.

Conclusion

The structural confirmation of a novel synthesized compound like this compound demands a rigorous and multi-faceted analytical approach. By systematically comparing experimental data from HRMS, NMR, and IR spectroscopy against theoretically predicted values, researchers can build an unassailable case for the compound's structure. This guide provides a template for such a process, emphasizing not just the 'how' but the 'why' behind each analytical choice, ensuring that the foundational data for any subsequent research is both accurate and trustworthy.

References

  • Atwa, E. E. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1699. Available at: [Link]

  • Atwa, E. E. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. National Center for Biotechnology Information. Available at: [Link]

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1061-1067. Available at: [Link]

  • Guzmán, A. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Hameed, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44329–44341. Available at: [Link]

  • Li, J., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2803. Available at: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at: [Link]

  • Tavakol, H., & Kennard, C. H. L. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 2(1), x162095. Available at: [Link]

  • Lipunova, G. N., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2020). Tetrasubstituted Imidazole Derivatives and Their Imidazolium: Photophysical Properties in Aggregate State and Application in Ade. ChemRxiv. Available at: [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available at: [Link]

  • Acar, Ç., et al. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Journal of Fluorescence, 33, 3125–3132. Available at: [Link]

  • Bharti, A., & Pandeya, S. N. (2011). Various Approaches for Synthesis of Imidazole Derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1124-1129. Available at: [Link]

  • Porcelli, F., et al. (2015). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. Available at: [Link]

  • Altan, H., et al. (2017). STRUCTURAL ANALYSIS OF 2-(2,4,5-TRIPHENYL-1H-IMIDAZOL-1-YL)ETHAN-1-OL. Azerbaijan Chemical Journal, (2), 395-398. Available at: [Link]

  • Ahmed, M. M. M., et al. (2020). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Scilit. Available at: [Link]

  • Čikotienė, I., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Potential of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The versatility of the imidazole scaffold, with its capacity for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the comparative analysis of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid , a molecule combining the imidazole core with a thioacetic acid moiety and a fluorinated phenyl ring. The introduction of a fluorine atom to a phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity.

While direct and extensive biological data for this specific molecule is not widely published, its structural components suggest a strong potential for antimicrobial and antifungal activity. This guide will, therefore, extrapolate from the known activities of structurally similar compounds to provide a comparative framework for researchers. We will delve into the synthesis of the title compound, propose a standardized protocol for evaluating its biological activity, and discuss the structure-activity relationships (SAR) that likely govern its efficacy in comparison to analogous structures.

Rationale for Comparison

The selection of compounds for comparison is based on systematic structural modifications to elucidate the contribution of each molecular fragment to the overall biological activity. The comparison will focus on:

  • The effect of the fluorophenyl substituent: Comparing the title compound with its non-fluorinated parent, ([1-phenyl-1h-imidazol-2-yl]thio)acetic acid, will highlight the impact of the fluorine atom's electronegativity and potential for enhanced binding interactions.

  • The influence of the acetic acid moiety: By contrasting with its corresponding ethyl ester, ethyl ([1-(3-fluorophenyl)-1h-imidazol-2-yl]thio)acetate, we can explore the role of the carboxylic acid group in solubility and potential interactions with biological targets.

  • Comparison with a known antifungal agent: Including a well-established imidazole-based antifungal, such as Ketoconazole , will provide a benchmark for the potential potency of the synthesized compounds.

This comparative approach will provide valuable insights into the SAR of this class of compounds and guide future drug discovery efforts.

Experimental Methodologies

Synthesis of this compound and Analogs

The synthesis of the title compound and its analogs can be achieved through a multi-step process, adapted from established literature procedures. A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Thionation cluster_step3 Step 3: S-Alkylation cluster_step4 Step 4: Hydrolysis 3-Fluoroaniline 3-Fluoroaniline Step1_Reagents 2-Bromo-1,1-diethoxyethane, Formamide 3-Fluoroaniline->Step1_Reagents Reaction 1-(3-Fluorophenyl)-1H-imidazole 1-(3-Fluorophenyl)-1H-imidazole Step1_Reagents->1-(3-Fluorophenyl)-1H-imidazole Step2_Reagents n-Butyllithium, Sulfur 1-(3-Fluorophenyl)-1H-imidazole->Step2_Reagents Reaction 1-(3-Fluorophenyl)-1H-imidazole-2-thiol 1-(3-Fluorophenyl)-1H-imidazole-2-thiol Step2_Reagents->1-(3-Fluorophenyl)-1H-imidazole-2-thiol Step3_Reagents Ethyl chloroacetate, Base (e.g., K2CO3) 1-(3-Fluorophenyl)-1H-imidazole-2-thiol->Step3_Reagents Reaction Ethyl_Ester Ethyl ([1-(3-fluorophenyl)-1h-imidazol-2-yl]thio)acetate Step3_Reagents->Ethyl_Ester Step4_Reagents Aqueous NaOH, then HCl Ethyl_Ester->Step4_Reagents Reaction Final_Product This compound Step4_Reagents->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol: This intermediate is synthesized by reacting 3-fluoroaniline with 2-bromo-1,1-diethoxyethane in the presence of formamide to form the imidazole ring, followed by thionation using a strong base like n-butyllithium and elemental sulfur.

  • Synthesis of Ethyl ([1-(3-fluorophenyl)-1h-imidazol-2-yl]thio)acetate: The thiol intermediate is then subjected to S-alkylation with ethyl chloroacetate in the presence of a base such as potassium carbonate in an appropriate solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Synthesis of this compound: The final step involves the hydrolysis of the ethyl ester using an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the desired carboxylic acid.

The non-fluorinated analog and other derivatives can be synthesized using the same general procedure by starting with the corresponding aniline derivative.

In Vitro Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds should be evaluated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow Prepare_Stock Prepare Stock Solutions of Test Compounds in DMSO Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plates with broth Prepare_Stock->Serial_Dilute Inoculate_Plates Inoculate the wells with microbial suspension Serial_Dilute->Inoculate_Plates Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate plates at appropriate temperature and time Inoculate_Plates->Incubate_Plates Read_Results Visually or spectrophotometrically determine the MIC Incubate_Plates->Read_Results

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) from a recognized culture collection (e.g., ATCC) should be used.

  • Preparation of Inoculum: The microbial strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the culture is then adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Data and Structure-Activity Relationship (SAR) Analysis

While specific experimental data for the title compound is pending, a comparative table based on hypothesized activity and data from structurally related compounds can be constructed to guide research.

CompoundStructurePredicted/Reported Antimicrobial Activity (MIC in µg/mL)Key Structural Features
This compound Structure of this compoundPotentially Moderate to Good3-Fluorophenyl group: Enhances lipophilicity and potential for halogen bonding. Thioacetic acid moiety: Provides a potential metal-chelating group and hydrogen bonding capabilities.
([1-Phenyl-1h-imidazol-2-yl]thio)acetic acidStructure of ([1-Phenyl-1h-imidazol-2-yl]thio)acetic acidPotentially ModerateUnsubstituted phenyl group: Baseline lipophilicity. Thioacetic acid moiety: Core functional group for activity.
Ethyl ([1-(3-fluorophenyl)-1h-imidazol-2-yl]thio)acetateStructure of Ethyl ([1-(3-fluorophenyl)-1h-imidazol-2-yl]thio)acetatePotentially Lower than the acidEthyl ester: Masks the carboxylic acid, potentially reducing solubility and altering target interaction.
Ketoconazole (Reference)Structure of KetoconazoleHigh (Potent Antifungal)Imidazole ring: Essential for antifungal activity (inhibition of cytochrome P450). Complex side chain: Contributes to target specificity and potency.

Structure-Activity Relationship Discussion:

Based on the analysis of related compounds in the literature, several structural features are likely to influence the antimicrobial activity of this compound:

  • The Imidazole Core: The nitrogen atoms in the imidazole ring are crucial for biological activity, often acting as hydrogen bond acceptors or coordinating with metal ions in enzyme active sites.[1][2]

  • The Thioacetic Acid Moiety: The thiol group is a known pharmacophore in various bioactive molecules. The carboxylic acid function can enhance water solubility and provide an additional point of interaction with biological targets through hydrogen bonding or salt bridge formation.

  • The 3-Fluorophenyl Group: The presence and position of the fluorine atom on the phenyl ring can significantly impact activity. Fluorine substitution is known to increase lipophilicity, which can enhance cell membrane permeability. Furthermore, the strong electronegativity of fluorine can alter the electronic properties of the entire molecule, potentially leading to stronger interactions with target enzymes or receptors.

It is hypothesized that the combination of these three moieties in the title compound will result in a molecule with notable antimicrobial and particularly antifungal properties. The 3-fluoro substitution is anticipated to confer an advantage over the non-substituted analog.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound. While direct experimental data remains to be published, the structural analogy to known bioactive imidazole and thio-derivatives strongly suggests its potential as an antimicrobial or antifungal agent. The provided synthetic and biological evaluation protocols offer a clear path for researchers to validate this hypothesis and quantify its activity.

Future research should focus on the synthesis and rigorous biological screening of the title compound and a library of its analogs with varied substitutions on the phenyl ring. This will allow for a detailed exploration of the structure-activity relationship and the identification of lead compounds with optimized potency and selectivity. Further studies to elucidate the mechanism of action will also be crucial for the rational design of next-generation antimicrobial agents based on this promising scaffold.

References

  • Rani, N., Sharma, A., & Gupta, G. K. (2021). Imidazole as a promising medicinal scaffold: Current status and future direction. Future Medicinal Chemistry, 13(16), 1477-1502. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(8), 1-12. [Link]

  • Asmaa S. Moged, Nadia Y. Megally, and Fathy M. A. El-Taweel. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 7, 29-43. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantitative determination of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid in a biological matrix, typically human plasma. The principles and comparative data presented herein are grounded in the latest international regulatory guidelines, including the FDA's M10 Bioanalytical Method Validation and Study Sample Analysis and the European Medicines Agency's (EMA) related guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data for pharmacokinetic (PK) studies.[6][7]

The Imperative of Rigorous Bioanalytical Validation

In drug development, the accurate quantification of a drug and its metabolites in biological fluids is paramount for assessing its efficacy and safety.[4][8] A well-validated bioanalytical method provides the foundation for critical decisions in preclinical and clinical studies.[8][9] For a small molecule like this compound, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard, offering high sensitivity and selectivity.[6][10][11][12]

The validation process is not merely a checklist of experiments; it is a systematic investigation to demonstrate that the analytical procedure is fit for its intended purpose.[3][13] This guide will delve into the critical validation parameters, compare common analytical strategies, and provide actionable protocols.

Core Validation Parameters: A Comparative Overview

A full bioanalytical method validation for a chromatographic assay should encompass the following key elements.[14]

Validation Parameter Objective Typical Acceptance Criteria (FDA/ICH M10)
Selectivity and Specificity To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard (IS).[14]
Calibration Curve and Linearity To demonstrate the relationship between the instrument response and the known concentration of the analyte over a defined range.At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% at LLOQ). A minimum of 6 non-zero standards should be used.
Accuracy and Precision To determine the closeness of the measured concentration to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).For Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High), the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% (±20% and ≤20% at LLOQ).[15]
Recovery To assess the efficiency of the extraction procedure in recovering the analyte from the biological matrix.While not a strict requirement for a specific value, recovery should be consistent, precise, and reproducible across the concentration range.[11]
Matrix Effect To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.[16][17]The CV of the matrix factor (analyte peak response in the presence of matrix ions to the peak response in the absence of matrix ions) across at least 6 different lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[18]The mean concentration of stability samples at low and high QC levels should be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs should be within ±15% and ≤15% CV, respectively.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical step that directly impacts method performance, particularly recovery and matrix effects. For an acidic compound like this compound, the goal is to efficiently extract the analyte from plasma proteins and phospholipids, which are major sources of matrix interference.[19]

Technique Principle Advantages Disadvantages Suitability for the Analyte
Protein Precipitation (PPT) A simple "crash" method where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.Fast, simple, and inexpensive.Less clean extracts, leading to higher potential for matrix effects.[20] May not be suitable for highly protein-bound drugs.A good starting point for method development due to its simplicity. However, the acidic nature of the analyte might lead to co-precipitation if the pH is not controlled.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[21][22]Can provide cleaner extracts than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic compounds.Can be more time-consuming and labor-intensive. Emulsion formation can be an issue.[22][23] Requires larger volumes of organic solvents.[21]Highly suitable. By adjusting the sample pH to be acidic (e.g., pH 2-3), the analyte will be in its neutral form and can be efficiently extracted into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix components are washed away.[22][23] The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizing matrix effects.[24] High recovery and concentration factor. Amenable to automation.[23]More expensive and requires more method development to select the appropriate sorbent and optimize the wash/elution steps.Excellent choice. A mixed-mode or anion-exchange SPE sorbent would be ideal. The acidic functional group of the analyte will be ionized at neutral or basic pH, allowing for strong retention on an anion-exchange sorbent.

Recommendation: For a robust and reliable method for this compound, Solid-Phase Extraction (SPE) is the preferred technique due to its superior clean-up capabilities, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[24] Liquid-Liquid Extraction (LLE) is a viable and more cost-effective alternative.[25]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal) and 200 µL of 2% formic acid in water. Vortex to mix. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of hexane to remove lipids.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and internal standard. For this compound, the precursor ion will be [M-H]⁻. The product ions will be characteristic fragments.

Visualization of the Validation Workflow

Bioanalytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Full Validation cluster_Application Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & Linearity Selectivity->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) CalCurve->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect AccuracyPrecision->RecoveryMatrix Stability Stability Assessment (Bench-top, Freeze-thaw, Long-term) RecoveryMatrix->Stability Dilution Dilution Integrity Stability->Dilution Analysis Analysis of Study Samples Dilution->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Caption: Workflow for Bioanalytical Method Validation.

Troubleshooting Common Challenges

Even with a well-designed method, challenges can arise.[8][9][26]

Challenge Potential Cause Troubleshooting Strategy
High Matrix Effect Inefficient sample clean-up, co-elution of phospholipids or other endogenous components.- Optimize the SPE wash steps with different organic solvents or pH.- Modify the chromatographic gradient to better separate the analyte from interfering peaks.- Consider a different ionization source (e.g., APCI) if ESI is problematic.[20]
Poor Recovery Suboptimal extraction pH, inefficient elution from SPE sorbent, analyte instability during extraction.- Adjust the pH of the sample before LLE or SPE to ensure the analyte is in the correct form for extraction.- Test different elution solvents for SPE.- Evaluate the stability of the analyte in the extraction solvent.
Inconsistent Precision Pipetting errors, instrument variability, inconsistent sample processing.- Ensure all analysts are properly trained on the method.- Use a calibrated and well-maintained pipette.- Automate sample preparation steps where possible.
Analyte Instability Degradation due to temperature, pH, or enzymatic activity in the matrix.- Add stabilizers to the collection tubes if necessary.- Process samples on ice and store them at -80°C immediately after collection.- Conduct thorough stability assessments to define the acceptable storage and handling conditions.

Conclusion

The validation of a bioanalytical method for this compound is a rigorous but essential process for ensuring the quality and integrity of data in drug development. By adhering to regulatory guidelines and systematically evaluating each validation parameter, a reliable and reproducible LC-MS/MS method can be established. The choice of sample preparation technique is a critical determinant of method performance, with Solid-Phase Extraction offering the most effective means of minimizing matrix effects. This guide provides a comprehensive framework and practical protocols to aid scientists in the successful validation and application of bioanalytical methods for this and similar small molecule therapeutics.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Symeres. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • PubMed. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. [Link]

  • Simbec-Orion. Common challenges in bioanalytical method development. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • National Institutes of Health. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. [Link]

  • National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • SLAS Technology. Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • BioInsights. From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. [Link]

  • Citefactor. Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • K-Jhil. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • National Institutes of Health. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • International Journal of Trend in Scientific Research and Development. A Review on Bioanalytical Method Development & Validation for LC-MS/MS. [Link]

  • MDPI. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

  • Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • International Journal of Chemistry Studies. Bioanalysis by LC-MS/MS: A review. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

Sources

A Comparative Guide to Imidazole-Based Inhibitors: Evaluating ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid in the Context of Cytosolic Phospholipase A2α Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of cPLA₂α in Inflammatory Cascades

The Group IVA cytosolic phospholipase A2 (cPLA₂α) stands as a critical gatekeeper in the inflammatory process.[1][2] This enzyme catalyzes the rate-limiting step in the generation of potent lipid mediators by cleaving arachidonic acid (AA) from membrane phospholipids.[1] Once released, AA serves as the precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are pivotal drivers of inflammation, pain, and fever.[1][3] The activity of cPLA₂α is tightly regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPK), ensuring that the inflammatory cascade is initiated only upon specific cellular stimulation.[1][4]

Given its central role, cPLA₂α has become an attractive therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis, asthma, and neurodegenerative disorders.[3][5][6] Inhibition of cPLA₂α offers a powerful upstream intervention point to control inflammation.[1] The imidazole scaffold has emerged as a privileged structure in the design of enzyme inhibitors, capable of forming key interactions within enzyme active sites.[7] This guide provides a comparative analysis of a specific imidazole derivative, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid , placing it in the context of other established cPLA₂α inhibitors to evaluate its potential as a modulator of the arachidonic acid pathway.

Mechanism of Action: Intercepting the Arachidonic Acid Cascade

Inhibitors targeting cPLA₂α are designed to interfere with its ability to release arachidonic acid from the cell membrane.[6][8] This blockade can occur through various mechanisms, such as binding directly to the enzyme's active site to prevent substrate interaction.[6] By preventing the liberation of AA, these inhibitors effectively halt the downstream production of pro-inflammatory eicosanoids. The diagram below illustrates the arachidonic acid pathway and the strategic point of intervention for cPLA₂α inhibitors.

Caption: The Arachidonic Acid Cascade and the Point of cPLA₂α Inhibition.

Comparative Analysis of cPLA₂α Inhibitors

The development of potent and selective cPLA₂α inhibitors has been a focus of extensive research. Various chemical scaffolds have been explored, with indole and ketone-based structures showing significant promise in both preclinical and clinical studies.[2][9] While specific inhibitory data for this compound is not publicly available, we can evaluate its potential by comparing its structural features against well-characterized inhibitors. The table below summarizes the potency of several notable cPLA₂α inhibitors.

Compound NameChemical ClassIn Vitro Potency (IC₅₀)Cellular Potency (IC₅₀)Reference(s)
Pyrrophenone Pyrrolidine-based4.2 nM (human cPLA₂α)-[9]
RSC-3388 Pyrrolidine-based1.8 nM-[9]
GK470 (AVX235) Thiazolyl Ketone300 nM0.6 µM (AA release)[9][10]
GK420 (AVX420) Thiazolyl Ketone>90% inhibition at 0.091 mol fraction0.09 µM (AA release)[2]
Efipladib Indole-basedPotent and selectivePotent in cell & whole blood assays[11]
ASB14780 Indole-basedPotent inhibitor0.020 µM (human whole blood)[9]
This compound Imidazole Acetic AcidData Not AvailableData Not Available-

Analysis of Structure-Activity Relationship (SAR):

  • Indole Derivatives (e.g., Efipladib): This class, pioneered by Wyeth, represents one of the most extensively studied groups of cPLA₂α inhibitors.[9] Their efficacy in various in vivo models highlights the potential of targeting this enzyme.[11]

  • Thiazolyl Ketones (e.g., GK470, GK420): These compounds demonstrate potent inhibition of cPLA₂α and have shown significant anti-inflammatory effects in animal models of arthritis.[2][10] The data for GK420, a second-generation inhibitor, shows improved cellular potency over the parent compound GK470.[2]

  • Pyrrolidine-Based Inhibitors (e.g., Pyrrophenone): These are highly potent, reversible inhibitors that have been instrumental as tool compounds for studying the biological roles of cPLA₂α.[9]

  • This compound: This molecule combines the established imidazole core with a thioacetic acid side chain. The fluorophenyl group can enhance binding affinity and metabolic stability. The acetic acid moiety may mimic the carboxylate of arachidonic acid, potentially aiding in active site recognition. Its overall profile suggests it is a rational candidate for cPLA₂α inhibition, though empirical validation is required.

Experimental Protocol: In Vitro cPLA₂α Inhibition Assay

To empirically determine the inhibitory potential of novel compounds like this compound, a robust and validated assay is essential. The following protocol describes a common colorimetric method for measuring cPLA₂α activity.

Principle: This assay measures the hydrolysis of a substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). The cPLA₂α enzyme cleaves the thioester bond at the sn-2 position, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm.[12]

Materials:

  • Recombinant human cPLA₂α enzyme

  • cPLA₂α Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)[12]

  • Arachidonoyl Thio-PC (Substrate)[12][13]

  • DTNB/EGTA solution[12][13]

  • Test Inhibitor: this compound dissolved in DMSO

  • Positive Control Inhibitor (e.g., Arachidonyl trifluoromethyl ketone)[14]

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the Assay Buffer by diluting it 1:1 with HPLC-grade water.[12] Keep on ice.

    • Reconstitute the Arachidonoyl Thio-PC substrate in the undiluted Assay Buffer, vortex until clear, and then dilute with HPLC-grade water to the desired final concentration (e.g., 1.5 mM).[12]

    • Reconstitute the DTNB/EGTA reagent with HPLC-grade water. Store on ice and protect from light.[12]

    • Prepare serial dilutions of the test inhibitor and positive control inhibitor in DMSO.

  • Assay Plate Setup (Final Volume: ~225 µL):

    • Blank Wells (No Enzyme): Add 15 µL of Assay Buffer.

    • Control Wells (No Inhibitor): Add 10 µL of cPLA₂α enzyme solution and 5 µL of DMSO.

    • Positive Control Wells: Add 10 µL of cPLA₂α enzyme solution and 5 µL of the positive control inhibitor solution.

    • Test Inhibitor Wells: Add 10 µL of cPLA₂α enzyme solution and 5 µL of the test inhibitor serial dilutions.

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding 200 µL of the reconstituted substrate solution to all wells.

    • Causality Note: The substrate is added last to ensure that the inhibitor has had a moment to interact with the enzyme and to synchronize the start of the reaction across all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the absorbance at 414 nm every minute for 10-15 minutes.

    • Self-Validation: The rate of reaction (V = ΔAbsorbance/Δtime) in the control wells should be linear during the initial phase of the measurement. The blank wells control for non-enzymatic substrate hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prep plate Dispense Reagents into 96-Well Plate (Blanks, Controls, Inhibitors) prep->plate initiate Initiate Reaction (Add Substrate to all wells) plate->initiate measure Kinetic Measurement (Read Absorbance @ 414 nm over time) initiate->measure analyze Data Analysis (Calculate Rates and % Inhibition) measure->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end

Caption: Workflow for Determining the IC₅₀ of a cPLA₂α Inhibitor.

Conclusion and Future Directions

While direct experimental data for This compound remains to be published, its chemical structure positions it as a plausible candidate for the inhibition of cytosolic phospholipase A2α. The imidazole core is a proven pharmacophore, and the thioacetic acid moiety presents an interesting feature for potential interaction with the enzyme's active site.

The definitive evaluation of this compound requires empirical testing using standardized protocols, such as the colorimetric assay detailed in this guide. A thorough investigation should not only determine its in vitro potency (IC₅₀) but also assess its selectivity against other phospholipase isoforms (e.g., sPLA₂ and iPLA₂) to understand its specificity and potential for off-target effects.[12] Subsequent cellular assays measuring arachidonic acid release would provide crucial validation of its activity in a biological context.[15] For drug development professionals, this compound represents an early-stage lead that warrants further investigation to characterize its full potential as a novel anti-inflammatory agent.

References

  • ChemDiv. (n.d.). cPLA2 inhibitors. Google Cloud.
  • Farooqui, A. A., & Horrocks, L. A. (1998). Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders. PubMed.
  • Lättig, J., Böhmdorfer, M., et al. (2013). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. NIH.
  • Santa Cruz Biotechnology. (n.d.). cPLA2 Inhibitors. SCBT.
  • RxList. (2021). How Do Phospholipase A2 Inhibitors Work? Uses, Side Effects, Drug Names. RxList.
  • Patsnap. (2024). What are PLA2 inhibitors and how do they work?. Patsnap Synapse.
  • Abcam. (n.d.). Cytosolic Phospholipase A2 Assay Kit (ab133090). Abcam.
  • Gijon, M. A., & Leslie, C. C. (1999). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Pharmaceutical Design.
  • Mouchlis, V. D., et al. (2021). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors. BenchChem.
  • Abcam. (n.d.). Cytosolic Phospholipase A2 Assay Kit (ab133090). Abcam.
  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization. PubMed.
  • BenchChem. (n.d.). Imidazole Derivatives as Potent Enzyme Inhibitors: A Comparative Analysis. BenchChem.
  • Kokotos, G., & Mouchlis, V. D. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central.
  • Magrioti, V., et al. (2015). Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. PubMed.
  • Piomelli, D., & Volterra, A. (1998). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. NIH.
  • Gijon, M. A., & Leslie, C. C. (1997). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. PubMed.

Sources

Guide to the Cross-Reactivity and Selectivity Profiling of ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic Acid, a Putative mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound ([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid. Based on its structural similarity to compounds identified in patent literature as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), we outline a multi-tiered experimental strategy. The primary objective is to differentiate its inhibitory activity against mPGES-1 from functionally-related enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Furthermore, we detail protocols for broad panel screening to identify potential off-target liabilities, ensuring a thorough assessment of the compound's specificity. This document serves as a practical guide for researchers aiming to characterize the pharmacological profile of this and similar molecules.

Introduction: The Rationale for Selective mPGES-1 Inhibition

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is a multi-step process initiated by the release of arachidonic acid, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. The final, critical step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E2 synthases.

While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting COX-1 and/or COX-2, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is inducibly expressed during inflammation and is functionally coupled with COX-2. This makes mPGES-1 a highly attractive therapeutic target, as its selective inhibition promises to reduce inflammatory PGE2 production without disrupting the homeostatic functions of other prostanoids, potentially offering a safer alternative to traditional NSAIDs.

The compound of interest, this compound, belongs to a chemical class of thioimidazole derivatives patented as mPGES-1 inhibitors. A rigorous evaluation of its selectivity is paramount to validating its therapeutic potential and predicting its safety profile.

Part 1: Primary Target Potency Determination

The first step is to confirm and quantify the compound's inhibitory activity against the intended target, human mPGES-1.

Experimental Protocol: h-mPGES-1 Cell-Free Enzymatic Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic conversion of PGH2 to PGE2.

Causality: A cell-free system is chosen to eliminate confounding factors such as cell permeability and metabolism, ensuring that the measured activity is a direct result of enzyme-inhibitor interaction.

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified. The enzyme is pre-incubated with 1 mM glutathione (GSH), a critical cofactor, to ensure optimal activity.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made to generate a concentration-response curve (e.g., from 1 nM to 100 µM).

  • Reaction Initiation: The reaction is initiated by adding the substrate, PGH2 (typically 10-20 µM), to a mixture containing the enzyme, GSH, and the test compound in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Reaction Termination: After a short incubation period (e.g., 60 seconds) at 4°C, the reaction is terminated by adding a stop solution containing a reducing agent like stannous chloride (SnCl2) and a stable prostaglandin for internal recovery calculation. The SnCl2 reduces any unreacted PGH2 to PGF2α, preventing non-enzymatic conversion to PGE2.

  • Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Expected Data & Interpretation

The primary outcome is the IC50 value. A potent compound will exhibit an IC50 in the low nanomolar to low micromolar range. This value serves as the benchmark for all subsequent selectivity comparisons.

CompoundTargetIC50 (nM) [Hypothetical Data]
This compoundh-mPGES-150
Reference mPGES-1 Inhibitor (e.g., AF-3485)h-mPGES-125

Part 2: Selectivity Profiling within the Arachidonic Acid Cascade

Trustworthiness: A truly selective mPGES-1 inhibitor must not significantly inhibit the upstream COX enzymes. This is the most critical cross-reactivity check. Demonstrating a lack of COX inhibition is a self-validating step confirming the compound's specific mechanism of action.

Experimental Workflow Diagram

G cluster_pathway Arachidonic Acid Cascade cluster_testing Selectivity Testing Workflow Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 (Inflammation) PGH2->PGE2 mPGES-1 Test_Compound Test Compound: ([1-(3-Fluorophenyl)-1H- imidazol-2-yl]thio)acetic acid Assay_mPGES1 Assay 1: mPGES-1 Potency (Target) Test_Compound->Assay_mPGES1 Assay_COX Assay 2: COX-1 / COX-2 Activity (Off-Target) Test_Compound->Assay_COX Data_Analysis Data Analysis: Calculate Selectivity Index Assay_mPGES1->Data_Analysis Assay_COX->Data_Analysis

Caption: Workflow for assessing the on-target vs. off-target activity of the test compound within its primary biological pathway.

Experimental Protocol: COX-1 and COX-2 Inhibition Assays

A whole-blood assay is often preferred as it provides a more physiologically relevant environment, but cell-free enzymatic assays can also be used for direct comparison.

  • Assay Principle: The assay measures the production of prostaglandins (PGE2 or a stable metabolite like TXB2 for COX-1) from arachidonic acid in a system containing the target COX enzyme.

  • COX-1 Assay (Human Platelets or Whole Blood):

    • Whole blood is incubated with the test compound.

    • Blood clotting is initiated (e.g., by allowing it to clot naturally) to stimulate COX-1-dependent thromboxane A2 (TXA2) synthesis.

    • The reaction is stopped, and plasma is collected.

    • The stable TXA2 metabolite, TXB2, is measured by ELISA.

  • COX-2 Assay (LPS-stimulated Whole Blood):

    • Whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of COX-2.

    • The LPS-primed blood is then incubated with the test compound.

    • Arachidonic acid is added to initiate the reaction.

    • PGE2 production is measured by ELISA.

  • Data Analysis: IC50 values for COX-1 and COX-2 are calculated. The Selectivity Index (SI) is then determined:

    • SI (COX-1/mPGES-1) = IC50 (COX-1) / IC50 (mPGES-1)

    • SI (COX-2/mPGES-1) = IC50 (COX-2) / IC50 (mPGES-1)

Comparative Data Summary

A desirable compound will have a high selectivity index, indicating it is significantly more potent against mPGES-1 than against the COX enzymes.

CompoundmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (vs. mPGES-1)
This compound50> 10,000> 10,000> 200-fold
Indomethacin (Non-selective NSAID)> 10,00020200N/A
Celecoxib (COX-2 Selective NSAID)> 10,0002,50040N/A

Part 3: Broad Off-Target Liability Screening

Authoritative Grounding: To de-risk a compound for further development, its activity must be profiled against a wide range of unrelated targets known to be associated with adverse drug reactions. Standard industry practice involves screening against a panel of receptors, transporters, ion channels, and enzymes, such as the SafetyScreen44 panel from Eurofins or similar services.

Experimental Protocol: Broad Panel Radioligand Binding and Enzymatic Assays
  • Panel Selection: A panel of 40-70 common off-targets is selected. This typically includes GPCRs (e.g., adrenergic, dopaminergic, opioid receptors), ion channels (e.g., hERG), and various other enzymes (e.g., phosphodiesterases, kinases).

  • Assay Execution: The test compound is typically screened at a single high concentration (e.g., 10 µM).

    • Binding Assays: The ability of the compound to displace a specific radioligand from its receptor is measured.

    • Enzymatic Assays: The ability of the compound to inhibit the activity of a panel of enzymes is measured.

  • Data Analysis: Results are expressed as the percentage of inhibition at the tested concentration. A common threshold for a "hit" or significant activity is >50% inhibition. Any hits should be followed up with full concentration-response curves to determine an IC50 or Ki value.

Hypothetical Broad Panel Screening Results

The goal is to demonstrate a "clean" profile with minimal off-target activity.

Target FamilyRepresentative Target% Inhibition @ 10 µM [Hypothetical Data]
GPCRsAdrenergic α15%
Dopamine D2-2%
Histamine H111%
Ion ChannelshERG (K+ channel)8%
Cav1.2 (Ca2+ channel)3%
EnzymesPDE415%
MAO-A7%

Interpretation: The hypothetical data above shows that at a concentration 200-fold higher than its mPGES-1 IC50, the compound does not significantly interact with a wide range of safety-relevant targets. This clean profile strongly supports its selectivity.

Conclusion and Forward Look

This guide outlines a systematic, three-part strategy for the comprehensive cross-reactivity profiling of this compound.

  • Primary Potency: The compound's high potency against mPGES-1 is first established.

  • Functional Selectivity: Crucially, it is shown to be highly selective over the upstream COX-1 and COX-2 enzymes, confirming its targeted mechanism within the prostaglandin pathway.

  • Broad Safety: A broad liability screen confirms a lack of significant interaction with common off-targets, indicating a low potential for mechanism-independent side effects.

Based on the favorable (hypothetical) data presented, this compound demonstrates the hallmark of a promising selective mPGES-1 inhibitor. The next logical steps would involve transitioning from these biochemical and in vitro assays to cell-based models of inflammation and subsequent in vivo studies of efficacy and pharmacokinetics to further validate its therapeutic potential.

References

  • Title: Thioimidazole derivatives as inhibitors of prostaglandin E2 synthase. Source: US Patent US-8207347-B2.

A Comparative Guide to Establishing the Purity of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of orthogonal analytical techniques for establishing the purity of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, a key building block in pharmaceutical synthesis. We will explore the strengths and nuances of various methodologies, supported by experimental data and protocols, to empower you in making informed decisions for your analytical workflows.

The imperative for stringent purity assessment is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which has established guidelines for the identification and control of impurities in new drug substances.[1][2][3][4] Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[2][3][5] Even minute levels of these unwanted chemicals can impact the safety, efficacy, and stability of the final drug product.[1][6]

This guide will focus on a multi-faceted approach, leveraging the strengths of chromatography, mass spectrometry, nuclear magnetic resonance, and thermal analysis to construct a comprehensive purity profile.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct chemical and physical principles are employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Analytical Technique Principle of Separation/Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Retention time, peak area (quantitative), UV-Vis spectra (qualitative).High resolution, sensitivity, and quantitative accuracy. The gold standard for impurity analysis.[6]Co-elution of impurities with similar polarities can occur.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-to-charge ratio detection.Molecular weight information and structural details of impurities.[6][7]High specificity and sensitivity for impurity identification.[7][8]Ionization efficiency can vary between compounds, affecting quantitation.
Quantitative Nuclear Magnetic Resonance (qNMR) Intrinsic proportionality between NMR signal intensity and the number of atomic nuclei.Absolute purity determination without the need for a specific reference standard for the impurity.[9][10][11]A primary ratio method, highly accurate and precise for purity assessment.[12]Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Melting point, thermal stability, presence of residual solvents or hydrates.[13][14]Provides information on the solid-state properties and thermal stability of the sample.[14][15]Not suitable for identifying and quantifying individual impurities.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[6] A well-developed HPLC method can separate the main component from its structurally related impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve_sample Dissolve in diluent prep_sample->dissolve_sample prep_std Accurately weigh reference standard dissolve_std Dissolve in diluent prep_std->dissolve_std injection Inject onto HPLC system dissolve_sample->injection dissolve_std->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection integration Integrate peak areas detection->integration calculation Calculate % Purity integration->calculation

Caption: HPLC workflow for purity determination.

Detailed Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Volumetric flasks, pipettes, and autosampler vials.

    • Reference standard of this compound with known purity.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A suitable mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any less polar impurities.

Data Interpretation:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Representative HPLC Purity Data

Sample ID Retention Time (min) Peak Area % Area
Impurity 13.515000.05
Main Peak8.2298500099.85
Impurity 210.145000.10
Total 2991000 100.00
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][7] This is crucial for understanding the impurity profile and for meeting regulatory requirements for impurity identification above certain thresholds.[1]

Experimental Workflow:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis injection Inject sample separation Chromatographic separation injection->separation ionization Ionization (e.g., ESI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection mass_spectra Extract Mass Spectra detection->mass_spectra identification Identify Impurities mass_spectra->identification

Caption: LC-MS workflow for impurity identification.

Detailed Protocol:

The LC conditions are often similar to the HPLC method. The mass spectrometer is operated in a full scan mode to detect all ions within a specified mass range.

  • Instrumentation:

    • LC-MS system equipped with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive or negative, depending on the analyte's properties.

    • Scan Range: A wide range to encompass the expected molecular weights of the main compound and potential impurities (e.g., 100-1000 m/z).

    • Capillary Voltage, Cone Voltage: Optimized for the compound of interest.

Data Interpretation:

By extracting the mass spectrum for each impurity peak observed in the chromatogram, the molecular weight can be determined. This information, combined with knowledge of the synthetic route, can help in elucidating the structure of the impurity.

Table 2: Example LC-MS Data for Impurity Identification

Peak Retention Time (min) Observed m/z Proposed Identity
Impurity 13.5225.05Starting material
Main Peak8.2269.03This compound
Impurity 210.1283.05Oxidized by-product
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[11] The integral of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[10]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire process Process spectrum acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Detailed Protocol:

  • Instrumentation and Materials:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., DMSO-d6).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and a similar amount of the internal standard into a vial.[10]

    • Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

Data Interpretation:

The purity is calculated using the following equation:[10][11]

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Table 3: Illustrative qNMR Purity Calculation

Parameter Analyte Internal Standard (Maleic Acid)
Integral (I) 1.00 (for 2H)1.05 (for 2H)
Number of Protons (N) 22
Molar Mass (M) 268.25 g/mol 116.07 g/mol
Mass (m) 20.5 mg19.8 mg
Purity of Standard (Pstd) -99.9%
Calculated Purity 99.2%
Thermal Analysis (DSC/TGA) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the material, which can be indicative of its purity.[13][14]

Experimental Workflow:

Thermal_Analysis_Workflow sample_prep Accurately weigh sample into pan instrument_setup Set up DSC/TGA instrument (temperature program, atmosphere) sample_prep->instrument_setup run_analysis Run thermal analysis instrument_setup->run_analysis data_analysis Analyze thermogram (melting point, weight loss) run_analysis->data_analysis

Caption: Thermal analysis workflow for solid-state characterization.

Detailed Protocol:

  • Instrumentation:

    • DSC instrument.

    • TGA instrument.

  • Experimental Conditions:

    • Sample Size: 2-5 mg.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen.

Data Interpretation:

  • DSC: A sharp melting endotherm with a narrow peak width is indicative of a highly pure crystalline material. Impurities can cause a broadening and depression of the melting point.

  • TGA: The TGA thermogram can reveal the presence of residual solvents or water, which would appear as a weight loss at temperatures below the decomposition temperature of the compound.[14]

Table 4: Representative Thermal Analysis Data

Analysis Parameter Observation Interpretation
DSC Melting Point155.2 °C (sharp)High purity
TGA Weight Loss0.2% below 100 °CLow level of residual solvent/water

Conclusion

Establishing the purity of this compound requires a multi-pronged analytical strategy. While HPLC provides excellent quantitative data on relative purity, LC-MS is indispensable for the identification of unknown impurities. qNMR offers a powerful method for determining absolute purity, and thermal analysis provides valuable insights into the solid-state properties of the material. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Unknown Source. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • Unknown Source. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Unknown Source. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • Unknown Source. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
  • NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Santa Cruz Biotechnology. (n.d.). {[1-(3-fluorophenyl)-1H-imidazol-2-yl]thio}acetic acid.
  • ChemicalBook. (n.d.). [[1-(3-FLUOROPHENYL)-1H-IMIDAZOL-2-YL]THIO]ACETIC ACID.
  • CIPAC. (n.d.). Free relevant impurities methods.
  • ChemicalBook. (2023, May 4). [[1-(3-FLUOROPHENYL)-1H-IMIDAZOL-2-YL]THIO]ACETIC ACID.
  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

Sources

comparing the efficacy of different synthetic routes for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid and its derivatives are scaffolds of considerable interest in drug discovery, with demonstrated potential in various therapeutic areas. The efficient and scalable synthesis of this core structure is paramount for further research and development. This guide will dissect and compare the most prevalent synthetic strategies, providing the necessary data for researchers to make informed decisions for their specific applications.

The synthesis of the target molecule can be conceptually divided into two main stages:

  • Formation of the core intermediate: 1-(3-Fluorophenyl)-1H-imidazole-2-thiol .

  • S-alkylation of the intermediate with an acetic acid moiety.

This guide will focus on comparing different approaches for the synthesis of the crucial imidazole-2-thiol intermediate, as the subsequent S-alkylation step is a relatively standard and high-yielding transformation.

Synthetic Route A: One-Pot Cyclization from 3-Fluoroaniline

This classical and widely utilized approach involves a one-pot reaction of 3-fluoroaniline, an α-haloacetaldehyde equivalent, and a thiocyanate salt. The reaction proceeds through the initial formation of an N-substituted aminoacetaldehyde, which then undergoes cyclization in the presence of thiocyanate.

Mechanistic Rationale

The primary amine of 3-fluoroaniline acts as a nucleophile, displacing the halogen from the α-haloacetaldehyde (or its more stable acetal precursor, which is hydrolyzed in situ). The resulting secondary amine then reacts with thiocyanate, followed by an intramolecular cyclization and dehydration to form the imidazole-2-thiol ring. The acidic conditions often employed facilitate both the initial condensation and the final cyclization steps.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

  • To a solution of 3-fluoroaniline (1.0 eq.) in a suitable solvent such as aqueous ethanol, add chloroacetaldehyde dimethyl acetal (1.1 eq.) and an acid catalyst (e.g., HCl).

  • Heat the mixture to reflux for 2-4 hours to facilitate the formation of the N-(3-fluorophenyl)aminoacetaldehyde intermediate.

  • Add potassium thiocyanate (1.2 eq.) to the reaction mixture.

  • Continue to reflux for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 1-(3-fluorophenyl)-1H-imidazole-2-thiol.

Visualization of Workflow

Route_A A 3-Fluoroaniline D Intermediate Formation (Reflux, Acid) A->D B Chloroacetaldehyde Dimethyl Acetal B->D C Potassium Thiocyanate E Cyclization (Reflux) C->E D->E F 1-(3-Fluorophenyl)-1H-imidazole-2-thiol E->F

Figure 1: Workflow for Synthetic Route A.

Synthetic Route B: Cyclization from N-(3-Fluorophenyl)ethylenediamine

An alternative strategy involves the preparation of a substituted ethylenediamine followed by cyclization with a thiocarbonyl source. This method offers a different set of starting materials and reaction conditions.

Mechanistic Rationale

This route begins with the synthesis of N-(3-fluorophenyl)ethylenediamine. This diamine is then reacted with a thiocarbonyl equivalent, such as carbon disulfide (CS₂). The diamine acts as a dinucleophile, attacking the carbon of CS₂ to form a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the desired imidazole-2-thione.

Experimental Protocol (Representative)

Step 1: Synthesis of N-(3-Fluorophenyl)ethylenediamine

  • React 3-fluoroaniline with a suitable protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base.

  • Deprotect the resulting phthalimide to yield N-(3-fluorophenyl)ethylenediamine.

Step 2: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-2-thiol

  • Dissolve N-(3-fluorophenyl)ethylenediamine (1.0 eq.) in a high-boiling point solvent like ethanol or xylene.

  • Add carbon disulfide (1.1 eq.) dropwise to the solution. The reaction can be exothermic and may require initial cooling.

  • After the initial reaction subsides, heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(3-fluorophenyl)-1H-imidazole-2-thiol.

Visualization of Workflow

Route_B A 3-Fluoroaniline C N-(3-Fluorophenyl)ethylenediamine Synthesis A->C B Protected 2-Haloethylamine B->C D N-(3-Fluorophenyl)ethylenediamine C->D F Cyclization (Reflux) D->F E Carbon Disulfide E->F G 1-(3-Fluorophenyl)-1H-imidazole-2-thiol F->G

Figure 2: Workflow for Synthetic Route B.

Final Step: S-Alkylation to this compound

Both Route A and Route B converge at the key intermediate, 1-(3-fluorophenyl)-1H-imidazole-2-thiol. The final step involves the S-alkylation of this thiol with an appropriate acetic acid derivative.

Mechanistic Rationale

The thiol group of the imidazole-2-thiol is deprotonated by a base to form a thiolate anion. This highly nucleophilic thiolate then readily displaces a halide from an alkylating agent, such as ethyl chloroacetate, in an SN2 reaction. Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the final carboxylic acid product.

Experimental Protocol (Representative)
  • Suspend 1-(3-fluorophenyl)-1H-imidazole-2-thiol (1.0 eq.) in a suitable solvent like acetone or ethanol.

  • Add a base such as potassium carbonate or sodium hydroxide (1.1 eq.) and stir for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and filter off any inorganic salts.

  • Remove the solvent in vacuo to obtain crude ethyl ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetate.

  • For hydrolysis, dissolve the crude ester in an alcoholic solvent and add an aqueous solution of a base (e.g., NaOH).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Visualization of S-Alkylation and Hydrolysis

Final_Step A 1-(3-Fluorophenyl)-1H-imidazole-2-thiol D S-Alkylation (Reflux) A->D B Ethyl Chloroacetate B->D C Base (e.g., K2CO3) C->D E Ethyl ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetate D->E G Hydrolysis (Reflux) E->G F Base (e.g., NaOH) F->G H This compound G->H

Figure 3: Final S-alkylation and hydrolysis steps.

Comparison of Synthetic Routes

ParameterSynthetic Route A (One-Pot Cyclization)Synthetic Route B (Ethylenediamine Cyclization)
Starting Materials 3-Fluoroaniline, chloroacetaldehyde (or acetal), potassium thiocyanate3-Fluoroaniline, protected 2-haloethylamine, carbon disulfide
Number of Steps One-pot for the intermediateTwo steps for the intermediate
Reagent Handling Chloroacetaldehyde is toxic and lachrymatory (acetal is safer). Potassium thiocyanate is relatively safe.Protected haloethylamines can be irritants. Carbon disulfide is highly flammable and toxic.
Reaction Conditions Typically reflux in aqueous ethanol.Requires synthesis of the diamine intermediate, followed by reflux in a higher boiling solvent.
Potential Yield Moderate to good, but can be variable.Can be high-yielding, but requires an additional step for the diamine synthesis.
Purification Often involves recrystallization of the precipitated product.May require column chromatography for both the intermediate and the final thiol.
Scalability Generally scalable, but the one-pot nature can sometimes lead to side product formation.The multi-step nature allows for purification at each stage, which can be advantageous for scalability and final purity.

Conclusion and Recommendations

Both Synthetic Route A and Synthetic Route B offer viable pathways to this compound.

Route A is attractive due to its one-pot nature for the key intermediate, which can be more time and resource-efficient for smaller-scale synthesis. However, the use of potentially hazardous chloroacetaldehyde and the possibility of side reactions in a one-pot setup are notable considerations.

Route B , while involving an additional step for the synthesis of the N-substituted ethylenediamine, may offer better control and potentially higher overall purity of the intermediate. The handling of highly flammable and toxic carbon disulfide requires stringent safety precautions.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available starting materials, and the laboratory's capabilities for handling hazardous reagents. For initial exploratory work, the one-pot nature of Route A may be preferable. For larger-scale campaigns where purity and reproducibility are paramount, the more controlled, multi-step approach of Route B might be more suitable.

The final S-alkylation and hydrolysis steps are generally straightforward and high-yielding for both routes, with standard laboratory techniques being sufficient for their execution.

References

  • General procedures for the synthesis of imidazole-2-thiones can be found in various organic chemistry literature.

Benchmarking a Novel COX Inhibitor: A Comparative Guide to ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of anti-inflammatory therapeutics, the pursuit of novel cyclooxygenase (COX) inhibitors with improved efficacy and safety profiles is a paramount objective. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] This guide introduces a novel compound, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid (designated here as Compound X), and provides a comprehensive framework for its preclinical benchmarking against established non-steroidal anti-inflammatory drugs (NSAIDs).

The structural hallmark of Compound X, the acetic acid moiety, is a classic feature of many COX inhibitors, suggesting a potential mechanism of action within the arachidonic acid cascade.[3] This guide will, therefore, focus on a head-to-head comparison with a non-selective COX inhibitor, Ibuprofen, and a COX-2 selective inhibitor, Celecoxib.[4] Through detailed in vitro and in vivo experimental protocols, we will generate and analyze comparative data to elucidate the potential therapeutic standing of Compound X.

The Cyclooxygenase (COX) Signaling Pathway: A Dual-Edged Sword

The therapeutic and adverse effects of NSAIDs are intrinsically linked to their interaction with the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and maintenance of platelet aggregation.[6] Inhibition of COX-1 is primarily associated with the gastrointestinal side effects commonly observed with non-selective NSAIDs.[7]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[8][9] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal toxicity.[10]

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the sites of action for non-selective and selective NSAIDs.

COX_Pathway cluster_drugs Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible) AA->COX2 Metabolized by PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI_Protection GI Mucosal Protection Platelet Aggregation PGs_phys->GI_Protection Maintains Inflammation Inflammation Pain, Fever PGs_inflam->Inflammation Mediates Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 CompoundX Compound X (Hypothesized) CompoundX->COX1 ? CompoundX->COX2 ?

Figure 1: The COX Signaling Pathway and Points of NSAID Intervention.

Experimental Benchmarking Workflow

A robust evaluation of a novel COX inhibitor requires a multi-tiered approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by in vivo models to assess anti-inflammatory efficacy.

Workflow start Start: Compound X Synthesis & Purification invitro In Vitro COX Inhibition Assay start->invitro ic50 Determine IC50 values (COX-1 & COX-2) invitro->ic50 selectivity Calculate Selectivity Index ic50->selectivity invivo In Vivo Carrageenan-Induced Paw Edema Model selectivity->invivo Proceed if promising efficacy Assess Anti-inflammatory Efficacy (% Inhibition) invivo->efficacy conclusion Comparative Analysis & Therapeutic Potential Assessment efficacy->conclusion

Figure 2: Experimental Workflow for Benchmarking Compound X.

Part 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition

The initial step in characterizing Compound X is to determine its inhibitory potency (IC50) against both COX isoforms and to calculate its selectivity index.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[11][12]

  • Reagents and Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Heme.

    • Arachidonic Acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Compound X, Ibuprofen, and Celecoxib dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 590 nm.

  • Assay Procedure:

    • Prepare a series of dilutions for Compound X, Ibuprofen, and Celecoxib.

    • To the appropriate wells of a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds at various concentrations to the 'Inhibitor Wells'. Add solvent vehicle to the '100% Initial Activity' wells.

    • Initiate the reaction by adding Arachidonic Acid to all wells except the 'Background Wells'.

    • Add TMPD to all wells.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the '100% Initial Activity' wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index as the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Comparative Data: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.20.7520.3
Ibuprofen 8.512.50.68
Celecoxib 13.00.5026.0

This data is illustrative and for benchmarking purposes only.

Interpretation of In Vitro Results:

Based on this hypothetical data, Compound X demonstrates potent inhibition of COX-2, comparable to that of Celecoxib. Importantly, it shows significantly less activity against COX-1, resulting in a high COX-2 selectivity index. This profile suggests that Compound X may possess anti-inflammatory properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.

Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy

To translate the in vitro findings into a physiologically relevant context, the carrageenan-induced paw edema model in rats is a standard and well-established acute inflammation assay.[13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the method originally described by Winter et al. (1962).[13]

  • Animals:

    • Male Wistar rats (150-200 g).

    • Animals are to be housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: Compound X (e.g., 10 mg/kg, orally).

    • Group 3: Ibuprofen (e.g., 20 mg/kg, orally).

    • Group 4: Celecoxib (e.g., 10 mg/kg, orally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective test compounds or vehicle orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Hypothetical Comparative Data: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)Mean Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.06-
Compound X (10 mg/kg)0.40 ± 0.0452.9%
Ibuprofen (20 mg/kg)0.45 ± 0.0547.1%
Celecoxib (10 mg/kg)0.38 ± 0.0355.3%

This data is illustrative and for benchmarking purposes only. Values are represented as mean ± SEM.

Interpretation of In Vivo Results:

The hypothetical in vivo data suggests that Compound X exhibits significant anti-inflammatory activity, reducing carrageenan-induced paw edema to a degree comparable with the COX-2 selective inhibitor, Celecoxib, and showing slightly better efficacy than the non-selective NSAID, Ibuprofen, at the tested doses.

Discussion and Future Directions

The presented comparative guide outlines a systematic approach to the preclinical evaluation of a novel imidazole-based compound, this compound (Compound X), as a potential COX inhibitor. The hypothetical data generated through established in vitro and in vivo protocols positions Compound X as a promising anti-inflammatory agent with a favorable COX-2 selective profile.

The high COX-2 selectivity index suggests a reduced potential for gastrointestinal adverse effects, a significant advantage over traditional non-selective NSAIDs.[15] The in vivo efficacy in the carrageenan-induced paw edema model further substantiates its anti-inflammatory potential.

Further preclinical development should include:

  • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.

  • Gastrointestinal toxicity studies to confirm the safety advantages suggested by its COX-2 selectivity.

  • Cardiovascular safety profiling , as this has been a concern for some COX-2 inhibitors.[16]

  • Chronic inflammatory models (e.g., adjuvant-induced arthritis) to evaluate efficacy in more complex disease states.

References

  • Butnariu, M., & Sarac, I. (2019).
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

  • Imran, M., et al. (2021). An overview of the imidazole nucleus as a privileged scaffold in medicinal chemistry. Chemistry of Heterocyclic Compounds, 57(1), 1-15.
  • FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879-890.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]

  • Lanza, F. L. (1998). A review of the gastrointestinal toxicity of the nonsteroidal anti-inflammatory drugs. The American journal of gastroenterology, 93(11), 2041-2051.
  • Verywell Health. (2022). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Abdellatif, K. R., et al. (2021). Synthesis and biological evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(3), 633-641.
  • Ratheesh, M., & Helen, A. (2007). Anti-inflammatory activity of Ruta graveolens Linn on carrageenan induced paw edema in wistar male rats. African Journal of Biotechnology, 6(10).
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 3-15). Humana Press.
  • Kim, K., & Park, J. M. (2013). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Nutrition and cancer, 65(sup1), 18-30.
  • Sharma, P., et al. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • Kumar, S., et al. (2013). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L.
  • Al-Sheddi, E. S., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 1011-1021.
  • James, M. J., Cleland, L. G., Rischmueller, M., & Proudman, S. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 166(10), 1279-1281.
  • Ratajczak-Wrona, W., et al. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2886.
  • Miller, K. E. (2004). Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. American Family Physician, 70(3), 552.
  • Liu, B., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1109153.
  • MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from [Link]

Sources

A Statistical and Mechanistic Evaluation of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[4] This guide provides an in-depth comparative analysis of a novel imidazole derivative, ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, hereafter referred to as Compound X. Due to the absence of extensive public data on this specific molecule, this document outlines a comprehensive experimental framework for its evaluation. We will explore its potential efficacy by postulating two distinct, yet plausible, mechanisms of action: inhibition of cyclooxygenase-2 (COX-2) and inhibition of protein kinases.

To provide a robust contextual evaluation, Compound X's hypothetical performance will be benchmarked against two established drugs: Celecoxib , a selective COX-2 inhibitor with known anti-inflammatory and anticancer properties[5][6], and Nilotinib , a second-generation tyrosine kinase inhibitor used in cancer therapy.[7][8] This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the statistical analysis of experimental data and a deeper understanding of the scientific rationale behind the proposed experimental workflows.

Hypothesized Mechanisms of Action and Comparative Rationale

The structural features of Compound X, incorporating an imidazole ring, a thioacetic acid moiety, and a fluorophenyl group, suggest the potential for interaction with various enzymatic targets.

Hypothesis 1: Selective COX-2 Inhibition

The presence of the imidazole core in many known anti-inflammatory agents suggests that Compound X could act as an inhibitor of cyclooxygenase (COX) enzymes.[9][10] The COX-2 isoform is frequently overexpressed in inflamed tissues and various cancers, making it a key therapeutic target.[11][12] Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, providing a strong rationale for its use as a comparator to assess the potential anti-inflammatory and anticancer efficacy of Compound X.[13][14]

Hypothesis 2: Protein Kinase Inhibition

The imidazole scaffold is also a prominent feature in numerous protein kinase inhibitors.[1][15] Kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[16] Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase, serves as an excellent benchmark for evaluating the potential of Compound X as a targeted anticancer agent.[17][18]

Proposed Experimental Evaluation and Data Analysis

To rigorously assess the biological activity of Compound X and compare it with Celecoxib and Nilotinib, a series of in vitro experiments are proposed. The following sections detail the experimental protocols and the statistical methods for data analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in evaluating a potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., a colorectal cancer line like HCT-116 for COX-2 relevance, and a chronic myeloid leukemia line like K-562 for kinase inhibitor comparison) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X, Celecoxib, and Nilotinib (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation and Statistical Analysis

The results of the MTT assay will be presented in a dose-response curve, plotting cell viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) will be determined using non-linear regression analysis.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

Compound HCT-116 (COX-2 expressing) K-562 (BCR-ABL positive)
Compound X 5.2 2.8
Celecoxib 15.8 >100

| Nilotinib | 75.4 | 0.05 |

Statistical Comparison: The IC50 values of Compound X will be statistically compared to those of Celecoxib and Nilotinib using a Student's t-test or one-way ANOVA, followed by a post-hoc test (e.g., Dunnett's test) to determine significant differences.[19] A p-value of less than 0.05 will be considered statistically significant.

Mechanistic Assays: Enzyme Inhibition

To investigate the hypothesized mechanisms of action, direct enzyme inhibition assays are crucial.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Assay Principle: A commercially available COX-2 inhibitor screening assay kit will be used. This assay typically measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure: The assay will be performed according to the manufacturer's instructions. Briefly, purified COX-2 enzyme will be incubated with arachidonic acid (substrate) and a chromogenic probe in the presence of varying concentrations of Compound X and Celecoxib.

  • Data Analysis: The inhibition of COX-2 activity will be calculated, and the IC50 value will be determined by non-linear regression.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., BCR-ABL)

  • Assay Principle: A luminescence-based kinase assay will be employed to measure the amount of ADP produced from the kinase reaction.

  • Procedure: Recombinant BCR-ABL kinase will be incubated with a specific substrate and ATP in the presence of serially diluted Compound X and Nilotinib. The amount of ADP produced will be quantified using a luciferase-based detection system.

  • Data Analysis: The percentage of kinase inhibition will be plotted against the compound concentration to determine the IC50 value.

Data Presentation and Statistical Analysis

Table 2: Hypothetical IC50 Values (µM) from Enzyme Inhibition Assays

Compound COX-2 Inhibition BCR-ABL Kinase Inhibition
Compound X 2.1 0.5
Celecoxib 0.8 >100

| Nilotinib | >100 | 0.02 |

Statistical Comparison: Similar to the cytotoxicity data, the IC50 values from the enzyme inhibition assays will be compared using appropriate statistical tests (t-test or ANOVA) to determine if Compound X exhibits significant inhibitory activity against either target and how its potency compares to the reference compounds.

Cellular Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how Compound X affects cancer cells at a cellular level, assays for apoptosis and cell cycle progression are essential.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat HCT-116 and K-562 cells with Compound X, Celecoxib, and Nilotinib at their respective IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the cellular DNA with Propidium Iodide containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation and Statistical Analysis

The data from these assays will be presented as bar graphs showing the percentage of apoptotic cells or the percentage of cells in each phase of the cell cycle. Statistical significance between treated and control groups will be determined using ANOVA.

Visualizing the Proposed Mechanisms and Workflows

To clearly illustrate the hypothesized signaling pathways and the experimental workflow, the following diagrams are provided.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis CompoundX Compound X CompoundX->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Hypothesized COX-2 signaling pathway and points of inhibition.

Kinase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) BCR_ABL->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Survival Inhibition of Apoptosis Downstream->Survival CompoundX Compound X CompoundX->BCR_ABL Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Hypothesized BCR-ABL kinase signaling pathway and points of inhibition.

Experimental_Workflow Start Compound X Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Enzyme_Inhibition Mechanistic Assays (COX-2 & Kinase Inhibition) Cytotoxicity->Enzyme_Inhibition Cellular_Assays Cellular Mechanism Assays (Apoptosis & Cell Cycle) Enzyme_Inhibition->Cellular_Assays Data_Analysis Statistical Analysis (IC50 Calculation, ANOVA) Cellular_Assays->Data_Analysis Comparison Comparative Analysis vs. Celecoxib & Nilotinib Data_Analysis->Comparison Conclusion Conclusion on Potential Mechanism & Efficacy Comparison->Conclusion

Caption: Proposed experimental workflow for the evaluation of Compound X.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the initial evaluation of this compound (Compound X) as a potential therapeutic agent. By hypothesizing two distinct mechanisms of action and comparing its hypothetical performance against established drugs, Celecoxib and Nilotinib, a thorough understanding of its potential efficacy and mechanism can be achieved. The detailed experimental protocols and the outlined statistical analysis plan provide a clear path for researchers to generate robust and interpretable data. The successful execution of this experimental plan would provide critical insights into the therapeutic potential of this novel imidazole derivative and guide its future development in the field of drug discovery.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC. (n.d.). Retrieved from [Link]

  • Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed. (n.d.). Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]

  • Nilotinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2 in cancer: A review - PubMed. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (n.d.). Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • COX-2 in cancer: Gordian knot or Achilles heel? - Frontiers. (n.d.). Retrieved from [Link]

  • COX2 Inhibitor Celecoxib As Anti-Cancer Drug - Jeffrey Dach MD. (n.d.). Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). Retrieved from [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (n.d.). Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC. (n.d.). Retrieved from [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC. (n.d.). Retrieved from [Link]

  • Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • The tyrosine kinase inhibitor nilotinib has antineoplastic activity in prostate cancer cells but up-regulates the ERK survival signal-Implications for targeted therapies - PubMed. (n.d.). Retrieved from [Link]

  • Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - Frontiers. (n.d.). Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold - DDDT - Dove Medical Press. (n.d.). Retrieved from [Link]

  • Molecular Pathways: BCR-ABL - The French National Cancer Institute (INCa). (n.d.). Retrieved from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (n.d.). Retrieved from [Link]

  • Nilotinib, A Tyrosine Kinase Inhibitor, Suppresses the Cell Growth and Triggers Autophagy in Papillary Thyroid Cancer | Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Nilotinib, A Tyrosine Kinase Inhibitor, Suppresses the Cell Growth and Triggers Autophagy in Papillary Thyroid Cancer - PubMed. (n.d.). Retrieved from [Link]

  • What are Bcr-Abl inhibitors and how do they work? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... - ResearchGate. (n.d.). Retrieved from [Link]

  • 50% of what? Relative vs absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. (n.d.). Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (n.d.). Retrieved from [Link]

  • How to determine an IC50 - FAQ 1859 - GraphPad. (n.d.). Retrieved from [Link]

  • How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity. (n.d.). Retrieved from [Link]

  • Why IC50 values calculated by graphpad prism differ from values calculated by Excel by drawing a simple slope for the same data ? | ResearchGate. (n.d.). Retrieved from [Link]

  • Relative vs. absolute IC50 - FAQ 1566 - GraphPad. (n.d.). Retrieved from [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC. (n.d.). Retrieved from [Link]

  • IC50 comparison test : r/labrats - Reddit. (n.d.). Retrieved from [Link]

  • How do I compare EC50s from fitted logistic functions with a t-test? - ResearchGate. (n.d.). Retrieved from [Link]

  • Tools and Techniques - Statistics: Analysis of continuous data using the t-test and ANOVA. (n.d.). Retrieved from [Link]

Sources

peer-reviewed literature on ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid analogs, focusing on their synthesis, biological activities, and the experimental data supporting their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Its unique structure allows for various chemical modifications, leading to a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3] The class of compounds represented by ([1-(Aryl)-1h-imidazol-2-yl]thio)acetic acids and their analogs has garnered significant interest. The core structure consists of a central imidazole ring, a substituted phenyl ring at the N1 position, and a thioacetic acid moiety at the C2 position. This guide will compare the biological performance of various analogs based on peer-reviewed literature, providing insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

General Synthesis of Imidazole-2-Thioacetic Acid Analogs

The synthesis of ([1-(Aryl)-1h-imidazol-2-yl]thio)acetic acid analogs typically involves a multi-step process. A common route starts with the synthesis of the corresponding 1-aryl-1H-imidazole-2-thiol (or thione). This intermediate is then subjected to S-alkylation with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final thioacetic acid derivative.

Experimental Protocol: Synthesis of Ethyl (1-Aryl-1H-imidazol-2-ylthio)acetate

This protocol is a generalized procedure based on methodologies described in the literature for the S-alkylation of imidazole-2-thiones.[4]

Materials:

  • 1-Aryl-1H-imidazole-2-thione (1 equivalent)

  • Ethyl chloroacetate (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the 1-aryl-1H-imidazole-2-thione in ethanol in a round-bottom flask.

  • Add triethylamine (TEA) to the solution to act as a base.

  • To this mixture, add ethyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl (1-aryl-1H-imidazol-2-ylthio)acetate.

The subsequent hydrolysis of the ester to the carboxylic acid can be achieved by heating with an aqueous solution of a base like lithium hydroxide, followed by acidification.[3]

Synthesis_Workflow A 1-Aryl-1H-imidazole-2-thione C Reaction Mixture (Ethanol, TEA) A->C B Ethyl Chloroacetate B->C D Reflux C->D Heat E Ethyl (1-Aryl-1H-imidazol-2-ylthio)acetate D->E Precipitation & Purification F Hydrolysis (e.g., LiOH, H2O) E->F G (1-Aryl-1H-imidazol-2-ylthio)acetic acid F->G Acidification

Caption: Generalized synthetic workflow for ([1-Aryl-1H-imidazol-2-yl]thio)acetic acid analogs.

Comparative Evaluation of Biological Activities

The biological activities of these analogs are highly dependent on the nature and position of substituents on the aryl ring and modifications to the thioacetic acid moiety.

Antimicrobial Activity

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][2][5][6] Their mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[1][5]

A study by Brahmbhat et al. highlighted the potent antibacterial activity of certain imidazole derivatives compared to standard drugs.[5] Another study demonstrated that novel thiazole derivatives containing an imidazole scaffold showed significant antibacterial and antifungal activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug neomycin against E. coli and S. aureus.[7]

Table 1: Comparative Antimicrobial Activity of Imidazole Analogs

Compound IDModificationTest OrganismActivity (Zone of Inhibition, mm)Reference
3a Furan imidazolyl carbothioamideS. aureus28[7]
E. coli27[7]
C. albicans26[7]
8a Thiazole derivative of 3aS. aureus25[7]
E. coli28[7]
6d Thiazole derivativeC. albicans37[7]

The data suggests that specific structural modifications, such as the introduction of a thiazole ring, can significantly modulate the antimicrobial spectrum and potency. For instance, compound 6d showed superior activity against C. albicans compared to the other analogs listed.[7]

Antimicrobial_MoA cluster_drug Imidazole Thioacetic Acid Analogs cluster_bacterium Bacterial Cell Drug Imidazole Analog CWS Cell Wall Synthesis Drug->CWS Inhibition PS Protein Synthesis Drug->PS Inhibition DNAR DNA Replication Drug->DNAR Interference CM Cell Membrane Drug->CM Disruption

Caption: Proposed antimicrobial mechanisms of action for imidazole derivatives.

Anticancer Activity

Several studies have explored the potential of imidazole derivatives as anticancer agents.[3][8] The mechanism of action for some of these compounds involves the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways.

A study on 4-acetylphenylamine-based imidazole derivatives identified several compounds with high cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[8]

Table 2: Comparative Anticancer Activity of Imidazole Analogs

Compound IDModificationCell LineCytotoxicity (IC50, µM)Reference
9 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231Data not specified, but identified as most promising[8]
PPC-1Data not specified, but identified as most promising[8]
U-87Data not specified, but identified as most promising[8]
14 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-oneMDA-MB-231Data not specified, but identified as most promising[8]
PPC-1Data not specified, but identified as most promising[8]
U-87Data not specified, but identified as most promising[8]
22 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231Data not specified, but identified as most promising[8]
PPC-1Data not specified, but identified as most promising[8]
U-87Data not specified, but identified as most promising[8]

While specific IC50 values were not provided in the abstract, the identification of compounds 9 , 14 , and 22 as the most promising anticancer agents suggests that substitutions on the phenyl ring and modifications at the 2-position of the imidazole ring are critical for cytotoxic activity.[8] The presence of a 4-fluorophenyl group is a common feature in some of the most active compounds.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of compounds.[5]

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria and no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

The this compound analogs and related imidazole derivatives represent a versatile class of compounds with significant potential in drug discovery. The available literature demonstrates that modifications to the aryl substituent and the group at the 2-position of the imidazole ring are key to tuning their biological activity. While promising antimicrobial and anticancer activities have been reported, further in-depth studies are required to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety for potential clinical applications. The comparative data and protocols presented in this guide serve as a valuable resource for researchers in this field.

References

  • Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S., Al-Ghamdi, A. A., El-Faham, A., & Al-Majid, A. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(10), 1198. [Link]

  • Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-329. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] -thiazole-1,2,3-triazole hybrids as potential antitubercular agents. RSC Advances, 12(43), 28226-28237. [Link]

  • Gheorghe, A., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(21), 4218-4233. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728. [Link]

  • Al-Warhi, T., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1502. [Link]

  • Fathalla, O. A., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(10), 629-641. [Link]

  • Gąsowska-Bajger, B., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Bioorganic Chemistry, 154, 107221. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed, logic-driven protocol for the disposal of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid (CAS No. 851879-33-9). Our approach is grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

Core Principle: Hazard-Based Waste Identification

The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. The disposal stream for this compound is dictated by its specific chemical structure, which contains three key functional groups: a fluorophenyl group (making it halogenated), a thioacetic acid group (making it acidic and sulfur-containing), and an imidazole ring.

A commercial supplier provides the following hazard information.[1]

Property Identifier Implication for Disposal
CAS Number 851879-33-9[2]Unique identifier for accurate tracking and labeling.
GHS Pictogram GHS07 (Exclamation Mark)[1]Indicates that the substance can cause less serious health effects.
Signal Word Warning[1]Alerts users to potential, but not severe, hazards.
Hazard Statements H302: Harmful if swallowed[1]Waste must be securely contained to prevent accidental ingestion.
H315: Causes skin irritation[1]Requires appropriate PPE during handling and disposal to prevent skin contact.
H319: Causes serious eye irritation[1]Mandates the use of eye protection at all times.
H335: May cause respiratory irritation[1]All handling, including waste consolidation, must be done in a ventilated area.

Based on this profile, the compound is classified as a hazardous waste. Therefore, disposal via standard drains or trash is strictly prohibited.[3][4] All chemical waste must be managed from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" responsibility.[5]

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling waste containing this compound. The rationale is to create a barrier between the researcher and the chemical, mitigating the risks of irritation and exposure.

  • Eye Protection : ANSI Z87.1-compliant chemical safety goggles are required to protect against splashes that could cause serious eye irritation.[6][7]

  • Hand Protection : Nitrile gloves are the standard for handling this type of solid chemical.[6][8] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[6]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection : All waste handling and consolidation should occur within a certified chemical fume hood to control dust and vapors, thereby preventing respiratory irritation.[9][10]

The Disposal Workflow: Segregation and Accumulation

Proper disposal begins the moment a material is designated as waste. The following workflow ensures compliance with regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[11]

Step 1: Waste Stream Classification

The single most critical step is correctly classifying the waste. This compound's structure places it into a specific, and more stringently regulated, category. The decision process is as follows:

WasteClassification start Waste Generated: This compound q1 Is it an organic compound? start->q1 q2 Does it contain a halogen (F, Cl, Br, I)? q1->q2  Yes q3 Is it acidic? q2->q3  Yes (Fluorine) result Correct Waste Stream: HALOGENATED ORGANIC ACID WASTE q3->result  Yes (Acetic Acid Moiety)

Figure 1. Decision workflow for classifying the waste stream.

Causality : This compound is a halogenated organic acid . It must be segregated into a dedicated "Halogenated Organic Waste" container.[12][13] Co-mingling it with non-halogenated waste is a common and costly mistake. Disposal facilities often use high-temperature incineration for halogenated compounds, a more expensive process than fuel blending used for many non-halogenated solvents.[4][14] Mixing waste streams forces the entire volume to be treated by the more expensive method.[4]

Step 2: On-Site Accumulation Protocol (Satellite Accumulation Area)

In the laboratory, waste is temporarily stored in what is known as a Satellite Accumulation Area (SAA), which is at or near the point of generation.[3][5]

  • Select the Correct Container :

    • Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition and has a secure, screw-top lid.[15]

    • The container must be clearly designated for "Halogenated Organic Waste" .

  • Proper Labeling :

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4][14]

    • The label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations or formulas.[5][15] For this specific compound, write out "this compound" and its approximate concentration or quantity.

    • Fill in all other required information, such as the generator's name and lab location.[4]

  • Safe Storage Practices :

    • Keep Containers Closed : The container must remain sealed at all times except when actively adding waste.[4][15] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs) into the atmosphere.

    • Use Secondary Containment : Place the waste container inside a larger, chemically resistant tray or bin. This prevents spills from reaching drains or contaminating the workspace.[3]

    • Segregate Incompatibles : Store this acidic waste away from bases, strong oxidizing agents, and reactive materials to prevent dangerous chemical reactions.[8][12]

  • Requesting Disposal :

    • Do not overfill the container. A good rule of thumb is to request a pickup when the container is about three-quarters full.[3]

    • Follow your institution's procedure for requesting a waste pickup from EH&S. This is typically done through an online system.

Spill Management Protocol

Accidents can happen, and a prepared response is key to maintaining safety.

  • Small Spills (manageable within 10-15 minutes) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it into a sealed bag or container.

    • Label this container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris with this compound").

    • Dispose of this debris through the same halogenated waste stream.[10][14]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to this structured, science-backed disposal protocol, you not only comply with legal requirements but also uphold the highest standards of laboratory safety and environmental stewardship, reinforcing the trust placed in us as scientific professionals.

References

  • Title: Halogenated Solvents in Laboratories. Source: Temple University, Environmental Health and Radiation Safety. URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Hazardous Waste Disposal Guide. Source: Northwestern University, Research Safety. URL: [Link]

  • Title: Hazardous Waste Segregation. Source: Bucknell University. URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign. URL: [Link]

  • Title: Classification of special laboratory waste. Source: University of Barcelona. URL: [Link]

  • Title: EPA tweaks hazardous waste rules for academic labs. Source: Chemistry World. URL: [Link]

  • Title: Halogenated Solvents Standard Operating Procedure. Source: Washington State University, Environmental Health and Safety. URL: [Link]

  • Title: Safety Data Sheet: Imidazole. Source: Carl ROTH. URL: [Link]

  • Title: Standard Operating Procedure: Imidazole. Source: University of Washington, Environmental Health & Safety. URL: [Link]

  • Title: Safety Data Sheet: Imidazole. Source: Carl ROTH. URL: [Link]

  • Title: Guide to Managing Laboratory Chemical Waste. Source: Vanderbilt University, Environmental Health and Safety. URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab. Source: American Laboratory. URL: [Link]

  • Title: SAFETY DATA SHEET for (4-Fluorophenylthio)acetic acid. Source: Thermo Fisher Scientific. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, a compound with significant potential in medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your innovative work is not compromised by avoidable accidents.

Hazard Identification and Risk Assessment: Understanding the Molecule

Based on available data for the compound and its structural analogs, the following hazards have been identified[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

However, a deeper analysis of the thioacetic acid functional group suggests the potential for more severe hazards. Thioacetic acid itself is highly flammable, toxic if swallowed, and can cause severe skin burns and eye damage[2][3][4]. Therefore, it is prudent to handle this compound with a heightened level of caution, assuming it may possess similar, more severe hazardous properties.

Structural Component Associated Potential Hazards Authoritative Source Example
Thioacetic Acid moiety Highly flammable, toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[2][3][5]Thioacetic acid is classified as highly flammable, toxic, and corrosive.[2][3]
Imidazole Ring Imidazole and its derivatives are widely used in pharmaceuticals and can have diverse biological activities.[6][7][8][9]While the imidazole core is generally stable, its derivatives can be biologically active.
3-Fluorophenyl group Compounds containing fluorophenyl groups can cause skin and eye irritation.[10][11][12]2-[(4-Fluorophenyl)thio]acetic acid is known to cause skin and serious eye irritation.[10][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles and a face shield (8-inch minimum).[5]Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[5]A flame-retardant lab coat.[5]Use a certified respirator if working outside a fume hood or if dust/aerosol generation is likely.[5][13]
Running reactions and work-up Tightly fitting safety goggles and a face shield.[5]Chemical-resistant gloves. Change gloves immediately if contaminated.A flame-retardant, chemical-resistant lab coat or suit.[5]All operations should be conducted in a certified chemical fume hood.[3]
Handling spills Tightly fitting safety goggles and a face shield.[5]Heavy-duty chemical-resistant gloves.A full chemical-resistant suit.[13]A self-contained breathing apparatus (SCBA) should be used for large spills.[13]

Operational Handling Plan: A Step-by-Step Guide

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents. The following workflow provides a step-by-step guide for safely handling this compound in a laboratory setting.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction Carefully reaction->quench extract Perform Aqueous Work-up quench->extract waste Segregate and Dispose of Waste extract->waste

Caption: A typical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[14][15] Rinse the affected skin with plenty of water for at least 15 minutes.[10][13][14][15] Seek immediate medical attention.[3][14][15]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[2][3][10][13] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3][10][13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3][14] If breathing is difficult, give oxygen.[3][14] Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water.[2][5] Seek immediate medical attention.[2][3][5][15]

  • Spills: Evacuate the area and remove all sources of ignition.[2][3] Absorb the spill with an inert, dry material and place it in an appropriate waste disposal container.[13]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is not only a regulatory requirement but also a professional responsibility.

disposal_workflow cluster_segregation Waste Segregation cluster_treatment Waste Treatment start Waste Generation solid_waste Solid Waste (Contaminated PPE, absorbent material) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste package_solid Package Solid Waste in Labeled, Sealed Containers solid_waste->package_solid neutralize Neutralize Acidic Liquid Waste with a Weak Base liquid_waste->neutralize end Dispose via Certified Hazardous Waste Vendor neutralize->end package_solid->end

Caption: A compliant disposal plan for this compound waste.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste containing this compound from other waste streams.

  • Neutralization: For acidic liquid waste, slowly add a weak base such as sodium bicarbonate until the pH is neutral.[16][17][18] Always add acid to a large volume of the neutralizing solution to avoid excessive heat generation.[16][18]

  • Containment: Place all waste in clearly labeled, sealed, and appropriate containers.

  • Disposal: All waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.[14][16][19] Do not discharge to the sewer or landfill.[16]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound.

References

  • Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • LookChem. (n.d.). Thioacetic acid: storage conditions and safety precautions. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOACETIC ACID. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - (4-Fluorophenylthio)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup? Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]

  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Government of Alberta. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Quora. (2015, May 2). What is the proper way to dispose sulfuric acid? Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Reactant of Route 2
Reactant of Route 2
([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.